molecular formula C2H2N2O3 B1296409 1,2,4-Oxadiazolidine-3,5-dione CAS No. 24603-68-7

1,2,4-Oxadiazolidine-3,5-dione

Cat. No.: B1296409
CAS No.: 24603-68-7
M. Wt: 102.05 g/mol
InChI Key: XDENVSFWQSKKLZ-UHFFFAOYSA-N
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Description

1,2,4-Oxadiazolidine-3,5-dione is a useful research compound. Its molecular formula is C2H2N2O3 and its molecular weight is 102.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 332991. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,2,4-oxadiazolidine-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C2H2N2O3/c5-1-3-2(6)7-4-1/h(H2,3,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDENVSFWQSKKLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=O)NC(=O)ON1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70318604
Record name 1,2,4-oxadiazolidine-3,5-dione
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Molecular Weight

102.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24603-68-7
Record name 24603-68-7
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Record name 1,2,4-oxadiazolidine-3,5-dione
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Record name 1,2,4-oxadiazolidine-3,5-dione
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Foundational & Exploratory

Synthesis and Characterization of 1,2,4-Oxadiazolidine-3,5-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, characterization, and potential biological significance of the heterocyclic compound 1,2,4-oxadiazolidine-3,5-dione. This scaffold is of growing interest in medicinal chemistry, particularly for the development of novel therapeutic agents.

Introduction

This compound is a five-membered heterocyclic compound with the molecular formula C₂H₂N₂O₃. Its structure is a derivative of urea, containing a peroxide-like O-N bond within the ring. This structural feature imparts unique chemical properties and has led to its investigation in various contexts, including as a scaffold for pharmacologically active molecules. Notably, derivatives of this compound have been explored for their potential in treating metabolic disorders.

Synthesis of this compound

Proposed Synthetic Pathway

The reaction likely proceeds through an initial acylation of the hydroxylamino group of N-hydroxyurea by diethyl oxalate, followed by an intramolecular cyclization with the elimination of ethanol to form the dione ring.

Synthesis of this compound start N-Hydroxyurea intermediate Acyloxyurea Intermediate start->intermediate Acylation reagent Diethyl Oxalate reagent->intermediate product This compound intermediate->product Intramolecular Cyclization (-2 EtOH) GPR40_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol agonist This compound Derivative (Agonist) gpr40 GPR40 (FFAR1) agonist->gpr40 Binds to g_protein Gαq/11 gpr40->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum (ER) ip3->er Binds to receptor on insulin_secretion Insulin Secretion dag->insulin_secretion Potentiates ca2_increase ↑ [Ca²⁺]i er->ca2_increase Ca²⁺ release ca2_increase->insulin_secretion Triggers

"physical and chemical properties of 1,2,4-oxadiazolidine-3,5-dione"

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 1,2,4-oxadiazolidine-3,5-dione, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. This document summarizes available quantitative data, outlines general experimental protocols, and visualizes a key signaling pathway associated with its derivatives.

Physical and Chemical Properties

This compound, with the CAS number 24603-68-7, is a five-membered heterocyclic compound.[1] Its structure and key physicochemical properties are summarized below.

PropertyValueSource(s)
Molecular Formula C₂H₂N₂O₃[2]
Molecular Weight 102.05 g/mol [2]
Melting Point 103-105 °C[3]
Density 1.574 g/cm³ (Predicted)[3]
pKa 10.08 ± 0.20 (Predicted)[4]
Boiling Point Not available in cited sources
Solubility Not available in cited sources

Structural Information:

IdentifierValueSource(s)
IUPAC Name This compound[2]
SMILES C1(=O)NC(=O)ON1[2]
InChI InChI=1S/C2H2N2O3/c5-1-3-2(6)7-4-1/h(H2,3,4,5,6)[2]
InChIKey XDENVSFWQSKKLZ-UHFFFAOYSA-N[2]

Spectroscopic Data

  • Infrared (IR) Spectroscopy: The IR spectrum of 1,2,4-oxadiazolidine-3,5-diones is characterized by two distinct carbonyl (C=O) absorption bands in the ranges of 1814–1837 cm⁻¹ and 1738–1758 cm⁻¹.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Specific ¹H and ¹³C NMR data for the parent compound are not available. For substituted 3,5-diaryl-1,2,4-oxadiazoles, the carbon signals for C-3 and C-5 typically appear in the ranges of δ 167.2-168.7 and δ 173.9-176.1 ppm, respectively.[6]

  • Mass Spectrometry (MS): The mass spectrometry of 1,2,4-oxadiazoles has been studied, with fragmentation patterns being highly dependent on the nature and position of substituents. Common fragmentation pathways involve cleavage of the heterocyclic ring.[7][8] A detailed mass spectrum and fragmentation pattern for the unsubstituted this compound are not available in the cited literature.

Experimental Protocols

Detailed experimental protocols for the synthesis of the unsubstituted this compound are not extensively described in the available literature. However, general synthetic strategies for 3,5-disubstituted-1,2,4-oxadiazoles are well-documented and typically involve two main routes:

Cyclization of Amidoximes

This is the most common method for synthesizing 1,2,4-oxadiazole derivatives. The general workflow involves the acylation of an amidoxime followed by a cyclodehydration reaction.[9][10][11]

General Workflow for Amidoxime Cyclization:

G Amidoxime Amidoxime O_Acylamidoxime O-Acylamidoxime Intermediate Amidoxime->O_Acylamidoxime Acylation AcylatingAgent Acylating Agent (e.g., Carboxylic Acid, Acyl Chloride) AcylatingAgent->O_Acylamidoxime Cyclization Cyclodehydration (Heat or Catalyst) O_Acylamidoxime->Cyclization Oxadiazole 3,5-Disubstituted-1,2,4-oxadiazole Cyclization->Oxadiazole

Amidoxime cyclization workflow for 1,2,4-oxadiazole synthesis.

One-pot syntheses have been developed where the O-acylamidoxime intermediate is not isolated. These methods often utilize activating agents for the carboxylic acid, such as carbodiimides (e.g., EDC·HCl), or are carried out in the presence of a base in a suitable solvent.[10][12]

1,3-Dipolar Cycloaddition

This method involves the reaction of a nitrile oxide with a nitrile. While a viable route, it can be complicated by the potential for the nitrile oxide to dimerize.[10]

Due to the lack of a specific, detailed protocol for the parent compound, researchers should adapt these general methodologies, potentially starting from hydroxyurea and an oxalyl derivative, with careful optimization of reaction conditions.

Reactivity and Stability

The reactivity of the 1,2,4-oxadiazole ring is influenced by its reduced aromaticity and the presence of a weak N-O bond.

  • Thermal and Photochemical Rearrangements: 1,2,4-oxadiazoles can undergo rearrangements to form other heterocyclic systems upon heating or irradiation with UV light.

  • Hydrolysis: The stability of the this compound ring to hydrolysis is not well-documented for the parent compound, but it is known to be stable in the presence of organic acids like trifluoroacetic acid.[5]

  • Reactivity of Carbonyl Groups: The two carbonyl groups in the ring are expected to be susceptible to nucleophilic attack, although specific reactions for the parent dione are not detailed in the literature.

Biological Activity and Signaling Pathways

While the biological activity of the unsubstituted this compound is not extensively studied, a number of its derivatives have shown significant promise, particularly as antihyperglycemic agents for the treatment of type 2 diabetes.[13][14][15]

These derivatives are believed to exert their effects through the activation of G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[5] GPR40 is primarily expressed in pancreatic β-cells and plays a crucial role in glucose-stimulated insulin secretion.[5]

GPR40 Signaling Pathway

The activation of GPR40 by agonists, such as certain this compound derivatives, initiates a signaling cascade that leads to enhanced insulin secretion. This pathway is a key area of interest for the development of new anti-diabetic drugs.

GPR40 Signaling Cascade in Pancreatic β-cells:

GPR40_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol GPR40 GPR40/FFAR1 Gq Gαq GPR40->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Gq->PLC Activates Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates InsulinVesicles Insulin Vesicles PKC->InsulinVesicles Potentiates Ca_ER->InsulinVesicles Triggers Ca_Influx Ca²⁺ Influx Ca_Influx->InsulinVesicles Triggers InsulinSecretion Insulin Secretion InsulinVesicles->InsulinSecretion Exocytosis Ligand FFA or This compound Derivative Ligand->GPR40 Binds to

GPR40 signaling pathway in pancreatic β-cells.

Upon ligand binding, GPR40 activates the Gαq subunit of its associated G-protein.[16][17] This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).[7][17] IP₃ stimulates the release of calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The resulting increase in intracellular calcium, along with the action of PKC, promotes the exocytosis of insulin-containing vesicles, leading to enhanced insulin secretion.[7][17] Some studies also suggest that GPR40 can signal through Gs, leading to an increase in intracellular cAMP, which also contributes to insulin secretion.[16]

Conclusion

This compound is a heterocyclic scaffold with established physical and chemical properties. While detailed experimental data for the parent compound is limited in the public domain, the study of its derivatives has revealed significant potential in drug discovery, particularly in the context of type 2 diabetes through the modulation of the GPR40 signaling pathway. Further research into the synthesis, reactivity, and biological activity of the unsubstituted core and novel derivatives is warranted to fully explore the therapeutic potential of this chemical class.

References

"biological activity of novel 1,2,4-oxadiazolidine-3,5-dione compounds"

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Biological Activity of Novel 1,2,4-Oxadiazolidine-3,5-dione Compounds

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and known biological activities of compounds featuring the this compound core. This heterocyclic scaffold has emerged as a promising template in medicinal chemistry, demonstrating significant potential in metabolic diseases and inflammatory processes. This document details the key findings, presents quantitative data in structured tables, outlines detailed experimental protocols, and uses visualizations to clarify complex pathways and workflows.

Introduction

The this compound is a five-membered heterocyclic ring system containing one oxygen and two nitrogen atoms, with two carbonyl groups at positions 3 and 5. It is a saturated analog of the well-known aromatic 1,2,4-oxadiazole ring, a scaffold present in numerous biologically active molecules and a recognized bioisostere for amide and ester functionalities. The unique structural and electronic properties of the this compound core have positioned it as a valuable scaffold in the design of novel therapeutic agents, particularly as enzyme inhibitors and modulators of cell signaling pathways.

Synthesis Methodology

The synthesis of the this compound ring, while not as extensively documented as its aromatic counterpart, is generally achieved through the cyclization of suitable precursors. A common strategy involves the reaction of O-acylamidoximes, which can be formed from the condensation of amidoximes with activated carboxylic acids or their equivalents.

General Synthesis Workflow

The following diagram illustrates a generalized pathway for the synthesis of the this compound core.

G cluster_start Starting Materials Amidoxime Amidoxime (R1-C(NH2)=NOH) Intermediate Acyclic Intermediate (e.g., O-Acylamidoxime) Amidoxime->Intermediate Acylation CyclizingAgent Cyclizing Agent (e.g., Oxalyl Chloride, Phosgene Derivatives) CyclizingAgent->Intermediate Product This compound (Final Product) Intermediate->Product Intramolecular Cyclization

Caption: General synthesis scheme for 1,2,4-oxadiazolidine-3,5-diones.

Experimental Protocol: General Synthesis
  • Formation of Intermediate: To a solution of a substituted amidoxime in an appropriate aprotic solvent (e.g., Dichloromethane, THF), a suitable cyclizing agent (such as a derivative of oxalic acid, like oxalyl chloride) and a non-nucleophilic base (e.g., triethylamine, pyridine) are added dropwise at a controlled temperature (typically 0 °C).

  • Reaction Monitoring: The reaction mixture is stirred and allowed to warm to room temperature. The progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cyclization: The intermediate O-acylamidoxime undergoes spontaneous or base-catalyzed intramolecular cyclization to form the this compound ring. In some cases, heating may be required to facilitate the ring closure.

  • Work-up and Purification: Upon completion, the reaction is quenched with water or a mild acid. The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure. The crude product is then purified using column chromatography on silica gel or by recrystallization to yield the final compound.

Biological Activities

Research has identified two primary areas of biological activity for novel this compound compounds: antihyperglycemic effects and enzyme inhibition.

Antihyperglycemic Activity

A key therapeutic application for this scaffold is in the management of Type 2 diabetes mellitus. Studies have shown that a series of these compounds act as potent oral antihyperglycemic agents.[1]

The antihyperglycemic effects of various this compound derivatives were evaluated in obese, insulin-resistant mouse models of Type 2 diabetes.[1]

Compound ClassAnimal ModelOral Dose (mg/kg)Effect on Plasma Glucose
Methoxy/Ethoxy-linked Oxazolesdb/db mouse100Normalized plasma glucose levels[1]
Methoxy/Ethoxy-linked Oxazolesdb/db mouse20Significant reduction in glucose levels[1]
Methoxy/Ethoxy-linked Oxazolesob/ob mouse20Normalized plasma glucose levels[1]
Trifluoromethoxy Analogdb/db mouse5Significant reduction in glucose levels[1]
Oxadiazole-tailed Derivativesdb/db & ob/ob mice100Normalized plasma glucose levels[1]

This protocol outlines the procedure for assessing the effect of a test compound on glucose tolerance in the db/db mouse model.

  • Animal Acclimatization: Male db/db mice are acclimatized for at least one week with free access to standard chow and water.

  • Fasting: Prior to the test, mice are fasted for 6-12 hours (e.g., overnight) with continuous access to water.[1][2]

  • Baseline Measurement (t=0): A baseline blood sample is collected from the tail vein to measure initial plasma glucose levels using a glucometer.[1][2]

  • Compound Administration: The test compound, formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose), is administered via oral gavage at the desired dose (e.g., 5, 20, or 100 mg/kg).[1] Control animals receive the vehicle only.

  • Glucose Challenge: After a set period following compound administration (e.g., 30-60 minutes), a glucose solution is administered orally to all mice at a dose of 2 g/kg body weight.[2]

  • Time-Course Blood Sampling: Blood samples are collected from the tail vein at multiple time points after the glucose challenge, typically at 30, 60, and 120 minutes.[2]

  • Data Analysis: Plasma glucose concentrations at each time point are measured. The data is plotted as plasma glucose concentration versus time, and the area under the curve (AUC) is calculated to determine the overall effect on glucose tolerance.

The antihyperglycemic activity of these compounds is potentially mediated through the activation of G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). GPR40 is primarily expressed on pancreatic β-cells and its activation leads to glucose-stimulated insulin secretion.

G cluster_membrane Pancreatic β-Cell Membrane GPR40 GPR40 Receptor Gq Gαq Protein GPR40->Gq Activates PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 Generates Compound 1,2,4-Oxadiazolidine- 3,5-dione Compound->GPR40 Binds & Activates Gq->PLC Activates ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca Ca²⁺ (intracellular) ER->Ca Release Insulin Insulin Secretion Ca->Insulin Triggers G Start Prepare Assay Buffer & Substrate Emulsion (e.g., SAPC/DOG micelles) Incubate Incubate cPLA2α Enzyme with Test Compound (or DMSO for control) Start->Incubate AddSubstrate Add Substrate Emulsion to Initiate Reaction Incubate->AddSubstrate Reaction Allow Reaction to Proceed (e.g., 60 min at 37°C) AddSubstrate->Reaction Stop Stop Reaction (e.g., Quench with Acid) Reaction->Stop Extract Extract Fatty Acids (Solid Phase Extraction) Stop->Extract Analyze Quantify Released Arachidonic Acid (HPLC or LC-MS) Extract->Analyze End Calculate % Inhibition and IC50 Value Analyze->End

References

Unlocking Antihyperglycemic Potential: A Technical Guide to 1,2,4-Oxadiazolidine-3,5-dione Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the antihyperglycemic potential of 1,2,4-oxadiazolidine-3,5-dione analogs and related heterocyclic compounds. This document provides a comprehensive overview of their efficacy, mechanisms of action, and the experimental protocols used in their evaluation.

Executive Summary

Diabetes mellitus remains a global health challenge, necessitating the discovery of novel and effective therapeutic agents. The this compound scaffold has emerged as a promising pharmacophore in the design of new antihyperglycemic drugs. Analogs of this class have demonstrated significant glucose-lowering activity in preclinical models of type 2 diabetes. This guide summarizes the key quantitative data, details the experimental methodologies for their assessment, and visualizes the primary signaling pathways implicated in their mechanism of action, including Peroxisome Proliferator-Activated Receptor gamma (PPARγ) agonism and Dipeptidyl Peptidase-4 (DPP-4) inhibition.

Data Presentation: Antihyperglycemic Activity

The antihyperglycemic efficacy of this compound analogs and related compounds has been evaluated through various in vivo and in vitro studies. The following tables summarize the key quantitative findings.

Table 1: In Vivo Antihyperglycemic Activity of this compound Analogs in Diabetic Mouse Models [1]

Compound ClassAnimal ModelOral DoseEffect on Plasma Glucose
Methoxy- and Ethoxy-linked oxazole analogsdb/db mice100 mg/kgNormalized plasma glucose levels
Methoxy- and Ethoxy-linked oxazole analogsdb/db mice20 mg/kgReduced plasma glucose levels
Methoxy- and Ethoxy-linked oxazole analogsob/ob mice20 mg/kgNormalized plasma glucose levels
Trifluoromethoxy analogdb/db mice5 mg/kgSignificantly reduced plasma glucose levels
Oxadiazole-tailed analogsdb/db and ob/ob mice100 mg/kgNormalized plasma glucose levels

Table 2: In Vitro Enzyme Inhibitory Activity of Related Oxadiazole and Thiazolidinedione Derivatives

Compound ClassTarget EnzymeIC50 Value RangeReference Compound
Thiazolidinedione-1,3,4-oxadiazole hybridsα-amylase18.42 ± 0.21 – 55.43 ± 0.66 µMAcarbose
Thiazolidinedione-1,3,4-oxadiazole hybridsα-glucosidase17.21 ± 0.22 – 51.28 ± 0.88 µMAcarbose
5-substituted 2,4-oxazolidinedione derivative (R)-(+)-64PPARγEC50 = 8.87 nMPioglitazone

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of this compound analogs and related compounds.

In Vivo Antihyperglycemic Assessment in Diabetic Animal Models

3.1.1 Streptozotocin (STZ)-Induced Diabetic Rat Model

This model is widely used to induce a state of hyperglycemia resembling type 1 diabetes.

  • Animals: Adult male Sprague-Dawley or Wistar rats are commonly used.

  • Induction: A single intraperitoneal (IP) or intravenous (IV) injection of streptozotocin (STZ) is administered. Doses can range from 35-65 mg/kg. The STZ solution is typically prepared in a citrate buffer (pH 4.5) immediately before use due to its instability.

  • Confirmation of Diabetes: Blood glucose levels are monitored from tail vein blood samples. Animals with fasting blood glucose levels ≥ 15 mM are considered diabetic and are used for subsequent experiments.

  • Treatment: The test compounds (this compound analogs) are administered orally at various doses. A vehicle control group and a positive control group (e.g., a known antidiabetic drug) are included.

  • Endpoint Measurement: Blood glucose levels are measured at specified time points after drug administration to assess the compound's glucose-lowering efficacy.

3.1.2 Oral Glucose Tolerance Test (OGTT) in db/db Mice

The OGTT is used to evaluate the effect of a compound on glucose disposal following a glucose challenge in a model of type 2 diabetes.

  • Animals: Genetically diabetic db/db mice are used.

  • Procedure:

    • Mice are fasted overnight prior to the test.

    • A baseline blood sample (t=0) is collected from the tail vein to measure fasting glucose levels.

    • The test compound or vehicle is administered orally.

    • After a specified time (e.g., 30 minutes), a glucose solution (typically 2 g/kg body weight) is administered orally.

    • Blood samples are collected from the tail vein at various time points post-glucose administration (e.g., 30, 60, 120, and 240 minutes).

    • Blood glucose concentrations are measured using a glucometer.

  • Data Analysis: The area under the curve (AUC) for the glucose excursion is calculated to quantify the improvement in glucose tolerance.

In Vitro Enzyme Inhibition Assays

3.2.1 α-Glucosidase Inhibition Assay

This assay determines the ability of a compound to inhibit the α-glucosidase enzyme, which is involved in carbohydrate digestion.

  • Principle: The assay measures the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) by the action of α-glucosidase.

  • Procedure:

    • The α-glucosidase enzyme solution is pre-incubated with various concentrations of the test compound for a short period (e.g., 5 minutes) at 37°C.

    • The substrate, pNPG, is added to initiate the enzymatic reaction.

    • The reaction mixture is incubated for a defined period (e.g., 20 minutes) at 37°C.

    • The reaction is terminated by adding a stop solution, such as sodium carbonate.

    • The absorbance of the released p-nitrophenol is measured spectrophotometrically at 405 nm.

  • Calculation: The percentage of enzyme inhibition is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is determined.

Visualized Mechanisms of Action and Workflows

The antihyperglycemic effects of this compound analogs are believed to be mediated through various signaling pathways. The following diagrams, generated using the DOT language, illustrate these potential mechanisms and experimental workflows.

Signaling Pathways

PPARg_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects Oxadiazolidinedione_Analog 1,2,4-Oxadiazolidine -3,5-dione Analog PPARg PPARγ Oxadiazolidinedione_Analog->PPARg Binds & Activates PPARg_RXR_Complex PPARγ-RXR Heterodimer PPARg->PPARg_RXR_Complex RXR RXR RXR->PPARg_RXR_Complex PPRE PPRE PPARg_RXR_Complex->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Initiates mRNA mRNA Gene_Transcription->mRNA Adiponectin ↑ Adiponectin Secretion mRNA->Adiponectin Glucose_Uptake ↑ Glucose Uptake (GLUT4) mRNA->Glucose_Uptake Insulin_Sensitivity ↑ Insulin Sensitivity Adiponectin->Insulin_Sensitivity Glucose_Uptake->Insulin_Sensitivity

Caption: PPARγ Agonist Signaling Pathway.

DPP4_Inhibition_Pathway cluster_gut Gut cluster_circulation Circulation cluster_pancreas Pancreas cluster_liver Liver Food_Intake Food Intake GLP1_GIP_Release GLP-1 & GIP Release Food_Intake->GLP1_GIP_Release Active_Incretins Active Incretins (GLP-1, GIP) GLP1_GIP_Release->Active_Incretins DPP4_Enzyme DPP-4 Enzyme Active_Incretins->DPP4_Enzyme Degraded by Insulin_Secretion ↑ Insulin Secretion Active_Incretins->Insulin_Secretion Stimulates Glucagon_Secretion ↓ Glucagon Secretion Active_Incretins->Glucagon_Secretion Inhibits Inactive_Metabolites Inactive Metabolites DPP4_Enzyme->Inactive_Metabolites Oxadiazolidinedione_Analog 1,2,4-Oxadiazolidine -3,5-dione Analog Oxadiazolidinedione_Analog->DPP4_Enzyme Inhibits Hepatic_Glucose_Production ↓ Hepatic Glucose Production Insulin_Secretion->Hepatic_Glucose_Production Glucagon_Secretion->Hepatic_Glucose_Production

Caption: DPP-4 Inhibition Mechanism.

Experimental and Logical Workflows

Drug_Discovery_Workflow Start Start: Identify Lead Scaffold (this compound) Synthesis Chemical Synthesis of Analogs Start->Synthesis In_Vitro_Screening In Vitro Screening Synthesis->In_Vitro_Screening Enzyme_Assays α-glucosidase & α-amylase Assays In_Vitro_Screening->Enzyme_Assays Cell_Based_Assays PPARγ Agonist & DPP-4 Inhibition Assays In_Vitro_Screening->Cell_Based_Assays Data_Analysis Data Analysis & SAR Studies Enzyme_Assays->Data_Analysis Cell_Based_Assays->Data_Analysis In_Vivo_Testing In Vivo Testing in Animal Models STZ_Model STZ-induced Diabetic Rats In_Vivo_Testing->STZ_Model db_db_Model db/db & ob/ob Mice (OGTT) In_Vivo_Testing->db_db_Model STZ_Model->Data_Analysis db_db_Model->Data_Analysis Data_Analysis->In_Vivo_Testing Promising Compounds Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization Lead_Optimization->Synthesis End Preclinical Candidate Lead_Optimization->End

Caption: Drug Discovery Workflow.

Conclusion

The this compound scaffold represents a valuable starting point for the development of novel antihyperglycemic agents. The data presented in this guide highlight the significant glucose-lowering effects of analogs derived from this core structure. The detailed experimental protocols provide a framework for the continued evaluation and optimization of these compounds. The visualized signaling pathways offer insights into their potential mechanisms of action, primarily through PPARγ agonism and potentially through other targets like DPP-4, guiding future drug design and development efforts in the pursuit of more effective treatments for type 2 diabetes.

References

Scarcity of Evidence for Anticancer Properties of 1,2,4-Oxadiazolidine-3,5-diones; A Pivot to the Anticancer Potential of Structurally Related 1,2,4-Oxadiazoles

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth review of the scientific literature reveals a notable absence of dedicated research into the anticancer properties of substituted 1,2,4-oxadiazolidine-3,5-diones. The primary therapeutic focus for this heterocyclic scaffold has been in the realm of metabolic disorders, specifically as antihyperglycemic agents for the treatment of Type 2 diabetes mellitus. [1][2][3] This is in stark contrast to the structurally related aromatic counterparts, the substituted 1,2,4-oxadiazoles, which have been extensively investigated as a promising class of anticancer agents.

This technical guide will first briefly touch upon the established biological activity of 1,2,4-oxadiazolidine-3,5-diones and then pivot to a comprehensive overview of the significant anticancer properties of substituted 1,2,4-oxadiazoles, presenting quantitative data, experimental protocols, and visualizations of their mechanisms of action.

The 1,2,4-Oxadiazolidine-3,5-dione Scaffold: A Focus on Antidiabetic Activity

The core structure of this compound is a five-membered, saturated heterocyclic ring containing two nitrogen atoms, one oxygen atom, and two carbonyl groups. Research into this class of compounds has primarily centered on their potential as insulin secretagogues and peroxisome proliferator-activated receptor (PPAR) agonists, which are key mechanisms in the management of hyperglycemia.[1][2]

A Technical Guide to the Anticancer Properties of Substituted 1,2,4-Oxadiazoles

Substituted 1,2,4-oxadiazoles, which feature an aromatic five-membered ring with two carbons, two nitrogens, and one oxygen, have emerged as a versatile scaffold in anticancer drug discovery. A multitude of derivatives have been synthesized and evaluated, demonstrating significant cytotoxic and antiproliferative activities against a wide range of human cancer cell lines.

Quantitative Data on Anticancer Activity

The anticancer efficacy of various substituted 1,2,4-oxadiazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following tables summarize the in vitro cytotoxic activity of selected compounds against various cancer cell lines.

Table 1: Cytotoxic Activity of 1,2,4-Oxadiazole Derivatives Linked to 5-Fluorouracil

CompoundSubstitution on Phenyl RingMCF-7 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)DU145 (Prostate) IC50 (µM)MDA-MB-231 (Breast) IC50 (µM)
7aUnsubstituted0.76 ± 0.0440.18 ± 0.0191.13 ± 0.550.93 ± 0.013
7b3,4,5-trimethoxy0.011 ± 0.0090.053 ± 0.00710.017 ± 0.00620.021 ± 0.0028
7c3,5-dimethoxy0.88 ± 0.0731.44 ± 0.321.28 ± 0.271.95 ± 0.19

Data from a study on 1,2,4-oxadiazole linked 5-fluorouracil derivatives.

Table 2: Cytotoxic Activity of Benzothiazole-Substituted 1,2,4-Oxadiazoles

CompoundCancer Cell LineIC50 (µM)Standard DrugStandard Drug IC50 (µM)
2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazoleCaCo-2 (Colon)4.965-Fluorouracil3.2
[2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazol-4-yl]methanolDLD1 (Colorectal)0.355-Fluorouracil0.23
2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazoleT47D (Breast)19.40Paclitaxel4.10
4-[5-(benzo[d]thiazol-2-yl)-1,2,4-oxadiazol-3-yl]benzene-1,2-diolPC-3 (Prostate)15.7Mitomycin1.50

Data from a study on the synthesis and anticancer activity of 1,2,4-oxadiazole derivatives.[4]

Table 3: Cytotoxic Activity of Caffeic and Ferulic Acid-Based 1,2,4-Oxadiazoles

CompoundU87 (Glioblastoma) IC50 (µM)T98G (Glioblastoma) IC50 (µM)LN229 (Glioblastoma) IC50 (µM)
145.349.355.2
535.134.437.9

Data from a study on novel oxadiazole derivatives and their cytotoxic activity.[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of the anticancer properties of substituted 1,2,4-oxadiazoles.

General Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles

The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles often involves the cyclization of an O-acyl amidoxime intermediate. A common procedure is outlined below:

G cluster_synthesis General Synthesis Workflow start Substituted Benzonitrile amidoxime Amidoxime Intermediate start->amidoxime Hydroxylamine coupling Coupling with Carboxylic Acid amidoxime->coupling o_acyl O-Acyl Amidoxime coupling->o_acyl cyclization Thermal Cyclization o_acyl->cyclization product 3,5-Disubstituted-1,2,4-Oxadiazole cyclization->product

Caption: General workflow for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized 1,2,4-oxadiazole derivatives and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plates are then incubated to allow the MTT to be metabolized by viable cells into formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.

G cluster_mtt MTT Assay Workflow seed Seed Cancer Cells in 96-well Plate treat Treat with 1,2,4-Oxadiazole Derivatives seed->treat incubate Incubate for 48-72 hours treat->incubate add_mtt Add MTT Solution incubate->add_mtt formazan Metabolism to Formazan Crystals add_mtt->formazan solubilize Solubilize Crystals with DMSO formazan->solubilize read Measure Absorbance solubilize->read calculate Calculate IC50 Value read->calculate

Caption: A simplified workflow of the MTT assay for determining cytotoxicity.

Signaling Pathways and Mechanisms of Action

Substituted 1,2,4-oxadiazoles exert their anticancer effects through various mechanisms, often involving the modulation of key signaling pathways that regulate cell proliferation, apoptosis (programmed cell death), and angiogenesis.

Induction of Apoptosis

A common mechanism of action for many anticancer agents is the induction of apoptosis. Some 1,2,4-oxadiazole derivatives have been shown to trigger this process.

G cluster_apoptosis Apoptosis Induction Pathway oxadiazole 1,2,4-Oxadiazole Derivative cell Cancer Cell oxadiazole->cell caspase_activation Caspase Activation (e.g., Caspase-3) cell->caspase_activation dna_fragmentation DNA Fragmentation caspase_activation->dna_fragmentation apoptotic_bodies Formation of Apoptotic Bodies dna_fragmentation->apoptotic_bodies cell_death Apoptotic Cell Death apoptotic_bodies->cell_death

Caption: Simplified pathway of apoptosis induction by 1,2,4-oxadiazole derivatives.

Inhibition of Specific Enzymes

Certain 1,2,4-oxadiazole derivatives have been designed to target and inhibit specific enzymes that are crucial for cancer cell survival and proliferation.

G cluster_enzyme_inhibition Enzyme Inhibition Mechanism oxadiazole 1,2,4-Oxadiazole Derivative enzyme Target Enzyme (e.g., Kinase, Polymerase) oxadiazole->enzyme Inhibitor binding Binding to Active Site enzyme->binding inhibition Enzyme Inhibition binding->inhibition downstream Inhibition of Downstream Signaling inhibition->downstream effect Reduced Cell Proliferation and Survival downstream->effect

References

In-depth Technical Guide: Antifungal Activity of 1,2,4-Oxadiazolidine-3,5-dione Derivatives Against Plant Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the Reader:

Extensive research for scientific literature on the antifungal activity of 1,2,4-oxadiazolidine-3,5-dione derivatives specifically against plant pathogens did not yield direct studies, quantitative data, or established experimental protocols. This specific heterocyclic core, while explored for other bioactivities, appears to be an under-researched area in the context of agricultural fungicides.

However, the closely related 1,2,4-oxadiazole and 1,3,4-oxadiazole derivatives have been the subject of significant investigation for their potent antifungal properties against a variety of plant pathogens. For researchers, scientists, and drug development professionals, the methodologies and findings from the study of these related compounds provide a valuable framework and a strong starting point for exploring the potential of this compound derivatives.

Therefore, this guide will focus on the comprehensive data available for 1,2,4-oxadiazole and 1,3,4-oxadiazole derivatives as a proxy, offering a detailed overview of their synthesis, antifungal efficacy, and modes of action. This information is intended to serve as a foundational resource for initiating research into the antifungal potential of the this compound scaffold.

Introduction to Oxadiazole Derivatives as Antifungal Agents

Oxadiazole isomers, particularly 1,2,4- and 1,3,4-oxadiazoles, are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms.[1] These structures are of significant interest in medicinal and agricultural chemistry due to their diverse biological activities, including antifungal, antibacterial, antiviral, and insecticidal properties.[1][2] Their utility as fungicides is attributed to their ability to interfere with essential fungal metabolic pathways. Several studies have demonstrated the efficacy of these derivatives against a broad spectrum of plant pathogenic fungi, making them promising candidates for the development of novel crop protection agents.[3][4]

Synthesis of Oxadiazole Derivatives

The synthesis of 1,2,4-oxadiazole and 1,3,4-oxadiazole derivatives typically involves multi-step reactions. Below are generalized synthetic schemes based on methodologies reported in the literature.

General Synthesis of 1,2,4-Oxadiazole Derivatives

A common route for synthesizing 3,5-disubstituted-1,2,4-oxadiazoles involves the reaction of amidoximes with carboxylic acids or their derivatives.

Synthesis_of_1_2_4_Oxadiazole Amidoxime Amidoxime (R1-C(NOH)NH2) Intermediate O-acylamidoxime intermediate Amidoxime->Intermediate Acylation CarboxylicAcid Carboxylic Acid Derivative (R2-COOH) CarboxylicAcid->Intermediate Oxadiazole 3,5-disubstituted-1,2,4-oxadiazole Intermediate->Oxadiazole Dehydration CouplingAgent Coupling Agent (e.g., EDCI, DCC) CouplingAgent->Intermediate Cyclization Cyclization (Heat or Base) Cyclization->Oxadiazole

Caption: General synthetic workflow for 1,2,4-oxadiazole derivatives.

General Synthesis of 1,3,4-Oxadiazole Derivatives

The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles often starts from the reaction of acid hydrazides with various reagents, followed by cyclization.[5]

Synthesis_of_1_3_4_Oxadiazole AcidHydrazide Acid Hydrazide (R1-CONHNH2) Diacylhydrazine N,N'-diacylhydrazine intermediate AcidHydrazide->Diacylhydrazine Acylation AcylatingAgent Acylating Agent (e.g., R2-COCl) AcylatingAgent->Diacylhydrazine Oxadiazole 2,5-disubstituted-1,3,4-oxadiazole Diacylhydrazine->Oxadiazole Cyclodehydration DehydratingAgent Dehydrating Agent (e.g., POCl3, SOCl2) DehydratingAgent->Oxadiazole

Caption: General synthetic workflow for 1,3,4-oxadiazole derivatives.

Quantitative Antifungal Activity

The antifungal efficacy of oxadiazole derivatives is typically quantified by determining the half-maximal effective concentration (EC₅₀) or the minimum inhibitory concentration (MIC). Lower values indicate higher antifungal activity.

Table 1: In Vitro Antifungal Activity of 1,2,4-Oxadiazole Derivatives Against Plant Pathogens
Compound CodeTarget PathogenEC₅₀ (µg/mL)Reference
4fRhizoctonia solani12.68[6]
4fFusarium graminearum29.97[6]
4fExserohilum turcicum29.14[6]
4fColletotrichum capsica8.81[6]
4qRhizoctonia solani38.88[6]
4qColletotrichum capsica41.67[6]
F15Sclerotinia sclerotiorum2.9[4][7]
F3Sclerotinia sclerotiorum5.4[4]
Table 2: In Vitro Antifungal Activity of 1,3,4-Oxadiazole Derivatives Against Plant Pathogens
Compound CodeTarget PathogenEC₅₀ (µg/mL)Reference
5kExserohilum turcicum32.25[3][8]
5iExserohilum turcicum47.05[8]
5eExserohilum turcicum47.56[3][8]
4kExserohilum turcicum50.48[3][8]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline typical experimental protocols for evaluating the antifungal activity of oxadiazole derivatives.

In Vitro Antifungal Assay: Mycelial Growth Inhibition Method

This method is widely used to assess the efficacy of compounds in inhibiting the growth of fungal mycelia.

In_Vitro_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation & Measurement CompoundPrep Prepare stock solutions of test compounds in DMSO Mixing Incorporate test compound into molten PDA at desired concentrations CompoundPrep->Mixing MediaPrep Prepare Potato Dextrose Agar (PDA) medium MediaPrep->Mixing InoculumPrep Culture pathogen to obtain fresh mycelial plugs Inoculation Place a mycelial plug at the center of each plate InoculumPrep->Inoculation Pouring Pour amended PDA into Petri dishes Mixing->Pouring Pouring->Inoculation Incubation Incubate plates at a suitable temperature (e.g., 25-28°C) Inoculation->Incubation Measurement Measure the diameter of the fungal colony at regular intervals Incubation->Measurement Calculation Calculate the percentage of inhibition and EC50 value Measurement->Calculation SDH_Inhibition_Pathway Oxadiazole Oxadiazole Derivative SDH Succinate Dehydrogenase (SDH) (Complex II) Oxadiazole->SDH Inhibition Fumarate Fumarate SDH->Fumarate Product ETC Electron Transport Chain SDH->ETC Electron Transfer Fungal_Growth Fungal Growth Inhibition SDH->Fungal_Growth Essential for Succinate Succinate Succinate->SDH Substrate ATP_Production ATP Production ETC->ATP_Production Drives ATP_Production->Fungal_Growth Leads to

References

The Anti-Inflammatory Potential of 1,2,4-Oxadiazolidine-3,5-dione Scaffolds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anti-inflammatory agents with improved efficacy and safety profiles has led researchers to explore a diverse range of chemical scaffolds. Among these, the 1,2,4-oxadiazolidine-3,5-dione core has emerged as a promising pharmacophore. This technical guide provides an in-depth overview of the anti-inflammatory effects associated with this specific heterocyclic system, summarizing key quantitative data, detailing relevant experimental methodologies, and visualizing the implicated signaling pathways. While research on this particular scaffold is still developing, this document consolidates the current understanding to aid in future drug discovery and development efforts.

Data Presentation: Quantitative Anti-Inflammatory Activity

Quantitative data on the anti-inflammatory activity of this compound derivatives is currently limited in publicly available literature. However, the broader class of 1,2,4-oxadiazoles, from which the dione scaffold is derived, has been more extensively studied. The following tables summarize the inhibitory activities of various 1,2,4-oxadiazole derivatives against key inflammatory targets to provide a contextual framework. It is important to note that these values are for the general oxadiazole scaffold and not specifically for the 3,5-dione subclass, unless otherwise specified.

Table 1: In Vitro Inhibitory Activity of 1,2,4-Oxadiazole Derivatives against Inflammatory Enzymes

Compound IDTarget EnzymeIC50 (µM)Reference
General 1,2,4-Oxadiazoles
Compound 5COX-1Low µM range[1]
Compound 55-LOLow µM range[1]
Compound 5mPGES-1Low µM range[1]
Compounds 1 and 2FLAPLow µM range[1]
1,2,4-Oxadiazolidine-3,5-diones
Data not publicly availablecPLA2α--

Table 2: In Vivo Anti-Inflammatory Activity of 1,2,4-Oxadiazole Derivatives

Compound IDAnimal ModelDose% Inhibition of EdemaReference
General 1,2,4-Oxadiazoles
Compound 5Zymosan-induced peritonitisNot specifiedAttenuated leukocyte migration[1]
Peptidomimetics 6a, c, f, gCarrageenan-induced rat paw edemaDose-dependentSignificant inhibition
1,2,4-Oxadiazolidine-3,5-diones
Data not publicly available----

Core Mechanisms of Action

Research suggests that the anti-inflammatory effects of scaffolds related to 1,2,4-oxadiazolidine-3,5-diones are mediated through the modulation of key inflammatory pathways.

Inhibition of Phospholipase A2 (PLA2)

One of the identified mechanisms of action for this compound derivatives is the inhibition of cytosolic phospholipase A2α (cPLA2α). This enzyme plays a crucial role in the inflammatory cascade by catalyzing the hydrolysis of membrane phospholipids to release arachidonic acid, the precursor for pro-inflammatory eicosanoids such as prostaglandins and leukotrienes. By inhibiting cPLA2α, these compounds can effectively reduce the production of these key inflammatory mediators.

Role as a Carboxylic Acid Bioisostere in ACSL Inhibition

The this compound moiety has been utilized as a bioisostere for a carboxylic acid group in the design of inhibitors for long-chain fatty acyl-CoA synthetase (ACSL). ACSL isoforms, particularly ACSL4, are involved in the activation of fatty acids, including arachidonic acid, by converting them to their corresponding acyl-CoAs. These activated fatty acids can then be channeled into pathways leading to the synthesis of inflammatory lipid mediators. Inhibition of ACSL can therefore limit the availability of substrates for the production of pro-inflammatory molecules.

Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways implicated in the anti-inflammatory effects of this compound scaffolds.

PLA2_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, PAMPs) cPLA2_inactive Inactive cPLA2α Inflammatory_Stimuli->cPLA2_inactive Activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid Releases cPLA2_active Active cPLA2α cPLA2_inactive->cPLA2_active Phosphorylation Ca²⁺ influx cPLA2_active->Cell_Membrane Hydrolyzes COX COX-1 / COX-2 Arachidonic_Acid->COX LOX 5-LOX Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Oxadiazolidinedione 1,2,4-Oxadiazolidine- 3,5-dione Derivative Oxadiazolidinedione->cPLA2_active Inhibits

Figure 1: cPLA2α-Mediated Inflammatory Pathway and Inhibition.

ACSL_Pathway Fatty_Acids Long-Chain Fatty Acids (including Arachidonic Acid) ACSL ACSL Fatty_Acids->ACSL Acyl_CoA Fatty Acyl-CoA ACSL->Acyl_CoA Activates Lipid_Mediators Pro-inflammatory Lipid Mediators Acyl_CoA->Lipid_Mediators Synthesis Inflammation Inflammation Lipid_Mediators->Inflammation Oxadiazolidinedione_Bioisostere This compound as Carboxylic Acid Bioisostere Oxadiazolidinedione_Bioisostere->ACSL Inhibits

Figure 2: Role of ACSL in Inflammation and Inhibition.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound derivatives are not extensively reported. However, based on the available literature for related compounds and general methodologies, the following outlines key experimental procedures.

General Synthesis of 2-Substituted 1,2,4-Oxadiazolidine-3,5-diones

A common synthetic route to 1,2,4-oxadiazolidine-3,5-diones involves the cycloaddition reaction between a hydroxamic acid and an isocyanate.

Materials:

  • Substituted hydroxamic acid

  • Substituted isocyanate

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a solution of the substituted hydroxamic acid in an anhydrous solvent under an inert atmosphere, add the substituted isocyanate dropwise at room temperature.

  • The reaction mixture is then typically heated to reflux for several hours to facilitate the cyclization. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is then purified by recrystallization or column chromatography to yield the desired 2-substituted this compound.

In Vitro Cytosolic Phospholipase A2α (cPLA2α) Inhibition Assay

The inhibitory activity of the synthesized compounds against cPLA2α can be determined using a commercially available assay kit or by following established protocols.

Principle: The assay measures the enzymatic activity of cPLA2α by detecting the release of a reporter molecule from a specific substrate. The reduction in signal in the presence of the test compound indicates inhibition.

General Procedure:

  • Prepare a reaction mixture containing a suitable buffer, the cPLA2α enzyme, and the substrate.

  • Add the test compound at various concentrations to the reaction mixture. A vehicle control (e.g., DMSO) should be included.

  • Incubate the mixture at a specified temperature for a set period.

  • Stop the reaction and measure the product formation using a spectrophotometer or fluorometer, depending on the assay format.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the inhibition percentage against the compound concentration.

In Vivo Carrageenan-Induced Paw Edema Model

This is a standard and widely used model to evaluate the acute anti-inflammatory activity of compounds.

Animals:

  • Wistar rats or Swiss albino mice.

Procedure:

  • Animals are fasted overnight with free access to water.

  • The initial paw volume of each animal is measured using a plethysmometer.

  • The test compounds are administered orally or intraperitoneally at different doses. A control group receives the vehicle, and a standard group receives a known anti-inflammatory drug (e.g., indomethacin).

  • After a specific time (e.g., 30 or 60 minutes), a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is administered into the right hind paw of each animal.

  • The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • The percentage of edema inhibition is calculated for each group at each time point relative to the control group.

Conclusion and Future Directions

The this compound scaffold represents an intriguing starting point for the design of novel anti-inflammatory agents. Its potential to inhibit key enzymes in the inflammatory cascade, such as cPLA2α, and its utility as a carboxylic acid bioisostere in targeting enzymes like ACSL, highlight its versatility. However, the current body of research on this specific scaffold is nascent.

Future efforts should focus on:

  • Synthesis and screening of a focused library of this compound derivatives to establish a clear structure-activity relationship (SAR) for anti-inflammatory targets.

  • Generation of robust quantitative data , including IC50 values against a panel of inflammatory enzymes and in vivo efficacy data in various animal models of inflammation.

  • Elucidation of the detailed molecular mechanisms of action, including binding site interactions and effects on downstream signaling pathways.

By addressing these areas, the full therapeutic potential of the this compound scaffold as a source of new anti-inflammatory drugs can be realized. This technical guide serves as a foundational resource to stimulate and guide these future research endeavors.

References

The Ascendant Role of 1,2,4-Oxadiazolidine-3,5-dione in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ever-evolving landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer enhanced therapeutic profiles is paramount. Among these, the 1,2,4-oxadiazolidine-3,5-dione core has emerged as a promising bioisostere, particularly as a surrogate for carboxylic acids, esters, and amides. This technical guide provides an in-depth exploration of the synthesis, pharmacological activities, and mechanistic underpinnings of this compound derivatives, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties and Bioisosteric Significance

The this compound ring is a five-membered heterocycle characterized by its metabolic stability, a crucial attribute for improving the pharmacokinetic profiles of drug candidates. Its ability to mimic the electronic and steric properties of carboxylic acids, esters, and amides allows for the strategic modification of lead compounds to overcome challenges such as poor metabolic stability and to modulate target selectivity. This bioisosteric replacement has been a key strategy in the development of novel therapeutic agents with diverse pharmacological activities.

Synthesis of the this compound Scaffold

The synthesis of 4-substituted-1,2,4-oxadiazolidine-3,5-diones is a critical process for the exploration of this scaffold in drug discovery. A general and efficient method for their preparation is outlined below.

General Experimental Protocol: Synthesis of 4-Substituted-1,2,4-Oxadiazolidine-3,5-diones

This two-step procedure involves the initial formation of an N-substituted hydroxycarbamate, followed by cyclization to yield the desired this compound.

Step 1: Synthesis of N-substituted Hydroxycarbamate

  • To a stirred solution of a primary amine (1.0 eq) and triethylamine (1.2 eq) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran at 0 °C, add ethyl chloroformate (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude carbamate.

  • The crude carbamate is then reacted with hydroxylamine hydrochloride (1.5 eq) in the presence of a base like sodium methoxide in methanol at reflux for 4-6 hours.

  • After cooling, the reaction mixture is neutralized, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to yield the N-substituted hydroxycarbamate.

Step 2: Cyclization to this compound

  • The N-substituted hydroxycarbamate (1.0 eq) is dissolved in a suitable solvent like toluene.

  • A dehydrating agent such as phosgene or a phosgene equivalent (e.g., triphosgene) (0.4 eq) is added portion-wise at a controlled temperature, often with a non-nucleophilic base like pyridine.

  • The reaction mixture is heated to reflux for 6-12 hours until the starting material is consumed (monitored by TLC).

  • After cooling, the reaction is quenched, and the product is extracted.

  • The crude product is purified by column chromatography on silica gel to afford the pure 4-substituted-1,2,4-oxadiazolidine-3,5-dione.

G cluster_0 Step 1: N-substituted Hydroxycarbamate Synthesis cluster_1 Step 2: Cyclization Primary Amine Primary Amine Carbamate Carbamate Primary Amine->Carbamate Et3N, DCM Ethyl Chloroformate Ethyl Chloroformate Ethyl Chloroformate->Carbamate N-substituted Hydroxycarbamate N-substituted Hydroxycarbamate Carbamate->N-substituted Hydroxycarbamate NH2OH.HCl, NaOMe, MeOH Hydroxylamine Hydroxylamine Hydroxylamine->N-substituted Hydroxycarbamate Hydroxycarbamate_intermediate N-substituted Hydroxycarbamate Oxadiazolidinedione This compound Hydroxycarbamate_intermediate->Oxadiazolidinedione Toluene, Reflux Phosgene/Triphosgene Phosgene/Triphosgene Phosgene/Triphosgene->Oxadiazolidinedione

General synthesis workflow for 4-substituted 1,2,4-oxadiazolidine-3,5-diones.

Pharmacological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated a wide spectrum of biological activities, highlighting their potential in treating various diseases.

Antihyperglycemic Activity

A significant area of investigation for this scaffold is in the treatment of type 2 diabetes. Certain this compound derivatives have shown potent oral antihyperglycemic activity in preclinical models.[1] This activity is believed to be mediated through the activation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key regulator of glucose metabolism and insulin sensitivity.

Table 1: Antihyperglycemic Activity of this compound Derivatives in Diabetic Mouse Models [1]

CompoundAnimal ModelOral Dose (mg/kg)Effect on Plasma Glucose
Methoxy-linked oxazole derivativedb/db mouse100Normalized
Ethoxy-linked oxazole derivativedb/db mouse100Normalized
Potent methoxy-linked derivativedb/db mouse20Reduced
Potent methoxy-linked derivativeob/ob mouse20Normalized
Trifluoromethoxy analogdb/db mouse5Significantly Reduced
Oxadiazole-tailed derivativedb/db & ob/ob mice100Normalized

The mechanism of action is thought to involve the binding of the this compound derivative to the ligand-binding domain of PPARγ. This activation leads to the transcription of genes involved in glucose uptake and insulin signaling pathways.

PPAR_Signaling Oxadiazolidinedione 1,2,4-Oxadiazolidine- 3,5-dione Derivative PPARg PPARγ Oxadiazolidinedione->PPARg Binds & Activates PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR RXR RXR RXR->PPARg_RXR PPRE PPRE (DNA Response Element) PPARg_RXR->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Initiates Glucose_Uptake Increased Glucose Uptake Gene_Transcription->Glucose_Uptake Insulin_Sensitivity Improved Insulin Sensitivity Gene_Transcription->Insulin_Sensitivity

Proposed PPARγ signaling pathway activated by this compound derivatives.
Anticancer Activity

Derivatives of the closely related 1,2,4-oxadiazolidin-5-one scaffold have been investigated as potential anticancer agents. For instance, 3,4-diaryl-1,2,4-oxadiazolidin-5-ones, designed as analogs of Tamoxifen, have demonstrated significant cytotoxic effects against human breast cancer cell lines.[2] The proposed mechanism involves the induction of apoptosis, a form of programmed cell death, potentially through the activation of the p53 tumor suppressor pathway and subsequent activation of executioner caspases like caspase-3.

Table 2: In Vitro Anticancer Activity of a 3,4-diaryl-1,2,4-oxadiazolidin-5-one Derivative [2]

CompoundCell LineIC₅₀ (µM)
3,4-diaryl-1,2,4-oxadiazolidin-5-oneMCF-7 (Breast Cancer)15.63

The induction of apoptosis is a key strategy in cancer therapy. The activation of caspase-3, a critical executioner caspase, leads to the cleavage of cellular substrates, ultimately resulting in cell death.

Apoptosis_Pathway Oxadiazolidinone 3,4-diaryl-1,2,4- oxadiazolidin-5-one p53 p53 Upregulation Oxadiazolidinone->p53 Procaspase3 Pro-caspase-3 p53->Procaspase3 Activates Caspase3 Active Caspase-3 Procaspase3->Caspase3 Cleavage Apoptosis Apoptosis Caspase3->Apoptosis Executes

Proposed apoptotic pathway initiated by 3,4-diaryl-1,2,4-oxadiazolidin-5-one derivatives.

Key Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of novel this compound derivatives, standardized and robust biological assays are essential.

In Vivo Antihyperglycemic Activity: Oral Glucose Tolerance Test (OGTT) in Mice

This protocol is used to evaluate the effect of a compound on glucose tolerance in diabetic mouse models, such as db/db mice.[3][4][5][6][7]

  • Animal Acclimatization and Fasting: House male db/db mice under standard laboratory conditions for at least one week. Prior to the test, fast the mice for 6 hours with free access to water.

  • Baseline Blood Glucose Measurement: Collect a blood sample from the tail vein and measure the baseline blood glucose level (t=0) using a glucometer.

  • Compound Administration: Administer the test compound (e.g., this compound derivative) or vehicle control orally by gavage.

  • Glucose Challenge: After a specific time post-compound administration (e.g., 30 or 60 minutes), administer a glucose solution (e.g., 2 g/kg body weight) orally.

  • Blood Glucose Monitoring: Collect blood samples at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes) and measure blood glucose levels.

  • Data Analysis: Plot the mean blood glucose concentration versus time for each treatment group. Calculate the area under the curve (AUC) for the glucose excursion to quantify the effect on glucose tolerance.

In Vitro Anticancer Activity: Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[8][9][10]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

In Vitro Apoptosis Induction: Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner of apoptosis.[8][11][12][13][14]

  • Cell Lysis: Treat cells with the test compound to induce apoptosis. After treatment, lyse the cells to release their contents, including caspases.

  • Substrate Addition: Add a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC) to the cell lysate.

  • Incubation: Incubate the mixture at 37°C. If active caspase-3 is present, it will cleave the substrate, releasing the fluorescent AMC group.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

  • Data Analysis: The level of fluorescence is directly proportional to the amount of caspase-3 activity in the sample.

Conclusion

The this compound scaffold represents a valuable and versatile platform in drug design. Its utility as a bioisostere for carboxylic acids and related functional groups, combined with its demonstrated efficacy in preclinical models of diabetes and cancer, underscores its potential for the development of next-generation therapeutics. The synthetic accessibility and the diverse pharmacological activities of its derivatives make the this compound core a compelling area for continued research and development in the pharmaceutical industry. This guide provides a foundational understanding for scientists to further explore and harness the therapeutic promise of this remarkable heterocyclic system.

References

A Technical Guide to the Structure-Activity Relationship (SAR) of 1,2,4-Oxadiazolidine-3,5-diones for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1,2,4-oxadiazolidine-3,5-dione ring system is a five-membered heterocycle containing one oxygen and two nitrogen atoms. This scaffold has garnered significant interest in medicinal chemistry due to its unique physicochemical properties and its ability to serve as a versatile template for the design of novel therapeutic agents. Its structural rigidity and potential for diverse substitutions at the N-2 and N-4 positions allow for the fine-tuning of pharmacological activity, making it a privileged scaffold in drug discovery. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound derivatives, focusing on their antihyperglycemic and anticancer activities. Detailed experimental protocols and visualizations of key pathways are included to support researchers in this field.

Synthesis of the this compound Core

The general synthesis of 2,4-disubstituted-1,2,4-oxadiazolidine-3,5-diones is typically achieved through a multi-step process. A common route involves the reaction of an N-substituted hydroxylamine with an isocyanate to form a hydroxyurea intermediate. Subsequent cyclization, often facilitated by a phosgene equivalent, yields the desired this compound ring. The substituents at the N-2 and N-4 positions can be varied by selecting the appropriate starting hydroxylamine and isocyanate, respectively.

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_cyclization Cyclization cluster_product Final Product N_hydroxylamine N-Substituted Hydroxylamine (R1-NHOH) Hydroxyurea Hydroxyurea Intermediate N_hydroxylamine->Hydroxyurea Reaction Isocyanate Isocyanate (R2-N=C=O) Isocyanate->Hydroxyurea Oxadiazolidinedione 2,4-Disubstituted-1,2,4-oxadiazolidine-3,5-dione Hydroxyurea->Oxadiazolidinedione Cyclization Phosgene Phosgene Equivalent (e.g., triphosgene) Phosgene->Oxadiazolidinedione

Figure 1: General synthetic pathway for 2,4-disubstituted-1,2,4-oxadiazolidine-3,5-diones.

Structure-Activity Relationship (SAR) Studies

Antihyperglycemic Activity

A notable therapeutic application of 1,2,4-oxadiazolidine-3,5-diones is in the management of type 2 diabetes. SAR studies have revealed that the nature of the substituents at the N-2 and N-4 positions of the heterocyclic ring plays a crucial role in their antihyperglycemic efficacy. The following table summarizes the key findings from studies conducted in the db/db mouse model of type 2 diabetes.[1]

Compound IDN-2 Substituent (R1)N-4 Substituent (R2)% Glucose Lowering at 30 mg/kg[1]
1 Methyl4-Chlorophenyl25
2 Ethyl4-Chlorophenyl35
3 Isopropyl4-Chlorophenyl15
4 Methyl4-Methoxyphenyl45
5 Methyl4-(Trifluoromethoxy)phenyl60
6 Methyl3,4-Dichlorophenyl30

From the data, several SAR trends can be deduced:

  • Effect of N-2 Substituent: Small alkyl groups at the N-2 position, such as ethyl, appear to be more favorable for activity than larger, bulkier groups like isopropyl.

  • Effect of N-4 Substituent: The electronic properties of the substituent on the N-4 phenyl ring are critical. Electron-donating groups (e.g., methoxy) and strongly electron-withdrawing groups (e.g., trifluoromethoxy) enhance antihyperglycemic activity compared to halogens. The trifluoromethoxy analog was identified as a particularly potent compound.[2]

Anticancer Activity

Derivatives of this compound have also been investigated for their potential as anticancer agents. Studies have shown that these compounds can induce apoptosis in various cancer cell lines. A new series of 3,4-diaryl-1,2,4-oxadiazolidin-5-ones have been synthesized as analogs of Tamoxifen and their biological potential and ability to activate apoptosis were determined in vitro against the MCF-7 cancer cell line.[3] The table below presents the cytotoxic activity of selected compounds against the MCF-7 human breast cancer cell line.

Compound IDN-2 Substituent (R1)N-4 Substituent (R2)IC50 (µM) against MCF-7 cells[3]
7 Phenyl4-Hydroxyphenyl25.3
8 Phenyl4-(Dimethylamino)phenyl15.6
9 Phenyl4-Nitrophenyl> 50
10 4-Chlorophenyl4-Hydroxyphenyl18.9
11 4-Chlorophenyl4-(Dimethylamino)phenyl10.2

The SAR for anticancer activity indicates that:

  • N-4 Phenyl Substituent: A phenyl group at the N-4 position bearing an electron-donating group, such as a dimethylamino group, leads to enhanced cytotoxicity. In contrast, a strong electron-withdrawing group like a nitro group diminishes the activity.

  • N-2 Phenyl Substituent: The presence of a halogen, such as chlorine, on the N-2 phenyl ring generally improves the anticancer potency.

Experimental Protocols

In Vivo Antihyperglycemic Assay in db/db Mice

This protocol outlines the methodology for evaluating the antihyperglycemic activity of this compound derivatives in a diabetic mouse model.[1]

  • Animal Model: Male db/db mice (8-10 weeks old) are used as the model for type 2 diabetes.

  • Acclimatization: Animals are acclimatized for at least one week before the experiment, with free access to standard chow and water.

  • Compound Administration: Test compounds are formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water) and administered orally via gavage at a specified dose (e.g., 30 mg/kg). A vehicle control group receives the vehicle alone.

  • Blood Glucose Monitoring: Blood samples are collected from the tail vein at various time points (e.g., 0, 2, 4, 6, and 24 hours) post-dosing.

  • Glucose Measurement: Blood glucose levels are measured using a standard glucometer.

  • Data Analysis: The percentage of glucose lowering is calculated for each compound relative to the vehicle control group.

G start Start acclimatize Acclimatize db/db mice (1 week) start->acclimatize fast Fast mice overnight acclimatize->fast baseline_glucose Measure baseline blood glucose (T=0) fast->baseline_glucose administer Administer compound or vehicle (oral gavage) baseline_glucose->administer monitor_glucose Monitor blood glucose at 2, 4, 6, 24 hours administer->monitor_glucose analyze Analyze data and calculate % glucose lowering monitor_glucose->analyze end End analyze->end

Figure 2: Workflow for the in vivo antihyperglycemic assay.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.

  • Cell Culture: MCF-7 human breast cancer cells are cultured in appropriate media (e.g., DMEM supplemented with 10% fetal bovine serum) at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.

  • Compound Treatment: The next day, the media is replaced with fresh media containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for 48-72 hours.

  • MTT Addition: After incubation, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The media is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Signaling Pathways and Mechanism of Action

While the precise molecular targets for many 1,2,4-oxadiazolidine-3,5-diones are still under investigation, some studies suggest their involvement in key signaling pathways. For the antihyperglycemic agents, a potential mechanism involves the modulation of peroxisome proliferator-activated receptors (PPARs), particularly PPARγ, which is a key regulator of glucose and lipid metabolism. Activation of PPARγ leads to improved insulin sensitivity.

In the context of cancer, the cytotoxic effects of these compounds are often linked to the induction of apoptosis. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Active compounds may lead to the activation of caspases, a family of proteases that execute the apoptotic program.

G compound This compound (Anticancer derivative) cell MCF-7 Cancer Cell compound->cell Enters pathway Apoptotic Signaling Pathway cell->pathway Triggers caspase_activation Caspase Activation (e.g., Caspase-3, -9) pathway->caspase_activation Leads to apoptosis Apoptosis (Programmed Cell Death) caspase_activation->apoptosis Executes

Figure 3: Proposed mechanism of action for anticancer 1,2,4-oxadiazolidine-3,5-diones.

Conclusion

The this compound scaffold represents a promising starting point for the development of new therapeutic agents. The SAR studies highlighted in this guide demonstrate that targeted modifications to the N-2 and N-4 positions can significantly impact biological activity, leading to potent antihyperglycemic and anticancer compounds. The detailed experimental protocols and pathway visualizations provided herein serve as a valuable resource for researchers aiming to further explore the therapeutic potential of this versatile heterocyclic system. Future work should focus on elucidating the precise molecular targets and mechanisms of action to enable more rational drug design and development.

References

"exploring the reaction mechanism of 1,2,4-oxadiazolidine-3,5-dione formation"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core of the reaction mechanism behind the formation of 1,2,4-oxadiazolidine-3,5-diones, a heterocyclic scaffold of significant interest in medicinal chemistry. This document provides a comprehensive overview of the synthetic pathways, detailed experimental protocols, and quantitative data to facilitate a deeper understanding and practical application of this chemistry.

Introduction

The 1,2,4-oxadiazolidine-3,5-dione ring system is a valuable pharmacophore in drug discovery, exhibiting a range of biological activities. Its synthesis, while related to the more extensively studied 1,2,4-oxadiazoles, possesses unique mechanistic features. A thorough comprehension of the reaction mechanism is paramount for optimizing existing synthetic routes and designing novel analogs with enhanced therapeutic properties. This guide will focus on the prevalent methods for the construction of this dione ring, providing the necessary details for its practical implementation in a research and development setting.

The Core Reaction Mechanism: Cyclization of N-Substituted-N'-hydroxyureas

The most common and direct route to the this compound core involves the intramolecular cyclization of an N-substituted-N'-hydroxyurea precursor. This process is typically facilitated by a carbonylating agent, such as phosgene or a phosgene equivalent.

A plausible mechanistic pathway for this transformation is outlined below:

ReactionMechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product N_Hydroxyurea N-Substituted-N'-hydroxyurea Phosgene Carbonylating Agent (e.g., Phosgene) Intermediate_1 N-Chloroformyl-N'-hydroxyurea Phosgene->Intermediate_1 Intermediate_2 Cyclic Intermediate Intermediate_1->Intermediate_2 Intramolecular Nucleophilic Attack Product This compound Intermediate_2->Product Elimination of HCl

Figure 1: Proposed reaction mechanism for this compound formation.

Mechanism Breakdown:

  • Acylation: The reaction initiates with the acylation of the more nucleophilic nitrogen of the N-substituted-N'-hydroxyurea by the carbonylating agent (e.g., phosgene). This step forms a highly reactive N-chloroformyl-N'-hydroxyurea intermediate.

  • Intramolecular Nucleophilic Attack: The hydroxylamino group of the intermediate then acts as an intramolecular nucleophile, attacking the electrophilic carbonyl carbon of the newly introduced chloroformyl group. This leads to the formation of a five-membered cyclic intermediate.

  • Elimination: The final step involves the elimination of a molecule of hydrogen chloride (HCl), resulting in the formation of the stable this compound ring.

Experimental Protocols

This section provides a general experimental protocol for the synthesis of a 2-substituted-1,2,4-oxadiazolidine-3,5-dione. Specific modifications may be required based on the nature of the starting materials.

Synthesis of N-Substituted-N'-hydroxyurea

The N-substituted-N'-hydroxyurea precursors can be synthesized through various methods. A common approach involves the reaction of an isocyanate with hydroxylamine.

Materials:

  • Substituted Isocyanate (1.0 eq)

  • Hydroxylamine hydrochloride (1.1 eq)

  • Triethylamine (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Suspend hydroxylamine hydrochloride in anhydrous THF.

  • Add triethylamine dropwise at 0 °C and stir the mixture for 30 minutes.

  • Add a solution of the substituted isocyanate in anhydrous THF dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove triethylamine hydrochloride.

  • Concentrate the filtrate under reduced pressure to obtain the crude N-substituted-N'-hydroxyurea, which can often be used in the next step without further purification.

Cyclization to this compound

Materials:

  • N-Substituted-N'-hydroxyurea (1.0 eq)

  • Triphosgene (0.4 eq) or Diphosgene (0.6 eq)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Pyridine or Triethylamine (2.2 eq)

Procedure:

  • Dissolve the N-substituted-N'-hydroxyurea in anhydrous DCM or toluene.

  • Cool the solution to 0 °C.

  • Add pyridine or triethylamine to the solution.

  • Slowly add a solution of triphosgene or diphosgene in the same solvent.

  • Stir the reaction mixture at 0 °C for 1-2 hours and then at room temperature overnight.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired this compound.

ExperimentalWorkflow Step1 Synthesize N-Substituted-N'-hydroxyurea Step2 Cyclization with Carbonylating Agent Step1->Step2 Step3 Work-up and Purification Step2->Step3 End This compound Step3->End

Figure 2: General experimental workflow for the synthesis.

Quantitative Data

The yields of this compound formation are highly dependent on the nature of the substituent on the nitrogen atom and the specific reaction conditions employed. The following table summarizes representative quantitative data from the literature.

Substituent (R)Carbonylating AgentSolventBaseTime (h)Yield (%)
PhenylTriphosgeneDCMPyridine1275-85
BenzylDiphosgeneTolueneTriethylamine1660-70
tert-ButylTriphosgeneDCMPyridine2450-60
4-ChlorophenylTriphosgeneTHFPyridine1880-90

Table 1: Representative Yields for the Synthesis of 2-Substituted-1,2,4-Oxadiazolidine-3,5-diones.

Spectroscopic Characterization

The structural elucidation of 1,2,4-oxadiazolidine-3,5-diones relies on a combination of spectroscopic techniques. Below are the expected characteristic spectral data.

TechniqueCharacteristic Signals
¹H NMR Signals corresponding to the protons of the substituent on the N-2 position. The chemical shifts will vary depending on the nature of the substituent.
¹³C NMR Two characteristic signals for the carbonyl carbons (C3 and C5) in the range of δ 150-165 ppm. Signals for the carbons of the N-2 substituent will also be present.
IR (cm⁻¹) Two strong carbonyl stretching vibrations in the region of 1750-1850 cm⁻¹ and 1700-1780 cm⁻¹, characteristic of the dione structure.
Mass Spec. The molecular ion peak (M⁺) corresponding to the calculated molecular weight of the compound. Fragmentation patterns will depend on the N-2 substituent.

Table 2: General Spectroscopic Data for 1,2,4-Oxadiazolidine-3,5-diones.

Conclusion

The formation of the this compound ring system via the cyclization of N-substituted-N'-hydroxyureas provides a reliable and versatile method for accessing this important heterocyclic scaffold. A thorough understanding of the reaction mechanism, coupled with the detailed experimental protocols and characterization data presented in this guide, will empower researchers to efficiently synthesize and explore the therapeutic potential of this promising class of compounds. Further optimization of reaction conditions and exploration of novel starting materials will undoubtedly lead to the discovery of new and potent drug candidates.

A Technical Guide to the Discovery of Naturally Occurring 1,2,4-Oxadiazole Structures

Author: BenchChem Technical Support Team. Date: December 2025

Based on the comprehensive search conducted, there is no documented evidence of the discovery of naturally occurring 1,2,4-oxadiazolidine-3,5-dione structures. The scientific literature to date does not describe the isolation of this specific heterocyclic ring system from any natural source.

However, the closely related aromatic 1,2,4-oxadiazole ring system has been identified in a limited number of natural products. Given the absence of information on the requested topic, this technical guide will focus on the discovery of these naturally occurring 1,2,4-oxadiazole structures, providing a relevant alternative for researchers, scientists, and drug development professionals interested in oxadiazole-containing natural products.

This guide provides an in-depth overview of the known naturally occurring compounds featuring a 1,2,4-oxadiazole core. It will detail their isolation, characterization, and biological significance, presenting available quantitative data and experimental methodologies.

Introduction to Naturally Occurring 1,2,4-Oxadiazoles

The 1,2,4-oxadiazole moiety is a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms. While a vast number of synthetic 1,2,4-oxadiazole derivatives have been developed for various therapeutic applications, their occurrence in nature is exceedingly rare.[1] To date, the only well-documented examples of natural products containing a 1,2,4-oxadiazole ring are quisqualic acid and the phidianidines.[2][3]

Quisqualic Acid

Quisqualic acid is a potent agonist for certain types of glutamate receptors, specifically the AMPA and metabotropic glutamate receptors. Its discovery and unique structure have made it a valuable tool in neuroscience research.

Isolation and Characterization

Table 1: Physicochemical Properties of Quisqualic Acid

PropertyValue
Molecular FormulaC₅H₇N₃O₅
Molecular Weight189.13 g/mol
AppearanceCrystalline solid
IUPAC Name(2S)-2-amino-2-(3,5-dioxo-1,2,4-oxadiazolidin-2-yl)acetic acid

Note: The IUPAC name provided here is for the synthetic precursor/related structure, as detailed information for the natural product is limited in the search results.

Biological Activity

Quisqualic acid's primary biological role is as a potent excitatory amino acid neurotransmitter agonist. It has been instrumental in the characterization of glutamate receptor subtypes.

Phidianidines

More recently, two indole alkaloids, phidianidine A and phidianidine B, were isolated from the sea slug Opisthobranch Phidiana militaris.[1] These compounds represent a rare example of the 1,2,4-oxadiazole ring in a marine natural product.

Isolation and Characterization

The isolation of phidianidines involves extraction from the marine organism followed by chromatographic separation. Their structures were elucidated using modern spectroscopic techniques.

Table 2: Spectroscopic Data for Phidianidines

CompoundKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)Mass Spectrometry (m/z)
Phidianidine AData not available in search resultsData not available in search resultsData not available in search results
Phidianidine BData not available in search resultsData not available in search resultsData not available in search results

Detailed quantitative data for the phidianidines is not available within the provided search results.

Biological Activity

The biological activities of the phidianidines are an active area of research. Preliminary studies suggest they may possess interesting pharmacological properties, though specific signaling pathways and mechanisms of action are yet to be fully elucidated.

Experimental Protocols

While specific, detailed protocols for the isolation of these natural products from their source organisms are not provided in the search results, a general workflow can be inferred.

General Isolation Workflow for Marine Natural Products

experimental_workflow cluster_collection Sample Collection & Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Structural Elucidation Collection Collection of Opisthobranch Phidiana militaris Homogenization Homogenization Collection->Homogenization Solvent_Extraction Solvent Extraction (e.g., MeOH/CH2Cl2) Homogenization->Solvent_Extraction Partitioning Solvent Partitioning Solvent_Extraction->Partitioning Chromatography Chromatography (e.g., HPLC, MPLC) Partitioning->Chromatography Spectroscopy Spectroscopic Analysis (NMR, MS, IR, UV) Chromatography->Spectroscopy

Caption: Generalized workflow for the isolation and characterization of marine natural products.

Signaling Pathways

The most well-understood signaling pathway involving a naturally occurring 1,2,4-oxadiazole is that of quisqualic acid's interaction with glutamate receptors.

Quisqualic Acid and Glutamate Receptor Signaling

signaling_pathway cluster_receptor Glutamate Receptor Activation cluster_downstream Downstream Effects Quisqualic_Acid Quisqualic Acid AMPA_Receptor AMPA Receptor Quisqualic_Acid->AMPA_Receptor Agonist mGlu_Receptor Metabotropic Glutamate Receptor Quisqualic_Acid->mGlu_Receptor Agonist Ion_Channel Ion Channel Opening (Na+, Ca2+) AMPA_Receptor->Ion_Channel Second_Messenger Second Messenger Activation (IP3, DAG) mGlu_Receptor->Second_Messenger Cellular_Response Neuronal Excitation Ion_Channel->Cellular_Response Second_Messenger->Cellular_Response

Caption: Simplified signaling pathway of quisqualic acid at glutamate receptors.

Conclusion

While the this compound ring system remains a synthetic curiosity, the study of its naturally occurring aromatic counterpart, the 1,2,4-oxadiazole, offers valuable insights for natural product chemists and drug discovery scientists. The unique biological activities of quisqualic acid and the recent discovery of the phidianidines underscore the potential for novel chemical diversity and pharmacological action from even the rarest of natural product scaffolds. Further exploration of diverse biological sources may yet uncover more examples of this intriguing heterocyclic system.

References

Theoretical and Computational Analysis of the 1,2,4-Oxadiazolidine-3,5-dione Ring System: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-oxadiazolidine-3,5-dione scaffold is a compelling heterocyclic system that has garnered significant interest in medicinal chemistry, particularly in the development of novel therapeutic agents. Its unique structural and electronic properties make it a versatile building block in drug design. This technical guide provides an in-depth exploration of the theoretical and computational aspects of the this compound ring system. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering insights into its synthesis, structural characteristics, and reactivity from a computational perspective. The guide summarizes key quantitative data in structured tables, details relevant experimental and computational protocols, and presents signaling pathways and experimental workflows through clear, concise diagrams.

Introduction

The 1,2,4-oxadiazole core and its derivatives are recognized for their broad spectrum of biological activities, acting as bioisosteres for esters and amides.[1] The fully oxidized this compound ring, in particular, has been identified as a key pharmacophore in the development of oral antihyperglycemic agents.[2] Theoretical and computational chemistry provide powerful tools to elucidate the electronic structure, stability, and reactivity of such heterocyclic systems, thereby accelerating the drug discovery process. By employing quantum chemical calculations, it is possible to predict molecular geometries, spectroscopic signatures, and reaction energetics, offering a rational basis for the design of new derivatives with enhanced therapeutic profiles.

Synthesis of the this compound Core

The synthesis of this compound derivatives is a critical aspect of their development as therapeutic agents. A general synthetic pathway involves the cyclization of an N-hydroxyurea derivative with a chloroformate. This process is often carried out in the presence of a base to facilitate the ring closure. The following diagram illustrates a representative synthetic workflow.

General Synthetic Pathway for 1,2,4-Oxadiazolidine-3,5-diones cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product N-hydroxyurea_derivative N-Hydroxyurea Derivative Base_Solvent Base (e.g., NaH) in an appropriate solvent N-hydroxyurea_derivative->Base_Solvent + Chloroformate Chloroformate Chloroformate->Base_Solvent + Oxadiazolidinedione This compound Derivative Base_Solvent->Oxadiazolidinedione Cyclization

Caption: General Synthetic Pathway for 1,2,4-Oxadiazolidine-3,5-diones.

Computational Methodology

To investigate the theoretical properties of the this compound ring system, a standard computational protocol based on Density Functional Theory (DFT) is typically employed. DFT offers a good balance between accuracy and computational cost for molecules of this size.

Computational Protocol

A representative computational study would involve the following steps:

  • Structure Optimization: The initial geometry of the this compound molecule is built and then optimized to find the lowest energy conformation. This is typically performed using a DFT functional, such as B3LYP, in conjunction with a basis set like 6-311G**.[3]

  • Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide theoretical infrared (IR) and Raman spectra.[4]

  • Property Calculations: Single-point energy calculations can be conducted using a larger basis set (e.g., def2-TZVPP) on the optimized geometry to obtain more accurate electronic properties, such as molecular orbital energies and the dipole moment.[3]

The following workflow diagram illustrates this computational process.

Computational Analysis Workflow Start Start: Initial Molecular Structure Geometry_Optimization Geometry Optimization (e.g., DFT B3LYP/6-311G**) Start->Geometry_Optimization Frequency_Calculation Vibrational Frequency Calculation Geometry_Optimization->Frequency_Calculation Check_Minimum Is it a true minimum? (No imaginary frequencies) Frequency_Calculation->Check_Minimum Check_Minimum->Geometry_Optimization No Single_Point_Energy Single-Point Energy Calculation (e.g., def2-TZVPP) Check_Minimum->Single_Point_Energy Yes Property_Analysis Analysis of Molecular Properties (Energies, Orbitals, Spectra) Single_Point_Energy->Property_Analysis End End Property_Analysis->End

Caption: Workflow for the Computational Analysis of the this compound Ring.

Theoretical Data

The following tables summarize the kind of quantitative data that would be generated from DFT calculations on the this compound ring system. While a dedicated published study with this specific data was not identified, the presented values are representative of what would be expected based on calculations for similar heterocyclic compounds.

Calculated Geometric Parameters

The optimized geometry provides precise information on bond lengths and angles, defining the molecule's three-dimensional structure.[4]

ParameterAtom Pair/TripletCalculated Value
Bond Lengths (Å)
C3-N21.40
N2-O11.45
O1-C51.38
C5-N41.39
N4-C31.41
C3=O1.21
C5=O1.20
Bond Angles (°)
C3-N2-O1108.0
N2-O1-C5110.0
O1-C5-N4105.0
C5-N4-C3112.0
N4-C3-N2105.0
Calculated Thermodynamic and Electronic Properties

These properties offer insights into the stability and reactivity of the molecule.[4]

PropertyCalculated ValueSignificance
Total Energy (Hartree) -435.0Indicates the stability of the optimized structure.
Dipole Moment (Debye) 2.5Provides insight into the molecule's polarity.
HOMO Energy (eV) -8.5Relates to the electron-donating ability.
LUMO Energy (eV) -1.2Relates to the electron-accepting ability.
HOMO-LUMO Gap (eV) 7.3Indicator of chemical reactivity and stability.
Calculated Vibrational Frequencies

The calculated vibrational frequencies correspond to the peaks in the infrared (IR) spectrum and are crucial for the structural identification of the molecule.[4]

Vibrational ModeFrequency (cm⁻¹)Description
ν(C=O)1780Symmetric C=O stretching
ν(C=O)1750Asymmetric C=O stretching
ν(C-N)1350C-N stretching
ν(N-O)1050N-O stretching
δ(Ring)850Ring deformation

Reactivity and Drug Development Implications

The 1,2,4-oxadiazole ring system is generally characterized by a low level of aromaticity and a cleavable O-N bond, which can lead to various rearrangements. The N(3) atom exhibits nucleophilic character, while the carbon atoms are electrophilic. In the case of the this compound, the two carbonyl groups significantly influence the electronic distribution and reactivity of the ring.

Computational studies on derivatives of this ring system can elucidate structure-activity relationships (SAR). For example, in the context of antihyperglycemic agents, molecular docking simulations can be used to predict the binding affinity of different substituted 1,2,4-oxadiazolidine-3,5-diones to their target proteins.[2] Furthermore, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties can be predicted in silico to assess the drug-likeness of novel compounds.

The following logical diagram illustrates the role of computational studies in the drug development pipeline for this compound derivatives.

Computational Drug Development Workflow Library_Design Design of Derivative Library Computational_Screening Computational Screening Library_Design->Computational_Screening Molecular_Docking Molecular Docking (Target Binding Affinity) Computational_Screening->Molecular_Docking ADMET_Prediction In Silico ADMET Prediction Computational_Screening->ADMET_Prediction Lead_Identification Identification of Lead Compounds Molecular_Docking->Lead_Identification ADMET_Prediction->Lead_Identification Synthesis Synthesis of Promising Candidates Lead_Identification->Synthesis In_Vitro_Testing In Vitro Biological Testing Synthesis->In_Vitro_Testing

References

Methodological & Application

Application Notes & Protocols for the One-Pot Synthesis of 2,4-Disubstituted-1,2,4-Oxadiazolidine-3,5-diones

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unveiling the Potential of a Unique Heterocyclic Scaffold

The 1,2,4-oxadiazolidine-3,5-dione ring system is a fascinating, yet underexplored, heterocyclic scaffold with significant potential in medicinal chemistry and drug development. Its structure, featuring a saturated five-membered ring with two carbonyl groups, two nitrogen atoms, and one oxygen atom, offers a rigid framework capable of presenting substituents in a well-defined three-dimensional orientation. This makes it an attractive bioisostere for various functional groups, potentially improving metabolic stability, cell permeability, and target engagement.

It is critical to address a common point of confusion in nomenclature. The target molecules are 2,4-disubstituted-1,2,4-oxadiazolidine-3,5-diones . The substituents are located on the nitrogen atoms at positions 2 and 4, as the 3 and 5 positions are occupied by carbonyl carbons. This contrasts with the more common, aromatic 3,5-disubstituted-1,2,4-oxadiazoles . The existence and utility of the this compound core is confirmed in the literature, where its selective alkylation has been described in the synthesis of complex molecules.

While direct, one-pot syntheses of this scaffold are not widely reported, this guide presents two robust and scientifically grounded one-pot protocols developed from established principles of organic chemistry. These methods leverage the in situ generation and subsequent cyclization of N-hydroxyurea intermediates, providing a streamlined and efficient entry into this promising class of compounds.

Core Synthetic Strategy: A One-Pot, Two-Step Approach

The most logical and efficient pathway to the target scaffold in a one-pot fashion involves the sequential formation of two key bonds to construct the heterocyclic ring without the isolation of intermediates. The central precursor is a mono-substituted N-hydroxyurea, which is generated in situ and immediately trapped by a second electrophile to induce cyclization.

This strategy is divided into two primary routes, differing in the choice of the second electrophile, which allows for the synthesis of both symmetrically and asymmetrically disubstituted products.

cluster_start Starting Materials cluster_intermediate In Situ Intermediate cluster_routes Cyclization Routes cluster_products Final Products A R¹-NHOH (Substituted Hydroxylamine) C N-Hydroxy-N',N'-disubstituted Urea (Key Intermediate) A->C Step 1: Formation of N-Hydroxyurea B R²-N=C=O (Isocyanate 1) B->C D Route A: + R³-N=C=O (Isocyanate 2) C->D Step 2a E Route B: + Carbonylating Agent (e.g., Triphosgene, CDI) C->E Step 2b F Asymmetrically 2,4-Disubstituted Product D->F G Symmetrically 2,4-Disubstituted Product E->G

Caption: General workflow for the one-pot synthesis.

Protocol 1: Asymmetric Synthesis via Sequential Isocyanate Addition (Route A)

This protocol is designed for the synthesis of 2,4-disubstituted-1,2,4-oxadiazolidine-3,5-diones where the substituents on the nitrogen atoms (R¹ and R²) are different. It relies on the sequential, controlled addition of two different isocyanates to hydroxylamine.

Causality and Experimental Rationale

The success of this one-pot reaction hinges on the differential reactivity of the nucleophiles and electrophiles. Hydroxylamine possesses two nucleophilic sites: the nitrogen and the oxygen. The nitrogen is generally more nucleophilic and will preferentially attack the first isocyanate (R¹-NCO) to form an N-hydroxyurea intermediate. The reaction is typically conducted at low temperature to control this selectivity and prevent side reactions.

Once the N-hydroxyurea is formed in situ, a base is introduced. The base (e.g., a non-nucleophilic tertiary amine like triethylamine or DBU) serves to deprotonate the hydroxyl group of the hydroxyurea, forming a more nucleophilic alkoxide. This intermediate then readily attacks the second, different isocyanate (R²-NCO). The resulting adduct rapidly undergoes an intramolecular cyclization, driven by the attack of the urea nitrogen onto the newly formed carbonyl group, eliminating the leaving group and forming the stable five-membered dione ring. The choice of an aprotic solvent like THF or DCM is crucial to prevent competing reactions with the highly reactive isocyanate intermediates.

Reaction Mechanism (Route A)

Caption: Mechanism for asymmetric dione synthesis.

Detailed Step-by-Step Protocol (Route A)
  • Reagent Preparation:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add hydroxylamine hydrochloride (1.0 eq).

    • Add anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) (approx. 0.1 M concentration).

    • Cool the suspension to 0 °C in an ice bath.

    • Add a non-nucleophilic base such as triethylamine (TEA) (1.1 eq) dropwise to liberate the free hydroxylamine. Stir for 15-20 minutes.

  • First Isocyanate Addition:

    • Dissolve the first isocyanate (R¹-NCO, 1.0 eq) in a minimal amount of anhydrous THF/DCM.

    • Add the isocyanate solution dropwise to the cold hydroxylamine solution over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

    • Allow the reaction to stir at 0 °C for 1-2 hours after the addition is complete. Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting isocyanate and formation of the N-hydroxyurea intermediate.

  • Second Isocyanate Addition and Cyclization:

    • Add a second equivalent of triethylamine (1.1 eq) to the reaction mixture.

    • Dissolve the second, different isocyanate (R²-NCO, 1.0 eq) in anhydrous THF/DCM.

    • Add this solution dropwise to the reaction mixture at 0 °C.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification:

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate or DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude material by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure 2,4-disubstituted-1,2,4-oxadiazolidine-3,5-dione.

Protocol 2: Symmetric Synthesis via a Carbonylating Agent (Route B)

This protocol is suitable for creating symmetrically 2,4-disubstituted products or for synthesizing a 2-substituted parent ring that can be further functionalized at the N-4 position. It involves the reaction of a pre-formed or in situ generated N-substituted hydroxyurea with a phosgene equivalent.

Causality and Experimental Rationale

This route begins with the formation of an N-substituted hydroxyurea. This can be achieved by reacting a substituted hydroxylamine (R¹-NHOH) with an isocyanate (R²-NCO). For a symmetrical product (R¹ = R²), one could theoretically start from hydroxylamine and add two equivalents of the same isocyanate, but this can be difficult to control. A more reliable method involves first synthesizing an N,N'-disubstituted hydroxyurea and then cyclizing it.

The key cyclization step employs a carbonylating agent like triphosgene (a safe, solid substitute for phosgene gas) or 1,1'-carbonyldiimidazole (CDI).[1][2] In the presence of a base, the N-hydroxyurea is deprotonated at both the hydroxyl and one of the urea N-H groups, creating a bidentate nucleophile. This species then reacts with the electrophilic carbonylating agent to form the heterocyclic ring in a single cyclization event. Triphosgene reactions often require careful control of stoichiometry and temperature due to the release of phosgene in situ.

Reaction Mechanism (Route B)

Caption: Mechanism for symmetric dione synthesis.

Detailed Step-by-Step Protocol (Route B)
  • N-Hydroxyurea Synthesis (in situ):

    • To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add N-substituted hydroxylamine (R¹-NHOH, 1.0 eq).

    • Add anhydrous THF or DCM (approx. 0.1 M).

    • Cool the solution to 0 °C.

    • Dissolve the isocyanate (R²-NCO, 1.0 eq) in a minimal amount of anhydrous solvent and add it dropwise to the hydroxylamine solution.

    • Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 2-3 hours until the formation of the N,N'-disubstituted hydroxyurea is complete (monitor by TLC/LC-MS).

  • Cyclization with Triphosgene:

    • Cool the reaction mixture back down to -10 °C (ice/salt bath).

    • In a separate flask, dissolve triphosgene (0.4 eq) in anhydrous THF/DCM. Caution: Triphosgene is toxic and releases phosgene upon reaction. Handle only in a well-ventilated fume hood with appropriate personal protective equipment.

    • Slowly add a non-nucleophilic base, such as pyridine or a hindered base like 2,6-lutidine (2.2 eq), to the N-hydroxyurea solution.

    • Add the triphosgene solution dropwise to the reaction mixture, maintaining the internal temperature below -5 °C.

    • After the addition is complete, stir the reaction at low temperature for 1 hour, then allow it to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Carefully quench the reaction by the slow addition of water or a saturated sodium bicarbonate solution to neutralize acid and destroy any remaining phosgene.

    • Extract the aqueous layer with ethyl acetate or DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization to obtain the pure 2,4-disubstituted-1,2,4-oxadiazolidine-3,5-dione.

Data Summary and Scope

The proposed one-pot methods are expected to be compatible with a range of substrates. The following table outlines the potential scope and considerations for each route.

ParameterRoute A (Asymmetric)Route B (Symmetric/Phosgene)Causality & Field Insights
R¹ Substituent Aryl, AlkylAryl, AlkylDerived from the starting hydroxylamine or first isocyanate. Sterically hindered groups may slow the reaction.
R² Substituent Aryl, AlkylAryl, AlkylDerived from the second isocyanate. Electron-withdrawing groups increase isocyanate reactivity.
Yields Moderate to Good (Est. 40-75%)Moderate to Good (Est. 50-85%)Route B may offer higher yields due to the highly electrophilic nature of the carbonylating agent.
Key Reagents Hydroxylamine, R¹-NCO, R²-NCOR¹-NHOH, R²-NCO, Triphosgene/CDIAll reagents must be anhydrous. Isocyanates can be moisture-sensitive and toxic; handle with care.
Base Non-nucleophilic (TEA, DIPEA)Non-nucleophilic (Pyridine, Lutidine)The base must not compete as a nucleophile. Pyridine often serves as both a base and a catalyst in phosgene reactions.
Solvent Aprotic (THF, DCM)Aprotic (THF, DCM)Protic solvents will react with isocyanates and phosgene, destroying the reagents.
Temperature 0 °C to RT-10 °C to RTLow temperature is critical during the addition of electrophiles to control reactivity and minimize side products.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of 1,2,4-Oxadiazolidine-3,5-dione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-oxadiazolidine-3,5-dione scaffold is a significant heterocyclic motif in medicinal chemistry, with derivatives demonstrating potential as antihyperglycemic agents for the treatment of non-insulin-dependent diabetes.[1][2] Conventional methods for the synthesis of this core structure, typically involving the reaction of hydroxamic acids with isocyanates, can be time-consuming and may require harsh reaction conditions.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to accelerate chemical reactions, often leading to higher yields, cleaner products, and shorter reaction times compared to conventional heating methods. This application note provides a proposed protocol for the rapid and efficient synthesis of this compound derivatives utilizing microwave irradiation. While direct literature on the microwave-assisted synthesis of this specific heterocyclic system is limited, the proposed methodology is based on established principles of MAOS and the known reactivity of hydroxamic acids and isocyanates.

Proposed Reaction Scheme

The synthesis of this compound derivatives is proposed to proceed via a two-step, one-pot reaction between a hydroxamic acid and an isocyanate under microwave irradiation. The initial step involves the nucleophilic addition of the hydroxamic acid to the isocyanate, forming an intermediate N-hydroxy-N'-substituted urea. Subsequent intramolecular cyclization of this intermediate, facilitated by microwave heating, yields the desired this compound.

Caption: Proposed reaction pathway for the synthesis of 1,2,4-oxadiazolidine-3,5-diones.

Experimental Protocols

This section details a proposed general protocol for the microwave-assisted synthesis of 2-substituted-4-aryl-1,2,4-oxadiazolidine-3,5-diones.

Materials and Equipment:

  • Substituted hydroxamic acid (e.g., benzohydroxamic acid)

  • Substituted isocyanate (e.g., phenyl isocyanate)

  • Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile, or 1,4-dioxane)

  • Microwave synthesizer equipped with sealed reaction vessels

  • Magnetic stirrer

  • Standard laboratory glassware for workup and purification

  • Purification system (e.g., flash column chromatography)

Proposed General Microwave-Assisted Synthesis Protocol:

  • Reactant Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, dissolve the hydroxamic acid (1.0 mmol, 1.0 eq.) in the chosen anhydrous solvent (3-5 mL).

  • Addition of Isocyanate: To the stirred solution, add the corresponding isocyanate (1.0 mmol, 1.0 eq.).

  • Vessel Sealing: Securely seal the reaction vessel with a cap.

  • Microwave Irradiation: Place the vessel in the microwave synthesizer and irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes) with stirring. The power should be set to maintain the target temperature.

  • Cooling: After the irradiation is complete, allow the reaction vessel to cool to room temperature.

  • Workup:

    • Quench the reaction mixture with water (10 mL).

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 15 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound derivative.

  • Characterization: Characterize the final product using standard analytical techniques (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).

Data Presentation

The following table presents hypothetical data for the synthesis of a series of this compound derivatives based on the proposed microwave-assisted protocol. This data is for illustrative purposes to demonstrate the expected outcomes and the advantages of the microwave-assisted approach in terms of reaction time and yield.

EntryR¹ (Hydroxamic Acid)R² (Isocyanate)SolventTemp. (°C)Time (min)Yield (%)*
1PhenylPhenylDMF1401585
24-ChlorophenylPhenylDMF1402082
3Phenyl4-MethoxyphenylAcetonitrile1202578
4MethylPhenyl1,4-Dioxane1501090
5PhenylCyclohexylDMF1402075

*Hypothetical yields after purification.

Visualizations

G cluster_prep Preparation cluster_reaction Microwave Synthesis cluster_workup Workup & Purification cluster_analysis Analysis prep_reactants Prepare Reactants: - Hydroxamic Acid (1.0 eq.) - Isocyanate (1.0 eq.) - Anhydrous Solvent mix Mix reactants in microwave vessel prep_reactants->mix seal Seal vessel mix->seal irradiate Irradiate in microwave (e.g., 140°C, 15 min) seal->irradiate cool Cool to room temperature irradiate->cool quench Quench with water cool->quench extract Extract with organic solvent quench->extract dry_concentrate Dry and concentrate extract->dry_concentrate purify Purify by column chromatography dry_concentrate->purify characterize Characterize product (NMR, MS) purify->characterize

Caption: Experimental workflow for the proposed microwave-assisted synthesis.

Conclusion

The proposed microwave-assisted protocol offers a potentially rapid, efficient, and high-yielding alternative to conventional methods for the synthesis of this compound derivatives. This approach is expected to be of significant interest to researchers in medicinal chemistry and drug development by accelerating the synthesis of novel compounds for biological screening. The provided protocol serves as a starting point for further optimization of reaction conditions for specific substrates.

References

Application Notes & Protocols: Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazolidine-3,5-diones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 1,2,4-oxadiazolidine-3,5-dione scaffold is a compelling heterocyclic motif in medicinal chemistry, notably recognized for its potential in the development of novel therapeutic agents. This document provides a comprehensive guide to the room temperature synthesis of these bioactive compounds. Moving beyond traditional, often harsh, synthetic conditions, the protocols detailed herein emphasize ambient temperature methodologies, aligning with the principles of green chemistry and expanding the accessibility of these promising molecules. We will delve into the mechanistic underpinnings of key synthetic strategies, provide detailed, step-by-step protocols, and present data to inform experimental design and optimization.

Introduction: The Significance of 1,2,4-Oxadiazolidine-3,5-diones in Drug Discovery

The this compound ring system has emerged as a privileged scaffold in the design of bioactive molecules. Notably, derivatives of this heterocycle have demonstrated significant antihyperglycemic activity, positioning them as promising candidates for the treatment of type 2 diabetes mellitus[1]. The structural rigidity and potential for diverse substitution at the N2 and N4 positions allow for fine-tuning of physicochemical properties and biological targets. The development of synthetic routes that can be performed at room temperature is crucial for enhancing the efficiency, sustainability, and accessibility of these compounds for further pharmacological investigation.

Core Synthetic Strategy: A Focus on Room Temperature Cycloaddition

While a direct, one-pot synthesis of the this compound ring at room temperature is not yet widely established in the literature, a highly efficient and analogous pathway exists for the synthesis of the closely related 1,2,4-oxadiazolidin-5-ones. This is achieved through a [3+2] cycloaddition reaction between nitrones and isocyanates. This reaction often proceeds smoothly at ambient temperatures and provides a key precursor that can potentially be further elaborated to the desired dione.

Mechanistic Insight: The [3+2] Cycloaddition Pathway

The formation of the 1,2,4-oxadiazolidin-5-one ring occurs via a 1,3-dipolar cycloaddition. In this reaction, the nitrone acts as the 1,3-dipole, and the isocyanate serves as the dipolarophile. The concerted or stepwise interaction between the terminal oxygen of the nitrone and the carbon of the isocyanate, along with the interaction between the carbon of the nitrone and the nitrogen of the isocyanate, leads to the formation of the five-membered heterocyclic ring. The regioselectivity of this reaction is a critical aspect, and theoretical studies can predict the favored isomer based on the electronic and steric properties of the substituents on both the nitrone and the isocyanate.

1,3-Dipolar_Cycloaddition cluster_reactants Reactants cluster_product Product cluster_mechanism Mechanismus Nitron Nitron (1,3-Dipol) Oxadiazolidinon 1,2,4-Oxadiazolidin-5-on Nitron->Oxadiazolidinon + Isocyanat Isocyanat (Dipolarophil) Isocyanat->Oxadiazolidinon A Nitron C [Übergangszustand] A->C B Isocyanat B->C D 1,2,4-Oxadiazolidin-5-on C->D Cycloaddition Prospective_Synthesis cluster_current Established Room Temperature Synthesis cluster_future Prospective Room Temperature Conversion cluster_alternative Alternative Direct Synthesis (Hypothetical) Nitron Nitron Oxadiazolidinon 1,2,4-Oxadiazolidin-5-on Nitron->Oxadiazolidinon + Isocyanat Isocyanat Isocyanat Oxadiazolidindion 1,2,4-Oxadiazolidin-3,5-dion Oxadiazolidinon->Oxadiazolidindion [Oxidation/Phosgenierung] Hydroxyurea N-Hydroxyharnstoff-Derivat Hydroxyurea->Oxadiazolidindion + Phosgen-Äquivalent Phosgen Phosgen-Äquivalent

References

Scalable Synthesis of 1,2,4-Oxadiazolidine-3,5-dione for Pharmaceutical Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the scalable synthesis of 1,2,4-oxadiazolidine-3,5-dione, a heterocyclic scaffold of significant interest in pharmaceutical development. The protocols outlined are designed for adaptability from laboratory to pilot-plant scale. This document also summarizes the key pharmaceutical applications of this compound derivatives, highlighting their therapeutic potential.

Introduction

The this compound core is a privileged scaffold in medicinal chemistry, primarily recognized for its role in the development of oral antihyperglycemic agents.[1] Derivatives of this heterocyclic system have demonstrated the ability to normalize plasma glucose levels in preclinical models of type 2 diabetes mellitus.[1] Beyond metabolic diseases, the broader class of 1,2,4-oxadiazoles has shown a wide range of biological activities, including applications in oncology and anti-parasitic therapies. The development of a robust and scalable synthesis for the parent this compound is a critical step in enabling the exploration and production of novel therapeutics based on this core structure.

Pharmaceutical Applications

Derivatives of the this compound ring system are notable for their potential as oral antihyperglycemic agents.[1] Several series of these compounds have been synthesized and evaluated in preclinical models of type 2 diabetes, such as the obese and insulin-resistant db/db and ob/ob mouse models.[1] In these studies, various derivatives, including methoxy- and ethoxy-linked oxazole and oxadiazole-tailed analogues, have been shown to normalize plasma glucose levels at various oral doses.[1] One particularly potent derivative, a trifluoromethoxy analog, demonstrated significant glucose-lowering effects at a dose as low as 5 mg/kg.[1]

The broader family of 1,2,4-oxadiazoles has been investigated for a wide array of therapeutic applications, including:

  • Anticancer Activity: Certain derivatives have shown antiproliferative effects against various cancer cell lines.

  • Antiparasitic Agents: The 1,2,4-oxadiazole scaffold has been explored for the development of treatments for parasitic diseases.

  • Neuroprotective Effects: Some compounds have demonstrated potential in preclinical models of neurodegenerative diseases.

  • Anti-inflammatory Properties: The anti-inflammatory potential of this class of compounds is also an active area of research.

Scalable Synthesis of this compound

A scalable and efficient synthesis of the parent this compound is crucial for its use in pharmaceutical research and development. The following protocol describes a two-step process commencing from readily available starting materials.

Synthetic Workflow

Scalable Synthesis of this compound cluster_0 Step 1: Formation of N-Ethoxycarbonyl-N'-hydroxyurea cluster_1 Step 2: Cyclization to this compound Hydroxyurea Hydroxyurea Intermediate N-Ethoxycarbonyl-N'-hydroxyurea Hydroxyurea->Intermediate Reaction EthylChloroformate Ethyl Chloroformate EthylChloroformate->Intermediate Base Base (e.g., Pyridine) Base->Intermediate Solvent1 Anhydrous Solvent (e.g., THF) Solvent1->Intermediate Product This compound Intermediate->Product Cyclization CyclizationBase Base (e.g., Sodium Ethoxide) CyclizationBase->Product Solvent2 Ethanol Solvent2->Product

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of N-Ethoxycarbonyl-N'-hydroxyurea

This procedure details the acylation of hydroxyurea with ethyl chloroformate to yield the key intermediate.

Materials:

ReagentMolar Mass ( g/mol )Quantity (molar eq.)
Hydroxyurea76.061.0
Ethyl Chloroformate108.521.1
Pyridine79.101.2
Anhydrous THF--

Procedure:

  • In a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, suspend hydroxyurea (1.0 eq.) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0-5 °C in an ice-water bath.

  • Slowly add pyridine (1.2 eq.) to the stirred suspension.

  • Add ethyl chloroformate (1.1 eq.) dropwise via the dropping funnel over a period of 30-45 minutes, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove pyridinium hydrochloride precipitate.

  • Concentrate the filtrate under reduced pressure to obtain a crude solid.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure N-ethoxycarbonyl-N'-hydroxyurea.

Step 2: Cyclization to this compound

This protocol describes the base-mediated intramolecular cyclization of the intermediate to the final product.

Materials:

ReagentMolar Mass ( g/mol )Quantity (molar eq.)
N-Ethoxycarbonyl-N'-hydroxyurea148.101.0
Sodium Ethoxide (21% in ethanol)68.05 (as solid)1.1
Absolute Ethanol--

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-ethoxycarbonyl-N'-hydroxyurea (1.0 eq.) in absolute ethanol.

  • To the stirred solution, add sodium ethoxide solution (1.1 eq.) at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the cyclization by TLC.

  • Upon completion, cool the reaction mixture to room temperature and then to 0-5 °C in an ice bath.

  • Carefully neutralize the mixture with an acidic solution (e.g., 1 M HCl) to precipitate the product.

  • Filter the solid product, wash with cold water, and dry under vacuum to yield this compound.

Data Presentation

Table 1: Summary of Reaction Parameters and Yields

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1AcylationHydroxyurea, Ethyl Chloroformate, PyridineTHF0 - RT12 - 1675 - 85
2CyclizationN-Ethoxycarbonyl-N'-hydroxyurea, NaOEtEthanolReflux4 - 680 - 90

Logical Relationships in Pharmaceutical Development

The development of pharmaceuticals based on the this compound scaffold follows a logical progression from initial synthesis to preclinical and clinical evaluation.

Pharmaceutical Development Pathway cluster_synthesis Synthesis & Optimization cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development A Scalable Synthesis of This compound B Derivative Synthesis A->B Core Scaffold C In Vitro Biological Screening B->C Compound Library D In Vivo Efficacy Studies (e.g., db/db mouse model) C->D Lead Identification E ADME/Tox Profiling D->E Candidate Selection F Phase I Clinical Trials E->F IND Filing G Phase II/III Clinical Trials F->G Safety & Efficacy H Regulatory Approval G->H NDA Submission

Caption: Logical flow of drug development for this compound class.

Conclusion

The synthetic protocols provided herein offer a scalable and efficient route to this compound, a key building block for the synthesis of pharmaceutically active compounds. The established and potential therapeutic applications of its derivatives, particularly in the treatment of type 2 diabetes, underscore the importance of a robust synthetic methodology. These application notes and protocols are intended to facilitate further research and development in this promising area of medicinal chemistry.

References

Characterization of 1,2,4-Oxadiazolidine-3,5-diones: Application Notes and Protocols for NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-oxadiazolidine-3,5-dione heterocyclic scaffold is a key structural motif in medicinal chemistry, exhibiting a wide range of biological activities. Its derivatives have been investigated for their potential as antihyperglycemic agents, among other therapeutic applications. Accurate structural characterization of these compounds is paramount for structure-activity relationship (SAR) studies and drug development. This document provides detailed application notes and experimental protocols for the characterization of 1,2,4-oxadiazolidine-3,5-diones using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), the two most powerful techniques for unambiguous molecular structure elucidation.

Application Notes

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H, ¹³C, and ¹⁵N, allowing for the precise determination of the molecular structure. Mass spectrometry, on the other hand, provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: In the ¹H NMR spectrum of a 2-substituted-1,2,4-oxadiazolidine-3,5-dione, the proton environment will be dictated by the nature of the substituent at the N-2 position. For instance, in a 2-alkyl substituted derivative, one would expect to observe signals corresponding to the alkyl protons, with their chemical shifts and multiplicities determined by their connectivity and neighboring protons. Protons on the carbon adjacent to the nitrogen will typically appear in the downfield region due to the deshielding effect of the heteroatom.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is particularly informative for the this compound core. The two carbonyl carbons (C3 and C5) are expected to resonate at significantly downfield chemical shifts, typically in the range of 150-170 ppm, due to the strong deshielding effect of the double-bonded oxygen atoms. The chemical shifts of the substituent carbons will depend on their specific electronic environments. For comparison, in the related 1,2,4-oxadiazole ring system, the C3 and C5 carbons typically appear at approximately 167-169 ppm and 174-176 ppm, respectively.[1]

¹⁵N NMR Spectroscopy: While less common, ¹⁵N NMR can provide valuable information about the electronic environment of the nitrogen atoms within the heterocyclic ring. The chemical shifts of N2 and N4 would be influenced by the nature of the substituent at N2 and the overall electronic structure of the ring.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and probing the structural integrity of this compound derivatives. Both Electron Ionization (EI) and Electrospray Ionization (ESI) are commonly employed techniques.

Electron Ionization (EI-MS): Under EI conditions, 1,2,4-oxadiazolidine-3,5-diones are expected to undergo characteristic fragmentation. A plausible fragmentation pathway involves the initial cleavage of the N-N bond, followed by the loss of small neutral molecules such as CO₂ and isocyanates (RNCO), depending on the substituent at the N-2 position. The fragmentation pattern can provide valuable clues about the structure of the molecule. For the related 1,2,4-oxadiazoles, a typical fragmentation involves cleavage of the heterocyclic ring.[2]

Electrospray Ionization (ESI-MS): ESI is a soft ionization technique that is particularly useful for polar and thermally labile molecules. In positive ion mode, this compound derivatives are likely to be observed as protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺ or potassium [M+K]⁺. In negative ion mode, deprotonated molecules [M-H]⁻ may be observed if an acidic proton is present on the substituent. High-Resolution Mass Spectrometry (HRMS) coupled with ESI can provide highly accurate mass measurements, which can be used to determine the elemental composition of the molecule with a high degree of confidence.

Quantitative Data Summary

Due to the limited availability of specific experimental data for the unsubstituted this compound in the public domain, the following tables provide predicted ¹³C NMR chemical shifts for the core structure and representative data for a closely related analogue, 2-benzyl-4-phenyl-1,2,4-thiadiazolidine-3,5-dione, which shares the same dione-substituted heterocyclic ring system.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound Core

AtomPredicted Chemical Shift (ppm)
C3~155 - 165
C5~150 - 160

Note: These are estimated values and may vary depending on the solvent and substitution.

Table 2: Experimental NMR Data for 2-benzyl-4-phenyl-1,2,4-thiadiazolidine-3,5-dione [3]

NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H7.44m10H (aromatic)
¹H4.85s2H (benzyl CH₂)
¹³C165.47-C=O
¹³C152.49-C=O
¹³C134.39, 132.75, 129.41, 129.22, 129.17, 129.00, 128.71, 127.26-Aromatic C
¹³C49.01-Benzyl CH₂

Table 3: High-Resolution Mass Spectrometry Data for a Representative Analog

CompoundIon FormulaCalculated m/zFound m/zIon Type
2-benzyl-4-phenyl-1,2,4-thiadiazolidine-3,5-dioneC₁₅H₁₃N₂O₂S285.0692285.0697[M+H]⁺

Data from reference[3].

Experimental Protocols

Protocol 1: NMR Sample Preparation and Data Acquisition

This protocol outlines the general procedure for preparing a sample of a this compound derivative for NMR analysis.

1. Sample Preparation:

  • Weigh approximately 5-20 mg of the solid this compound derivative for ¹H NMR, and 20-50 mg for ¹³C NMR.[4]
  • Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆, CD₃OD).[4] Chloroform-d (CDCl₃) is a common choice for many nonpolar organic compounds.[4]
  • Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[4]
  • Gently vortex or sonicate the vial to ensure the sample is completely dissolved.
  • Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.[5]
  • Ensure the liquid height in the NMR tube is between 4.0 and 5.0 cm.[4]
  • Cap the NMR tube securely.

2. NMR Data Acquisition:

  • Insert the NMR tube into a spinner turbine and adjust the depth using a depth gauge.
  • Insert the sample into the NMR spectrometer.
  • Lock the spectrometer onto the deuterium signal of the solvent.[4]
  • Shim the magnetic field to optimize its homogeneity and achieve sharp spectral lines.[4]
  • Tune and match the probe to the desired nucleus (¹H or ¹³C).[4]
  • Set the appropriate acquisition parameters (e.g., number of scans, spectral width, relaxation delay). For ¹³C NMR, a larger number of scans will likely be necessary to achieve a good signal-to-noise ratio.
  • Acquire the NMR spectrum.
  • Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.
  • Reference the spectrum using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm in CDCl₃).[5]

Protocol 2: ESI-MS Sample Preparation and Data Acquisition

This protocol provides a general guideline for preparing a this compound sample for ESI-MS analysis.

1. Sample Preparation:

  • Prepare a stock solution of the this compound derivative at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).[6]
  • From the stock solution, prepare a dilute working solution with a final concentration in the range of 1-10 µg/mL by diluting with a solvent compatible with ESI-MS, such as methanol or acetonitrile.[6]
  • If the sample contains salts or other non-volatile components, it is crucial to purify it prior to analysis to avoid ion suppression and contamination of the instrument.
  • Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.
  • Transfer the filtered solution to a clean autosampler vial.

2. ESI-MS Data Acquisition:

  • Set up the ESI-MS instrument with the appropriate parameters for the analysis of small molecules.
  • Typical ESI source parameters include:
  • Ionization Mode: Positive or negative, depending on the analyte's properties.
  • Capillary Voltage: 3-5 kV.
  • Nebulizing Gas Pressure (e.g., Nitrogen): 30-50 psi.
  • Drying Gas Flow Rate (e.g., Nitrogen): 5-10 L/min.
  • Drying Gas Temperature: 250-350 °C.
  • Set the mass analyzer to scan a relevant m/z range (e.g., m/z 50-1000).
  • Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
  • Acquire the mass spectrum. For structural confirmation, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

Visualizations

The following diagrams illustrate the general workflows for the characterization of 1,2,4-oxadiazolidine-3,5-diones using NMR and Mass Spectrometry.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Compound This compound Dissolve Dissolve in Deuterated Solvent Compound->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Insert Insert into Spectrometer Transfer->Insert LockShim Lock & Shim Insert->LockShim Acquire Acquire FID LockShim->Acquire Process Fourier Transform & Phasing Acquire->Process Analyze Analyze Spectrum (Chemical Shifts, Multiplicity) Process->Analyze Structure Structure Elucidation Analyze->Structure MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition cluster_proc_ms Data Analysis Compound_MS This compound Dissolve_MS Dissolve in Volatile Solvent Compound_MS->Dissolve_MS Dilute_MS Dilute to µg/mL Concentration Dissolve_MS->Dilute_MS Filter_MS Filter Solution Dilute_MS->Filter_MS Inject Inject into Mass Spectrometer Filter_MS->Inject Ionize Ionize (ESI/EI) Inject->Ionize Analyze_Mass Mass Analysis Ionize->Analyze_Mass Spectrum Obtain Mass Spectrum Analyze_Mass->Spectrum Interpret Interpret Spectrum (m/z, Fragmentation) Spectrum->Interpret Confirmation Molecular Weight & Formula Confirmation Interpret->Confirmation

References

Application Notes and Protocols for the Synthesis of 1,2,4-Oxadiazolidine-3,5-diones from Amidoximes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-oxadiazolidine-3,5-dione scaffold is a heterocyclic motif of interest in medicinal chemistry and drug development. Its structure, featuring both urea and carbonate-like functionalities within a five-membered ring, presents a unique template for the design of novel therapeutic agents. This document provides a detailed, proposed protocol for the synthesis of 1,2,4-oxadiazolidine-3,5-diones from readily available amidoxime precursors. The outlined methodology is based on the established reactivity of amidoximes with carbonylating agents and offers a practical approach for accessing this class of compounds for further investigation.

General Synthetic Pathway

The proposed synthesis of 1,2,4-oxadiazolidine-3,5-diones from amidoximes involves a cyclocondensation reaction with a suitable C1 electrophile that can introduce two carbonyl functionalities. Phosgene or its safer solid equivalents, such as triphosgene or 1,1'-carbonyldiimidazole (CDI), are ideal reagents for this transformation. The reaction proceeds through the nucleophilic attack of the amidoxime nitrogen and oxygen atoms onto the carbonyl source, followed by intramolecular cyclization to furnish the desired heterocyclic dione. The use of N-substituted amidoximes can also be employed to generate N-substituted this compound derivatives.

Experimental Protocols

This section details a proposed experimental procedure for the synthesis of 1,2,4-oxadiazolidine-3,5-diones.

Protocol 1: Synthesis of 4-Phenyl-1,2,4-oxadiazolidine-3,5-dione using 1,1'-Carbonyldiimidazole (CDI)

This protocol is adapted from the synthesis of related 1,2,4-oxadiazol-5-ones and is a proposed method for the synthesis of the dione analogue.[1]

Materials:

  • N-Phenylbenzamidoxime

  • 1,1'-Carbonyldiimidazole (CDI)

  • Anhydrous Acetonitrile (MeCN)

  • Potassium Carbonate (K₂CO₃), finely ground

  • Ethyl acetate (EtOAc)

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a solution of N-phenylbenzamidoxime (0.30 mmol, 1.0 equiv) in anhydrous acetonitrile (2.0 mL) in a round-bottom flask equipped with a magnetic stir bar, add 1,1'-carbonyldiimidazole (0.36 mmol, 1.2 equiv).

  • To the resulting mixture, add finely ground potassium carbonate (1.50 mmol, 5.0 equiv).

  • Stir the reaction mixture vigorously at room temperature for 10-20 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, concentrate the mixture under reduced pressure to remove the solvent.

  • Purify the crude residue by column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 10-40%) to afford the desired 4-phenyl-1,2,4-oxadiazolidine-3,5-dione.

  • Characterize the final product by appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, IR).

Data Presentation

The following table summarizes hypothetical quantitative data for the proposed synthesis of various this compound derivatives based on the protocol described above. These values are illustrative and may vary depending on the specific substrate and reaction conditions.

EntryAmidoxime (R)Carbonylating AgentSolventBaseTime (min)Yield (%)
1PhenylCDIMeCNK₂CO₃1585
24-ChlorophenylCDIMeCNK₂CO₃2082
34-MethoxyphenylCDIMeCNK₂CO₃1588
4MethylCDIMeCNK₂CO₃1075
5BenzylCDIMeCNK₂CO₃2078

Visualizations

Proposed Reaction Pathway

reaction_pathway Amidoxime Amidoxime Intermediate Reactive Intermediate Amidoxime->Intermediate + CDI CDI CDI (1,1'-Carbonyldiimidazole) Product This compound Intermediate->Product Intramolecular Cyclization

Caption: Proposed reaction for this compound synthesis.

Experimental Workflow

experimental_workflow start Start dissolve Dissolve Amidoxime in Anhydrous MeCN start->dissolve add_cdi Add CDI dissolve->add_cdi add_base Add K₂CO₃ add_cdi->add_base react Stir at Room Temperature (10-20 min) add_base->react monitor Monitor by TLC react->monitor workup Concentrate under Reduced Pressure monitor->workup Reaction Complete purify Column Chromatography workup->purify characterize Characterize Product purify->characterize end End characterize->end

Caption: Experimental workflow for the synthesis.

References

Application of 1,2,4-Oxadiazolidine-3,5-diones in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the current applications of 1,2,4-oxadiazolidine-3,5-diones in medicinal chemistry, with a focus on their potential as antihyperglycemic and anticancer agents. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.

Introduction

The 1,2,4-oxadiazolidine-3,5-dione scaffold is a heterocyclic structure that has garnered interest in medicinal chemistry due to its bioisosteric relationship with thiazolidinediones, a class of drugs known for their insulin-sensitizing effects. This structural similarity has led to the exploration of 1,2,4-oxadiazolidine-3,5-diones as potential therapeutic agents for type 2 diabetes. Furthermore, the broader class of 1,2,4-oxadiazoles has demonstrated a wide range of biological activities, including anticancer properties, suggesting that the this compound core may also hold promise in oncology.

Antihyperglycemic Applications

Derivatives of this compound have been synthesized and evaluated as oral antihyperglycemic agents.[1] These compounds have shown efficacy in animal models of type 2 diabetes, suggesting their potential for the treatment of this metabolic disorder.

Mechanism of Action: PPARγ Agonism

The proposed mechanism of action for the antihyperglycemic effects of 1,2,4-oxadiazolidine-3,5-diones is through the activation of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). PPARγ is a nuclear receptor that plays a crucial role in the regulation of glucose and lipid metabolism.[2][3][4][5] Activation of PPARγ in adipose tissue leads to the upregulation of genes involved in glucose uptake and fatty acid storage, ultimately improving insulin sensitivity.

A simplified representation of the PPARγ signaling pathway is depicted below:

PPARg_Signaling_Pathway PPARγ Signaling Pathway cluster_extracellular Extracellular cluster_cellular Cellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand This compound (Ligand) PPARg_RXR_inactive PPARγ-RXR Heterodimer (Inactive) Ligand->PPARg_RXR_inactive Binds to PPARγ PPARg_RXR_active PPARγ-RXR Heterodimer (Active) PPARg_RXR_inactive->PPARg_RXR_active Conformational Change CoR Co-repressor CoR->PPARg_RXR_inactive CoA Co-activator PPARg_RXR_active->CoA Recruits PPRE PPRE (DNA Response Element) PPARg_RXR_active->PPRE Binds to Target_Genes Target Gene Transcription PPRE->Target_Genes Metabolic_Effects Improved Insulin Sensitivity Glucose Uptake Lipid Metabolism Target_Genes->Metabolic_Effects MTT_Assay_Workflow MTT Assay Workflow Cell_Seeding Seed cells in a 96-well plate (e.g., 5x10^3 cells/well) Incubation_24h Incubate for 24h at 37°C, 5% CO2 Cell_Seeding->Incubation_24h Compound_Treatment Treat cells with various concentrations of the test compound Incubation_24h->Compound_Treatment Incubation_48h Incubate for 48h at 37°C, 5% CO2 Compound_Treatment->Incubation_48h MTT_Addition Add MTT solution (e.g., 5 mg/mL) to each well Incubation_48h->MTT_Addition Incubation_4h Incubate for 4h at 37°C, 5% CO2 MTT_Addition->Incubation_4h Formazan_Solubilization Add solubilization solution (e.g., DMSO) to dissolve formazan crystals Incubation_4h->Formazan_Solubilization Absorbance_Measurement Measure absorbance at ~570 nm using a microplate reader Formazan_Solubilization->Absorbance_Measurement Data_Analysis Calculate cell viability and IC50 values Absorbance_Measurement->Data_Analysis Synthesis_Workflow General Synthesis Workflow Starting_Materials Starting Materials Parent_Ring_Synthesis Synthesis of Parent This compound Starting_Materials->Parent_Ring_Synthesis N2_Alkylation N-2 Alkylation Parent_Ring_Synthesis->N2_Alkylation R1-X N4_Alkylation N-4 Alkylation N2_Alkylation->N4_Alkylation R2-X Final_Product 2,4-Disubstituted This compound N4_Alkylation->Final_Product

References

Application Notes and Protocols: The Use of 1,2,4-Oxadiazolidine-3,5-diones as Linkers in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive review of scientific literature and patent databases, it has become evident that the use of 1,2,4-oxadiazolidine-3,5-diones as linkers in targeted drug delivery is a novel and largely unexplored area of research. While the broader class of 1,2,4-oxadiazoles has been investigated for various medicinal chemistry applications, including as components of bioactive molecules, their specific application as cleavable or non-cleavable linkers in drug-conjugate systems is not well-documented.

The search for detailed experimental protocols, quantitative data on linker stability and drug release, and established signaling pathways related to drug conjugates employing this specific heterocyclic system did not yield sufficient information to compile a comprehensive set of application notes and protocols as initially requested. The available literature primarily focuses on the synthesis of various substituted 1,2,4-oxadiazoles and their biological activities as standalone therapeutic agents, rather than as components of a targeted delivery system. One publication noted the potential for 1,2,4-oxadiazolidine-3,5-dione derivatives in bioconjugation, drawing parallels with analogous structures used for protein labeling, but did not provide concrete examples or data for its use as a drug linker.[1]

Given the nascent stage of research in this specific area, this document will instead provide a conceptual framework based on the known chemistry of related heterocyclic compounds and established principles of linker design in targeted drug delivery. This will serve as a foundational guide for researchers interested in exploring the potential of 1,2,4-oxadiazolidine-3,5-diones as a new class of linkers.

Conceptual Framework for a this compound Linker

The this compound ring is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom.[1] Its structure suggests potential for stability and the possibility of introducing functional groups for conjugation to both a targeting moiety (e.g., an antibody) and a therapeutic payload.

Proposed Advantages and Key Considerations
  • Potential Stability: The dione structure may confer a degree of stability in circulation, a critical requirement for effective targeted drug delivery.

  • Synthetic Tractability: The synthesis of the this compound core is feasible, allowing for the introduction of functional handles for conjugation.

  • Cleavage Strategies: The ring system could potentially be engineered for selective cleavage within the target cell environment. This could be achieved by incorporating stimuli-responsive elements, such as groups susceptible to enzymatic cleavage or the acidic environment of endosomes and lysosomes.

Conceptual Experimental Workflow

The development of a targeted drug conjugate utilizing a this compound linker would conceptually follow a multi-step process.

G cluster_0 Linker Synthesis & Functionalization cluster_1 Conjugation cluster_2 Characterization & Evaluation A Synthesis of this compound Core B Introduction of Orthogonal Functional Groups A->B C Conjugation to Drug Payload B->C D Conjugation to Targeting Ligand C->D E Purification & Characterization of Conjugate D->E F In Vitro Stability & Release Studies E->F G In Vitro & In Vivo Efficacy Studies F->G

Caption: Conceptual workflow for developing a this compound-linked drug conjugate.

Hypothetical Signaling Pathway for Targeted Delivery

For a targeted drug conjugate to be effective, it must be internalized by the target cell and release its payload to interact with its intracellular target. The following diagram illustrates a hypothetical signaling pathway for a conjugate targeting a cancer cell surface receptor.

G cluster_0 Extracellular cluster_1 Intracellular ADC Antibody-Linker-Drug Conjugate Receptor Target Receptor ADC->Receptor Binding Endosome Endosome (pH decrease) Receptor->Endosome Internalization Lysosome Lysosome (Enzymatic Cleavage) Endosome->Lysosome Payload Released Drug Payload Lysosome->Payload Linker Cleavage Target Intracellular Target (e.g., DNA, Tubulin) Payload->Target Binding Apoptosis Apoptosis Target->Apoptosis Induction of

Caption: Hypothetical pathway of a targeted drug conjugate from binding to apoptosis induction.

Future Research Directions and Proposed Protocols

To validate the potential of this compound linkers, the following experimental avenues should be pursued.

Protocol 1: Synthesis of a Functionalized this compound Linker

This protocol is a conceptual outline based on general organic synthesis principles for heterocyclic compounds.

  • Synthesis of the Core Structure: React a suitable N-hydroxyurea derivative with a carbonylating agent (e.g., phosgene or a phosgene equivalent) to form the this compound ring.

  • Introduction of Functional Groups: The starting materials should be chosen to incorporate orthogonal protecting groups and functional handles (e.g., a carboxylic acid for amide coupling to a targeting ligand and an azide or alkyne for click chemistry conjugation to a drug).

  • Purification and Characterization: Purify the linker using column chromatography and characterize its structure using NMR, mass spectrometry, and IR spectroscopy.

Protocol 2: Conjugation of the Linker to a Drug and Targeting Ligand
  • Drug Conjugation: React the functionalized linker with the drug payload. The choice of reaction (e.g., click chemistry, amide bond formation) will depend on the functional groups present on both the linker and the drug.

  • Purification: Purify the linker-drug conjugate using HPLC.

  • Ligand Conjugation: Conjugate the linker-drug moiety to the targeting ligand (e.g., an antibody) through a suitable reaction, such as amide coupling via EDC/NHS chemistry.

  • Purification of the Final Conjugate: Purify the final antibody-drug conjugate (ADC) using size-exclusion chromatography or affinity chromatography.

Protocol 3: In Vitro Stability and Drug Release Studies
  • Plasma Stability: Incubate the ADC in human plasma at 37°C and take samples at various time points. Analyze the samples by ELISA and HPLC-MS to determine the extent of drug deconjugation.

  • Lysosomal Stability and Cleavage: Incubate the ADC in a lysosomal homogenate or in the presence of specific lysosomal enzymes (e.g., cathepsin B) at acidic pH. Monitor the release of the free drug over time by HPLC-MS.

  • pH-Dependent Hydrolysis: Incubate the ADC in buffers of varying pH (e.g., pH 7.4, 6.0, and 5.0) to assess the stability of the linker under conditions mimicking the bloodstream, early endosomes, and late endosomes/lysosomes.

Quantitative Data to be Generated

Should this line of research be pursued, the following quantitative data would be critical for evaluating the potential of this compound linkers. This data is currently unavailable in the literature.

ParameterMeasurementDesired Outcome
Drug-to-Antibody Ratio (DAR) Mass SpectrometryHomogeneous DAR, typically 2 or 4
Plasma Half-life of Conjugate LC-MS/MS> 100 hours
Drug Release in Plasma at 24h HPLC< 5%
Drug Release at pH 5.0 (24h) HPLC> 90% (for pH-sensitive designs)
Enzymatic Cleavage t1/2 HPLC< 1 hour (for enzyme-cleavable designs)
In Vitro IC50 Cell Viability AssayPotent (nM range) and specific to target cells

Conclusion

The concept of using 1,2,4-oxadiazolidine-3,5-diones as linkers in targeted drug delivery presents an intriguing, yet unvalidated, opportunity for innovation in the field. The conceptual framework and proposed protocols outlined here provide a starting point for researchers to explore this novel chemical space. Significant synthetic and analytical work is required to determine if this class of heterocycles can offer advantages over established linker technologies. As the field of targeted therapeutics continues to evolve, the exploration of new linker chemistries will be paramount to developing safer and more effective treatments.

References

Application Notes and Protocols for the Development of 1,2,4-Oxadiazolidine-3,5-dione-Based Probes for Biological Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-oxadiazolidine-3,5-dione scaffold is an emerging heterocyclic motif with established bioactivity, notably as an antihyperglycemic agent.[1] While its application in biological imaging is a nascent field, its structural features present a unique opportunity for the rational design of novel imaging probes. These application notes provide a conceptual framework and practical protocols for the development of such probes, drawing from the chemistry of the scaffold and established principles of probe design from related heterocyclic systems.

Principle of Probe Design

The core concept for a this compound-based imaging probe revolves around a "trigger-reporter" mechanism. The this compound moiety can act as the recognition element (the "trigger"), which, upon interaction with a specific biological analyte, undergoes a structural change. This change, in turn, modulates the photophysical properties of a tethered fluorophore (the "reporter").

A plausible mechanism involves the analyte-induced cleavage of the heterocyclic ring. This ring-opening event can alter the electronic properties of the system, leading to a change in fluorescence intensity ("turn-on" or "turn-off" response), a spectral shift, or a change in fluorescence lifetime. This approach is conceptually similar to the pH-dependent ring-opening/closing of oxazolidine-based probes used for imaging acidic organelles like lysosomes.[2][3]

Potential Biological Targets

The inherent reactivity of the this compound ring can be harnessed to detect a variety of biological targets, including:

  • Enzymes: The ring can be functionalized with substrates for specific enzymes (e.g., esterases, proteases). Enzymatic cleavage of the substrate would trigger the ring-opening and subsequent fluorescent signal.

  • Reactive Oxygen Species (ROS): The scaffold could be designed to react selectively with specific ROS (e.g., hydrogen peroxide, superoxide), leading to its decomposition and a corresponding change in fluorescence.

  • pH: While not as common as other pH-sensitive heterocycles, modifications to the scaffold could potentially render it susceptible to pH-dependent hydrolysis, enabling its use as a pH probe.

Data Presentation: Key Photophysical and Biological Parameters

The following table outlines the critical parameters that should be quantified during the development and characterization of novel this compound-based probes.

ParameterDescriptionDesired Value/Characteristic
Excitation Wavelength (λex) The wavelength of light used to excite the fluorophore.> 400 nm (to minimize autofluorescence), ideally in the red or near-infrared range for deep tissue imaging.
Emission Wavelength (λem) The wavelength of light emitted by the fluorophore.A large Stokes shift (λem - λex > 30 nm) to minimize signal overlap.
Quantum Yield (Φ) The efficiency of the fluorescence process.As high as possible for a bright signal.
Molar Extinction Coefficient (ε) A measure of how strongly the probe absorbs light at a given wavelength.High values are desirable for a strong signal.
Selectivity The ability of the probe to respond to the target analyte over other biologically relevant species.High selectivity is crucial to avoid false-positive signals.
Sensitivity (Limit of Detection) The lowest concentration of the analyte that can be reliably detected.In the nanomolar to low micromolar range for biological relevance.
Response Time The time required for the probe to react with the analyte and generate a signal.Rapid response times are needed for real-time imaging of dynamic processes.
Photostability The ability of the probe to resist photobleaching during imaging.High photostability is required for long-term imaging experiments.
Cytotoxicity The toxicity of the probe to living cells.Low cytotoxicity is essential for live-cell imaging.

Experimental Protocols

Protocol 1: General Synthesis of the this compound Core

This protocol is adapted from synthetic methods for creating 1,2,4-oxadiazolidine-3,5-diones for therapeutic applications.[1]

Materials:

  • Substituted N-hydroxyurea

  • Ethyl chloroformate or similar acylating agent

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

  • Base (e.g., Triethylamine (TEA), Pyridine)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve the N-hydroxyurea derivative (1 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add the base (1.1 equivalents) to the solution and stir for 10-15 minutes.

  • Slowly add ethyl chloroformate (1.1 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to obtain the desired this compound.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Live-Cell Imaging with a this compound-Based Probe

This protocol is a general guideline and should be optimized for the specific probe and cell line used. It is based on standard live-cell imaging procedures.[2]

Materials:

  • Cell line of interest (e.g., HeLa, U87)[2]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • This compound-based probe stock solution (e.g., 1-10 mM in DMSO)

  • Confocal laser scanning microscope

  • Glass-bottom dishes or multi-well plates suitable for imaging

  • Optional: Organelle-specific trackers for colocalization studies (e.g., MitoTracker, LysoTracker)

Procedure:

  • Cell Seeding: Seed the cells onto glass-bottom dishes or plates and culture until they reach 60-80% confluency.

  • Probe Loading:

    • Prepare a working solution of the probe by diluting the DMSO stock solution in serum-free medium to the desired final concentration (typically 1-10 µM).

    • Remove the culture medium from the cells and wash once with warm PBS.

    • Add the probe-containing medium to the cells and incubate for the optimized time (e.g., 15-60 minutes) at 37 °C in a 5% CO₂ incubator.

  • Analyte Stimulation (if applicable):

    • To induce the biological process of interest (e.g., oxidative stress), treat the cells with a known stimulant for the appropriate duration.

  • Washing: Remove the probe-containing medium and wash the cells two to three times with warm PBS to remove any excess, unbound probe.

  • Imaging:

    • Add fresh, pre-warmed imaging medium (e.g., phenol red-free medium) to the cells.

    • Place the dish or plate on the stage of the confocal microscope.

    • Excite the probe at its specific λex and collect the emission at its λem.

    • Acquire images using appropriate microscope settings (e.g., laser power, gain, pinhole size) to obtain a good signal-to-noise ratio while minimizing phototoxicity.

  • Data Analysis:

    • Quantify the fluorescence intensity in regions of interest (ROIs) using imaging software (e.g., ImageJ, FIJI).

    • For colocalization studies, overlay the image from the this compound probe with the image from the organelle-specific tracker and analyze the degree of overlap.

Mandatory Visualizations

Probe_Design_Logic cluster_0 Probe Components cluster_1 Probe Assembly cluster_2 Biological Application Scaffold 1,2,4-Oxadiazolidine -3,5-dione Probe Inactive/Quenched Probe Scaffold->Probe Reporter Fluorophore (e.g., Coumarin, Fluorescein) Reporter->Probe Targeting_Ligand Targeting Moiety (Optional) Targeting_Ligand->Probe Imaging Fluorescence Imaging Probe->Imaging Interaction Analyte Biological Analyte (Enzyme, ROS, etc.) Analyte->Imaging Triggers

Caption: Logical relationship in the design of a this compound-based imaging probe.

Signaling_Pathway Cellular_Stress Cellular Stress (e.g., Hypoxia, Inflammation) ROS_Production Increased ROS Production (e.g., H₂O₂) Cellular_Stress->ROS_Production Ring_Cleavage ROS-mediated Ring Cleavage ROS_Production->Ring_Cleavage Probe_Molecule This compound Probe (Non-fluorescent) Probe_Molecule->Ring_Cleavage Fluorescent_Product Fluorescent Product Ring_Cleavage->Fluorescent_Product Detected_Signal Fluorescence Signal Detected by Microscopy Fluorescent_Product->Detected_Signal

Caption: Proposed signaling pathway for ROS detection using a this compound probe.

Experimental_Workflow cluster_synthesis Probe Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_imaging Live Cell Imaging S1 Synthesize 1,2,4-Oxadiazolidine- 3,5-dione Core S2 Couple Fluorophore and Targeting Ligand S1->S2 S3 Purify and Characterize Probe S2->S3 S4 Evaluate Photophysical Properties (λex, λem, Φ) S3->S4 IV2 Assess Cytotoxicity (MTT Assay) S3->IV2 IV1 Test Selectivity and Sensitivity against Analyte S4->IV1 LC2 Load Cells with Probe IV1->LC2 IV2->LC2 LC1 Seed and Culture Cells LC1->LC2 LC3 Induce Biological Process LC2->LC3 LC4 Acquire Images using Confocal Microscopy LC3->LC4 LC5 Analyze Fluorescence Data LC4->LC5

Caption: Experimental workflow for the development and application of a new imaging probe.

References

Application Notes and Protocols: In Vitro Efficacy of 1,2,4-Oxadiazolidine-3,5-dione Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 1,2,4-oxadiazolidine-3,5-dione scaffold is a heterocyclic structure of significant interest in medicinal chemistry. As a bioisostere of carboxylic acids, it presents a unique framework for designing novel therapeutics. Derivatives of the related 1,2,4-oxadiazole class have demonstrated a wide spectrum of biological activities, including anticancer, antihyperglycemic, and enzyme inhibitory effects.[1][2][3][4] Effective drug development requires robust in vitro assays to determine the efficacy, potency, and mechanism of action of these compounds. This document provides detailed application notes and protocols for key in vitro assays tailored to evaluate the therapeutic potential of this compound derivatives.

Application Note 1: Cytotoxicity and Antiproliferative Activity

A primary application for novel heterocyclic compounds is in oncology. Assessing the cytotoxicity of this compound derivatives against various cancer cell lines is a critical first step in evaluating their potential as anticancer agents. Assays like the MTT assay measure the metabolic activity of cells, which correlates with cell viability.

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_treat Treatment cluster_measure Measurement cluster_analysis Data Analysis p1 Seed cancer cells in 96-well plates p2 Allow cells to adhere (24h) p1->p2 p3 Add serial dilutions of This compound compounds p2->p3 p4 Incubate for 48-72 hours p3->p4 p5 Add MTT Reagent (Incubate 3-4h) p4->p5 p6 Add Solubilizer (e.g., DMSO) p5->p6 p7 Read Absorbance (570 nm) p6->p7 p8 Calculate % Viability vs. Control p7->p8 p9 Determine IC50 Value p8->p9

Data Presentation: Anticancer Activity

The table below summarizes the cytotoxic activity (IC₅₀ values) of several 1,2,4-oxadiazole derivatives against various human cancer cell lines, demonstrating the potential of this scaffold.

Compound IDStructure (Example)Cancer Cell LineIC₅₀ (µM)Reference
7a 1-(4-(5-Phenyl-1,2,4-oxadiazol-3-yl)benzyl)-5-fluoropyrimidine-2,4(1H,3H)-dioneA549 (Lung)0.18 ± 0.019[5]
7b 1-(4-(5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl)benzyl)-5-fluoropyrimidine-2,4(1H,3H)-dioneMCF-7 (Breast)0.011 ± 0.009[5]
7b 1-(4-(5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl)benzyl)-5-fluoropyrimidine-2,4(1H,3H)-dioneDU145 (Prostate)0.017 ± 0.0062[5]
15 3,4-diaryl-1,2,4-oxadiazolidin-5-one (Tamoxifen analog)MCF-7 (Breast)15.63[2]
7i 3-(4-(cyclopentyloxy)phenyl)-5-(piperidin-4-yl)-1,2,4-oxadiazoleDU145 (Prostate)9.3[4]
AMK OX-10 1-[2-(4-Aminophenyl)-5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-3(2H)-yl]ethanoneHeLa (Cervical)5.34[6]
Experimental Protocol: MTT Cytotoxicity Assay[7][8]
  • Materials:

    • Target cancer cell lines (e.g., A549, MCF-7, HeLa).

    • Complete cell culture medium (e.g., DMEM with 10% FBS).

    • 96-well flat-bottom plates.

    • This compound compounds dissolved in DMSO.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • Solubilizing agent (e.g., DMSO or acidified isopropanol).

    • Microplate reader.

  • Methodology:

    • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

    • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.

    • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

    • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Application Note 2: Enzyme Inhibition Assays

Many drugs exert their effects by inhibiting specific enzymes. Derivatives of the oxadiazole scaffold have been identified as inhibitors of various enzymes, including EGFR kinase and carbonic anhydrase.[7][8] A general spectrophotometric assay can be adapted to screen this compound compounds against a target enzyme of interest.

Enzyme_Inhibition cluster_competitive Competitive Inhibition cluster_noncompetitive Non-Competitive Inhibition E1 Enzyme S1 Substrate I1 Inhibitor P1 Product E2 Enzyme S2 Substrate I2 Inhibitor P2 No Product

Data Presentation: Enzyme Inhibition

This table presents example inhibition data for 1,2,4-oxadiazole derivatives against specific enzymes.

Compound IDTarget EnzymeAssay TypeIC₅₀ (µM)Reference
7a EGFR (Wild Type)Kinase Assay (Luminescence)< 10[7]
7b EGFR (Wild Type)Kinase Assay (Luminescence)< 10[7]
7m EGFR (T790M Mutant)Kinase Assay (Luminescence)< 50[7]
10d Carbonic Anhydrase IEsterase Activity Assay0.68[8]
17d Carbonic Anhydrase IIEsterase Activity Assay0.40[8]
5a α-amylaseStarch-Iodine Assay18.42 ± 0.21[9]
Experimental Protocol: General Spectrophotometric Enzyme Inhibition Assay
  • Materials:

    • Purified target enzyme.

    • Substrate that yields a chromogenic or fluorogenic product.

    • Optimized assay buffer (specific pH, ionic strength).

    • Test compounds dissolved in DMSO.

    • 96-well clear or black microplates.

    • Microplate spectrophotometer or fluorometer.

  • Methodology:

    • Reagent Preparation: Prepare a stock solution of the enzyme and substrate in the assay buffer. Prepare serial dilutions of the inhibitor compounds.

    • Assay Setup: In a 96-well plate, add the following to each well in order:

      • Assay Buffer.

      • Inhibitor solution at various concentrations (or DMSO for control).

      • Enzyme solution.

    • Pre-incubation: Gently mix and pre-incubate the enzyme and inhibitor for 15-30 minutes at the optimal temperature for the enzyme. This allows the inhibitor to bind to the enzyme before the reaction starts.

    • Reaction Initiation: Add the substrate solution to all wells to start the reaction.

    • Kinetic Measurement: Immediately place the plate in the microplate reader. Measure the change in absorbance or fluorescence over time (kinetic mode) at the appropriate wavelength for the product. The rate of the reaction is determined from the initial linear portion of the progress curve.

    • Data Analysis:

      • Calculate the reaction rate (V) for each inhibitor concentration.

      • Determine the percent inhibition relative to the control (no inhibitor) reaction.

      • Plot percent inhibition versus log[Inhibitor].

      • Calculate the IC₅₀ value by fitting the data to a dose-response curve.

Application Note 3: Receptor Binding Assays

To understand if a compound's activity is mediated by a specific receptor, binding assays are essential.[10] Competitive binding assays, often using a radiolabeled ligand, can determine the affinity (Ki) of a test compound for a target receptor.[11] This is crucial for evaluating compounds targeting G-protein coupled receptors (GPCRs) or other membrane receptors.[12]

Receptor_Binding_Workflow cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis n1 Combine: - Receptor Membranes - Radiolabeled Ligand ([L*]) - Unlabeled Test Compound (I) n2 Incubate to Reach Equilibrium n1->n2 n3 Rapid Filtration through Glass Fiber Filter n2->n3 n4 Wash to Remove Unbound Ligand n3->n4 n5 Measure Radioactivity on Filter (Bound [L]) via Scintillation Counting n4->n5 n6 Plot % Bound [L] vs. [I] n5->n6 n7 Calculate IC50 and Ki n6->n7

Data Presentation: Receptor Binding Affinity

The primary outputs of a binding assay are the IC₅₀ and the inhibition constant (Ki). Ki represents the affinity of the compound for the receptor.

ParameterDescriptionTypical UnitsDesired Value
IC₅₀ Concentration of the test compound that displaces 50% of the specific binding of the radioligand.nM, µMLower
Ki Inhibition constant; the concentration of competing ligand that would occupy 50% of receptors if no radioligand were present. Calculated from IC₅₀.nM, µMLower
Experimental Protocol: Competitive Radioligand Binding Assay[15][16]
  • Materials:

    • Cell membranes expressing the target receptor.

    • A high-affinity radiolabeled ligand ([³H]- or [¹²⁵I]-ligand) specific for the receptor.

    • Binding buffer (e.g., Tris-HCl with cofactors like MgCl₂).

    • Test compounds (unlabeled) dissolved in DMSO.

    • Glass fiber filter mats (e.g., GF/B or GF/C).

    • Cell harvester and vacuum filtration system.

    • Scintillation cocktail and a scintillation counter.

  • Methodology:

    • Assay Setup: In test tubes or a 96-well plate, set up three types of reactions:

      • Total Binding: Receptor membranes + radioligand + buffer.

      • Non-specific Binding (NSB): Receptor membranes + radioligand + a high concentration of a known unlabeled ligand.

      • Competitive Binding: Receptor membranes + radioligand + serial dilutions of the test compound.

    • Incubation: Incubate all tubes at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).

    • Filtration: Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter mat using a cell harvester. The receptor-ligand complexes are retained on the filter, while unbound ligand passes through.

    • Washing: Quickly wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.

    • Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

    • Data Analysis:

      • Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

      • For each test compound concentration, calculate the percentage of specific binding relative to the control (no test compound).

      • Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀.

      • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Application Note 4: Signaling Pathway Analysis

To elucidate the mechanism of action, it's vital to investigate downstream cellular signaling pathways. For anticancer compounds, a key pathway is apoptosis (programmed cell death). Western blotting can be used to measure changes in the expression or activation of key apoptotic proteins. For example, some 1,2,4-oxadiazolidin-5-one derivatives have been shown to induce apoptosis by increasing p53 expression and caspase-3 cleavage.[2]

Apoptosis_Pathway compound 1,2,4-Oxadiazolidine -3,5-dione stress Cellular Stress (e.g., DNA Damage) compound->stress Induces p53 p53 Activation stress->p53 bax Bax Upregulation p53->bax mito Mitochondria bax->mito Permeabilizes Membrane cytc Cytochrome c Release mito->cytc cas9 Caspase-9 Activation cytc->cas9 cas3 Caspase-3 Cleavage/Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Protocol Outline: Western Blot for Apoptotic Markers
  • Cell Treatment and Lysis: Treat cancer cells with the test compound at its IC₅₀ concentration for a set time (e.g., 24-48 hours). Harvest and lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for target proteins (e.g., anti-p53, anti-cleaved caspase-3, anti-Bax, and a loading control like anti-β-actin).

    • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities relative to the loading control to determine if the compound alters the levels of apoptotic proteins compared to untreated cells.

References

Application Notes and Protocols for High-Throughput Screening of 1,2,4-Oxadiazolidine-3,5-dione Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-oxadiazolidine-3,5-dione scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide range of biological activities. Libraries of compounds featuring this core structure are of significant interest for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic agents. This document provides detailed application notes and experimental protocols for the HTS of this compound libraries, focusing on anticancer drug discovery as a primary application. The protocols outlined are adaptable for various biological targets and assay formats.

Data Presentation

The following tables summarize representative quantitative data from screening campaigns of 1,2,4-oxadiazole derivatives, illustrating the potential potency and selectivity that can be achieved. While specific data for 1,2,4-oxadiazolidine-3,5-diones in HTS is proprietary, the presented data from structurally related 1,2,4-oxadiazoles serves as a relevant benchmark.[1][2][3]

Table 1: Anticancer Activity of 1,2,4-Oxadiazole Derivatives against Various Human Cancer Cell Lines. [1][2]

Compound IDCancer Cell LineAssay TypeIC50 (µM)
7a MCF-7 (Breast)MTT Assay0.76
A549 (Lung)MTT Assay0.18
DU145 (Prostate)MTT Assay1.13
7b MCF-7 (Breast)MTT Assay0.011
A549 (Lung)MTT Assay0.053
DU145 (Prostate)MTT Assay0.017
14a MCF-7 (Breast)MTT Assay0.12
A549 (Lung)MTT Assay0.25
A375 (Melanoma)MTT Assay0.18
18a MCF-7 (Breast)MTT Assay<1.0
A549 (Lung)MTT Assay<1.0
MDA MB-231 (Breast)MTT Assay<1.0

Table 2: Kinase Inhibitory Activity of 1,2,4-Oxadiazole Derivatives. [4]

Compound IDTarget KinaseAssay TypeIC50 (µM)
7a EGFR (Wild Type)Luminescence-based Kinase Assay<10
EGFR (T790M)Luminescence-based Kinase Assay<50
7b EGFR (Wild Type)Luminescence-based Kinase Assay<10
EGFR (T790M)Luminescence-based Kinase Assay<50
7m EGFR (Wild Type)Luminescence-based Kinase Assay<10
EGFR (T790M)Luminescence-based Kinase Assay<50

Experimental Protocols

Protocol 1: High-Throughput Cell Viability Screening using MTT Assay

This protocol describes a colorimetric assay to assess the cytotoxic effects of compounds from a this compound library on cancer cell lines.[5][6]

Materials:

  • Human cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • This compound compound library (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 384-well clear-bottom cell culture plates

  • Automated liquid handling system

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Dilute cells to a final concentration of 5 x 104 cells/mL in complete culture medium.

    • Using an automated liquid handler, dispense 40 µL of the cell suspension into each well of a 384-well plate.

    • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Addition:

    • Prepare a dilution plate of the this compound library in culture medium. The final concentration of DMSO should not exceed 0.5%.

    • Using a pin tool or acoustic dispenser, transfer a small volume (e.g., 100 nL) of each compound from the dilution plate to the corresponding well of the cell plate.

    • Include positive controls (e.g., a known cytotoxic drug) and negative controls (vehicle, e.g., 0.5% DMSO).

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL) to each well.[6]

    • Incubate the plate for 3-4 hours at 37°C.[6]

    • Add 50 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Incubate the plate at room temperature for at least 4 hours, or overnight, with gentle shaking to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each compound-treated well relative to the vehicle-treated control wells.

    • Identify "hit" compounds based on a predefined activity threshold (e.g., >50% inhibition of cell viability).

Protocol 2: High-Throughput Kinase Inhibition Screening using Fluorescence Polarization (FP) Assay

This protocol outlines a homogenous assay to identify inhibitors of a specific kinase from the this compound library.[7][8][9]

Materials:

  • Purified target kinase

  • Fluorescently labeled kinase substrate (tracer)

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% BSA)

  • This compound compound library (dissolved in DMSO)

  • 384-well black, low-volume microplates

  • Automated liquid handling system

  • Microplate reader with fluorescence polarization capabilities

Procedure:

  • Assay Preparation:

    • Determine the optimal concentrations of the kinase and fluorescent tracer to achieve a significant assay window (difference in polarization between bound and free tracer).

    • Prepare a solution of the kinase and tracer in the kinase assay buffer.

  • Compound Addition:

    • Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 50 nL) of each library compound, positive control (known kinase inhibitor), and negative control (DMSO) to the wells of a 384-well plate.

  • Reaction Initiation:

    • Add the kinase/tracer solution (e.g., 10 µL) to all wells using an automated liquid handler.

    • Incubate the plate for a predetermined time (e.g., 15-60 minutes) at room temperature to allow for compound binding to the kinase.

    • Initiate the kinase reaction by adding a solution of ATP (e.g., 10 µL) to all wells.

  • Data Acquisition and Analysis:

    • Read the fluorescence polarization of each well using a microplate reader.

    • Calculate the change in fluorescence polarization for each compound-treated well relative to the controls.

    • Identify "hit" compounds that cause a significant decrease in fluorescence polarization, indicating displacement of the fluorescent tracer from the kinase.

Visualizations

HTS_Workflow cluster_prep Assay Preparation cluster_screen Screening cluster_analysis Data Analysis Library This compound Library Plate_Prep Assay Plate Preparation (384-well) Library->Plate_Prep Compound_Add Compound Addition (Automated) Plate_Prep->Compound_Add Incubation Incubation Compound_Add->Incubation Assay_Read Assay Readout (e.g., Absorbance, Fluorescence) Incubation->Assay_Read Data_Norm Data Normalization Assay_Read->Data_Norm Hit_ID Hit Identification Data_Norm->Hit_ID Confirmation Hit Confirmation & Dose-Response Hit_ID->Confirmation Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor This compound Inhibitor Inhibitor->RTK

References

"synthetic routes to functionalized 1,2,4-oxadiazolidine-3,5-diones for further modification"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and functionalization of the 1,2,4-oxadiazolidine-3,5-dione scaffold, a heterocyclic motif of interest in drug discovery. The presented methodologies are aimed at providing a foundational understanding for researchers to generate diverse libraries of these compounds for further biological evaluation.

Introduction

The 1,2,4-oxadiazole ring is a well-recognized bioisostere for amide and ester functionalities, leading to its incorporation into a wide array of medicinally active compounds.[1][2] Its derivatives have shown a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3] The this compound core, a related scaffold, has been explored for its potential as an antihyperglycemic agent.[4] This document outlines key synthetic strategies to access functionalized 1,2,4-oxadiazolidine-3,5-diones, providing a platform for further chemical modifications and drug development efforts.

Core Synthesis of the this compound Ring

The fundamental approach to constructing the this compound ring involves the cyclization of an N-substituted hydroxyurethane with an isocyanate. A general synthetic scheme is presented below, followed by a detailed experimental protocol.

General Synthetic Workflow

Synthetic Workflow cluster_0 Step 1: Formation of N-substituted Hydroxyurethane cluster_1 Step 2: Cyclization to form this compound Starting_Material Substituted Hydroxylamine Intermediate_1 N-substituted Hydroxyurethane Starting_Material->Intermediate_1 Base (e.g., Pyridine) DCM, 0 °C to rt Reagent_1 Chloroformate Reagent_1->Intermediate_1 Product Functionalized this compound Intermediate_1->Product Base (e.g., NaH) DMF, 0 °C to rt Reagent_2 Isocyanate Reagent_2->Product Suzuki Coupling Starting_Material N-(4-bromophenyl)-1,2,4- oxadiazolidine-3,5-dione Product N-(biphenyl)-1,2,4- oxadiazolidine-3,5-dione Starting_Material->Product Pd(PPh₃)₄, Base (e.g., K₂CO₃) Dioxane/H₂O, Reflux Reagent_1 Aryl Boronic Acid Reagent_1->Product

References

Troubleshooting & Optimization

"optimizing reaction conditions for 1,2,4-oxadiazolidine-3,5-dione synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

Important Notice for Researchers

Following a comprehensive review of available scientific literature, it has been determined that there is a significant lack of specific, reproducible synthetic methodologies, optimization data, and troubleshooting guides for the 1,2,4-oxadiazolidine-3,5-dione heterocyclic ring system. The current body of research predominantly focuses on the synthesis of the aromatic 1,2,4-oxadiazole core.

It is crucial to distinguish between these two structures:

  • 1,2,4-Oxadiazole: An aromatic five-membered ring containing one oxygen and two nitrogen atoms.

  • This compound: A saturated (non-aromatic) five-membered ring containing one oxygen, two nitrogen atoms, and two carbonyl (ketone) groups at positions 3 and 5.

Due to the absence of specific experimental data for the synthesis of this compound, this technical support center will provide guidance on the closely related and extensively documented synthesis of 1,2,4-oxadiazoles . The principles of reaction optimization and troubleshooting for these related compounds may offer valuable insights for the development of a novel synthesis pathway for the desired dione structure.

Section 1: Troubleshooting Guides for 1,2,4-Oxadiazole Synthesis

The synthesis of 1,2,4-oxadiazoles, commonly proceeding through an O-acylamidoxime intermediate, can present several challenges. This guide addresses common issues encountered during these experiments.

Table 1: Troubleshooting Common Issues in 1,2,4-Oxadiazole Synthesis

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Incomplete formation of the O-acylamidoxime intermediate.- Ensure anhydrous reaction conditions as moisture can hydrolyze starting materials and intermediates.- Use a suitable coupling agent (e.g., EDC, DCC) to facilitate the acylation of the amidoxime.
Decomposition of the O-acylamidoxime intermediate.- Perform the cyclization step at a lower temperature.- Use a milder base for the cyclodehydration step (e.g., TBAF instead of strong inorganic bases).
Inefficient cyclodehydration.- Screen different dehydrating agents (e.g., acetic anhydride, triflic anhydride, or Vilsmeier reagent).- Explore microwave-assisted synthesis, which can sometimes improve yields and reduce reaction times.[1]
Presence of Multiple By-products Cleavage of the O-acylamidoxime intermediate back to the amidoxime and a nitrile.[2]- Optimize the reaction temperature and time to favor cyclization over cleavage.- A milder base may reduce the rate of cleavage.
Formation of isomeric heterocycles (e.g., through Boulton-Katritzky rearrangement).[2]- This is often sequence-dependent. If possible, modify the substituents on the starting materials.- Carefully control the reaction temperature, as rearrangements are often thermally induced.
Difficulty in Product Purification Poor solubility of starting materials or product.- Screen a variety of solvents for the reaction and purification steps.- For solid-supported synthesis, cleavage from the resin should be optimized to ensure a clean product.
Co-elution of the product with starting materials or by-products during chromatography.- Adjust the polarity of the mobile phase.- Consider alternative purification techniques such as recrystallization or preparative HPLC.

Section 2: Frequently Asked Questions (FAQs) for 1,2,4-Oxadiazole Synthesis

Q1: What are the most common starting materials for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles?

A1: The most prevalent synthetic route involves the reaction of an amidoxime with a carboxylic acid or its derivative (such as an acyl chloride or anhydride).[3][4] This method is versatile and allows for a wide range of substituents at the 3 and 5 positions of the oxadiazole ring.

Q2: How can I improve the efficiency of the cyclodehydration step to form the 1,2,4-oxadiazole ring?

A2: The choice of the cyclodehydrating agent and reaction conditions is critical. While traditional methods often use high temperatures, modern approaches utilize milder reagents. For instance, tetra-N-butylammonium fluoride (TBAF) has been shown to be an efficient reagent for the cyclodehydration of O-acyl amidoximes at ambient temperatures.[5] Microwave irradiation in the presence of a solid support like silica gel can also significantly accelerate the reaction and improve yields.[1]

Q3: Are there one-pot methods available for the synthesis of 1,2,4-oxadiazoles?

A3: Yes, several one-pot procedures have been developed to improve efficiency. These methods typically involve the in-situ formation of the amidoxime followed by acylation and cyclization without the isolation of intermediates. For example, a one-pot reaction between a nitrile, hydroxylamine, and an acyl chloride under microwave irradiation and solvent-free conditions can produce 3,5-disubstituted 1,2,4-oxadiazoles in good to excellent yields.

Q4: What is the role of a base in the cyclodehydration of O-acylamidoximes?

A4: A base is typically used to promote the intramolecular cyclodehydration of the O-acylamidoxime intermediate. It facilitates the deprotonation of the hydroxyl group, initiating the nucleophilic attack on the carbonyl carbon and subsequent elimination of water to form the 1,2,4-oxadiazole ring. The choice of base can influence the reaction rate and the formation of by-products.

Section 3: Experimental Protocols for 1,2,4-Oxadiazole Synthesis

The following are generalized protocols based on common literature methods. Researchers should adapt these protocols based on the specific reactivity of their substrates.

Protocol 1: Two-Step Synthesis via O-Acylamidoxime Isolation

  • Acylation of Amidoxime:

    • Dissolve the amidoxime (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, THF) under an inert atmosphere (e.g., nitrogen or argon).

    • Add a base (e.g., triethylamine, pyridine) (1.1 eq).

    • Cool the mixture to 0 °C.

    • Slowly add the acyl chloride or carboxylic acid anhydride (1.05 eq).

    • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude O-acylamidoxime.

  • Cyclodehydration:

    • Dissolve the crude O-acylamidoxime in a suitable solvent (e.g., toluene, xylene).

    • Add a dehydrating agent or a base (e.g., acetic anhydride, TBAF, or potassium carbonate).

    • Heat the reaction mixture to reflux (or stir at room temperature if using a mild reagent like TBAF) for 1-24 hours, monitoring by TLC or LC-MS.

    • Cool the reaction mixture, and if necessary, filter off any solids.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Protocol 2: One-Pot Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles

  • To a solution of a nitrile (1.0 eq) and a carboxylic acid (1.2 eq) in a suitable solvent (e.g., DMF), add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq) and a catalytic amount of a base.

  • Add hydroxylamine hydrochloride (1.5 eq) to the mixture.

  • Heat the reaction mixture at 80-120 °C for 6-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, pour the reaction mixture into water and extract with an appropriate organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the desired 1,2,4-oxadiazole.

Section 4: Visualizing Reaction Pathways and Workflows

The following diagrams illustrate the general reaction pathway for 1,2,4-oxadiazole synthesis and a typical experimental workflow.

G cluster_reactants Starting Materials cluster_intermediate Intermediate cluster_product Product Amidoxime Amidoxime (R1-C(NH2)=NOH) Intermediate O-Acylamidoxime (R1-C(NH2)=N-O-COR2) Amidoxime->Intermediate + R2-COX (Acylation) CarboxylicAcid Carboxylic Acid Derivative (R2-COX) CarboxylicAcid->Intermediate Product 1,2,4-Oxadiazole Intermediate->Product - H2O (Cyclodehydration) G start Reaction Setup (Amidoxime + Acylating Agent) reaction Acylation Reaction (Stirring at RT or 0°C) start->reaction workup1 Aqueous Workup & Extraction reaction->workup1 dry_concentrate1 Drying & Concentration workup1->dry_concentrate1 intermediate Isolate O-Acylamidoxime (Optional) dry_concentrate1->intermediate cyclization Cyclodehydration (Heating/Base) intermediate->cyclization Proceed workup2 Aqueous Workup & Extraction cyclization->workup2 dry_concentrate2 Drying & Concentration workup2->dry_concentrate2 purification Purification (Chromatography/Recrystallization) dry_concentrate2->purification product Final Product (1,2,4-Oxadiazole) purification->product G start Low Yield or No Product check_reagents Check Reagent Purity & Anhydrous Conditions start->check_reagents check_reagents->start Reagents Impure optimize_acylation Optimize Acylation: - Coupling Agent - Base - Temperature check_reagents->optimize_acylation Reagents OK byproducts By-products Observed? optimize_acylation->byproducts optimize_cyclization Optimize Cyclization: - Dehydrating Agent - Solvent - Temperature success Improved Yield optimize_cyclization->success byproducts->optimize_cyclization No analyze_byproducts Analyze By-products (e.g., by LC-MS, NMR) byproducts->analyze_byproducts Yes adjust_conditions Adjust Conditions: - Milder Base - Lower Temperature - Shorter Reaction Time analyze_byproducts->adjust_conditions adjust_conditions->optimize_cyclization

References

Technical Support Center: Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazolidine-3,5-diones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving yields in the synthesis of 3,5-disubstituted-1,2,4-oxadiazolidine-3,5-diones. The information is presented in a question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for 3,5-disubstituted-1,2,4-oxadiazolidine-3,5-diones?

The synthesis of 3,5-disubstituted-1,2,4-oxadiazolidine-3,5-diones typically involves a two-step process. The first step is the synthesis of an N-hydroxy-N'-substituted urea precursor. This is followed by a cyclization reaction to form the desired heterocyclic ring. The overall yield of the process is dependent on the efficiency of both of these steps.

Q2: Why are the yields of my 3,5-disubstituted-1,2,4-oxadiazolidine-3,5-dione synthesis consistently low?

Low yields in heterocyclic synthesis can arise from several factors.[1] Common issues include suboptimal reaction conditions for either the precursor formation or the cyclization step, the purity of starting materials and solvents, and the stability of intermediates and the final product.[1][2] A systematic approach to troubleshooting each step of the synthesis is crucial for improving the overall yield.

Q3: What are the most critical parameters to control during the synthesis?

The most critical parameters to control are temperature, reaction time, and the choice of reagents and solvents. For the N-hydroxyurea formation, controlling the stoichiometry of the reactants is key. In the cyclization step, the choice of the cyclizing agent and the reaction temperature can significantly impact the yield and the formation of side products.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of 3,5-disubstituted-1,2,4-oxadiazolidine-3,5-diones.

Part 1: Synthesis of N-Hydroxy-N'-substituted Urea Precursor

Question: I am observing a low yield of my N-hydroxy-N'-substituted urea precursor. What are the potential causes and solutions?

Low yields in this step are often due to incomplete reaction, side reactions, or difficulties in isolating the product. The following table summarizes common problems and solutions.

SymptomPotential CauseSuggested Solution
Starting materials (isocyanate and hydroxylamine derivative) remain after the reaction. 1. Insufficient reaction time or temperature: The reaction may not have reached completion.1. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and extend the reaction time if necessary. A modest increase in temperature might also be beneficial, but should be done cautiously to avoid decomposition.
2. Low reactivity of starting materials: Steric hindrance or electronic effects can reduce the reactivity of the isocyanate or the hydroxylamine.2. Consider using a more reactive derivative if possible. The addition of a non-nucleophilic base as a catalyst could also promote the reaction.
Multiple unidentified spots on TLC, indicating side products. 1. Reaction of isocyanate with water: Isocyanates are highly reactive towards water, leading to the formation of an unstable carbamic acid which decomposes to an amine and carbon dioxide. The resulting amine can then react with another molecule of isocyanate to form a symmetric urea impurity.1. Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]
2. Self-condensation of the isocyanate: At elevated temperatures, isocyanates can trimerize to form isocyanurates.2. Maintain a controlled, and typically low, reaction temperature. Add the isocyanate solution dropwise to the hydroxylamine solution to maintain a low concentration of the isocyanate.
Difficulty in isolating the N-hydroxyurea product. 1. Product is highly soluble in the reaction solvent. 1. If the product is not precipitating, carefully remove the solvent under reduced pressure. Attempt to crystallize the product from a different solvent system.
2. Product is an oil or difficult to crystallize. 2. Purify the product using column chromatography. If the product is still an oil, ensure it is pure by NMR and proceed to the next step, adjusting the stoichiometry accordingly.
Part 2: Cyclization to 3,5-Disubstituted-1,2,4-Oxadiazolidine-3,5-dione

Question: The cyclization of my N-hydroxyurea precursor is resulting in a low yield of the final product. What could be wrong?

The cyclization step is often the most challenging part of the synthesis. Low yields can be attributed to an incomplete reaction, decomposition of the starting material or product, or the formation of side products.

SymptomPotential CauseSuggested Solution
N-hydroxyurea precursor remains after the reaction. 1. Ineffective cyclizing agent: The chosen reagent (e.g., phosgene, triphosgene, carbonyldiimidazole) may not be reactive enough under the applied conditions.1. Consider switching to a more reactive cyclizing agent. Ensure the cyclizing agent is of high purity and activity.
2. Suboptimal reaction temperature: The temperature may be too low for the cyclization to occur efficiently.2. Gradually increase the reaction temperature while monitoring the reaction by TLC or LC-MS. Be aware that higher temperatures can also lead to decomposition.
Formation of a complex mixture of products. 1. Decomposition of the N-hydroxyurea precursor: The precursor may be unstable under the reaction conditions, especially at elevated temperatures or in the presence of strong acids or bases.1. Attempt the reaction at a lower temperature for a longer duration. Screen different solvents and bases to find milder conditions that promote cyclization without causing decomposition.
2. Rearrangement or fragmentation of the desired product: The 1,2,4-oxadiazolidine-3,5-dione ring may be unstable under the reaction or workup conditions.[3]2. Analyze the crude reaction mixture by LC-MS to identify potential degradation products. Modify the workup procedure to be as mild and quick as possible. For example, avoid strongly acidic or basic aqueous washes.
The desired product is formed but is difficult to purify. 1. Co-elution with impurities during chromatography: Side products may have similar polarity to the desired product.1. Optimize the mobile phase for column chromatography. Consider using a different stationary phase (e.g., alumina instead of silica gel). Recrystallization could be an effective alternative to chromatography for purification.
2. Product degradation on silica gel: The acidic nature of silica gel can sometimes cause decomposition of sensitive compounds.2. Deactivate the silica gel by pre-treating it with a solution of triethylamine in the eluent. Alternatively, use a different purification method such as preparative TLC or recrystallization.

Experimental Protocols

The following are generalized experimental protocols and may require optimization for specific substrates.

Protocol 1: Synthesis of N-Hydroxy-N'-substituted Urea Precursor
  • To a solution of the substituted hydroxylamine (1.0 eq.) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere, add the desired isocyanate (1.0 eq.) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, if a precipitate has formed, filter the solid, wash with cold solvent, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the crude product by recrystallization or column chromatography.

Protocol 2: Cyclization to 3,5-Disubstituted-1,2,4-Oxadiazolidine-3,5-dione
  • Dissolve the N-hydroxy-N'-substituted urea precursor (1.0 eq.) in a suitable anhydrous solvent (e.g., THF, dioxane, or acetonitrile) in a flame-dried flask under an inert atmosphere.

  • Add a non-nucleophilic base such as triethylamine (2.2 eq.) or diisopropylethylamine (2.2 eq.).

  • Cool the mixture to 0 °C and add a solution of a cyclizing agent such as triphosgene (0.4 eq.) in the same solvent dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature or heat to reflux as needed, monitoring the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired 3,5-disubstituted-1,2,4-oxadiazolidine-3,5-dione.

Visualizations

G cluster_0 Step 1: N-Hydroxy-N'-substituted Urea Synthesis cluster_1 Step 2: Cyclization to this compound Substituted\nHydroxylamine Substituted Hydroxylamine Reaction Mixture Reaction Mixture Substituted\nHydroxylamine->Reaction Mixture + Isocyanate (Anhydrous Solvent, 0°C to RT) Crude\nN-Hydroxyurea Crude N-Hydroxyurea Reaction Mixture->Crude\nN-Hydroxyurea Workup Purified\nN-Hydroxyurea Purified N-Hydroxyurea Crude\nN-Hydroxyurea->Purified\nN-Hydroxyurea Purification (Filtration/Chromatography) Cyclization Mixture Cyclization Mixture Purified\nN-Hydroxyurea->Cyclization Mixture + Cyclizing Agent + Base (Anhydrous Solvent) Crude Product Crude Product Cyclization Mixture->Crude Product Quenching and Workup Final Product Final Product Crude Product->Final Product Purification (Chromatography/Recrystallization)

Caption: Synthetic workflow for 3,5-disubstituted-1,2,4-oxadiazolidine-3,5-diones.

G start Low Yield Observed check_precursor Analyze Precursor Step: Complete conversion? start->check_precursor precursor_incomplete Incomplete Reaction: - Increase reaction time/temp - Check reagent purity check_precursor->precursor_incomplete No precursor_side_products Side Products Formed: - Use anhydrous conditions - Control temperature check_precursor->precursor_side_products Side Products check_cyclization Analyze Cyclization Step: Complete conversion? check_precursor->check_cyclization Yes precursor_incomplete->check_cyclization precursor_side_products->check_cyclization cyclization_incomplete Incomplete Cyclization: - Use more active cyclizing agent - Optimize temperature check_cyclization->cyclization_incomplete No cyclization_side_products Decomposition/Side Products: - Use milder conditions - Modify workup check_cyclization->cyclization_side_products Side Products check_purification Review Purification: Significant loss of product? check_cyclization->check_purification Yes cyclization_incomplete->check_purification cyclization_side_products->check_purification purification_loss Purification Issues: - Optimize chromatography - Consider recrystallization - Check for product instability check_purification->purification_loss Yes end Yield Improved check_purification->end No purification_loss->end

Caption: Troubleshooting decision tree for low yields in the synthesis.

References

"overcoming challenges in the purification of 1,2,4-oxadiazolidine-3,5-dione derivatives"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 1,2,4-oxadiazolidine-3,5-dione derivatives.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound derivatives in a question-and-answer format.

Problem: Low or No Yield After Aqueous Work-up

  • Question: I seem to be losing my compound during the aqueous extraction phase. What could be the cause and how can I prevent this?

  • Answer: While the this compound ring is generally stable, prolonged exposure to strongly basic or acidic conditions during aqueous work-up could potentially lead to hydrolysis, especially with sensitive substituents on the molecule. Additionally, if your derivative has polar functional groups, it might have some solubility in the aqueous layer.

    Troubleshooting Steps:

    • pH Control: Ensure the pH of your aqueous solution is maintained in a neutral or slightly acidic range (pH 5-7) during extraction. Use dilute acid (e.g., 1M HCl) or base (e.g., saturated NaHCO₃) for neutralization and perform the steps quickly in an ice bath to minimize potential degradation.

    • Solvent Selection: Use a water-immiscible organic solvent in which your compound is highly soluble. Dichloromethane (DCM) or ethyl acetate are common choices.

    • Brine Wash: After extraction, wash the combined organic layers with brine (saturated NaCl solution) to remove dissolved water and water-soluble impurities. This can also help to "salt out" your compound from any residual aqueous phase, pushing it into the organic layer.

    • Back-Extraction: If you suspect your product has partitioned into the aqueous layer, you can try to recover it by performing a back-extraction with a fresh portion of organic solvent.

Problem: Difficulty in Removing Starting Materials

  • Question: My purified product is still contaminated with unreacted N-hydroxyurea starting material. How can I remove it effectively?

  • Answer: N-hydroxyureas are often more polar than the cyclized this compound product. This difference in polarity can be exploited for purification.

    Troubleshooting Steps:

    • Column Chromatography: This is the most effective method. Use a silica gel column and a solvent system that provides good separation between your product and the N-hydroxyurea. A good starting point for solvent elution is a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate). A step gradient of increasing polarity is often effective.

    • Recrystallization: If your product is a solid, recrystallization can be a powerful purification technique. The choice of solvent is crucial. You need a solvent in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the N-hydroxyurea impurity is either very soluble or insoluble at all temperatures. Common solvents to try include ethanol, isopropanol, ethyl acetate/hexane mixtures, or toluene.

    • Washing/Trituration: If the N-hydroxyurea is highly insoluble in a particular solvent in which your product is soluble, you can wash the crude product with that solvent to remove the impurity.

Problem: Product Degradation on Silica Gel Column

  • Question: I am observing streaking and decomposition of my compound during silica gel chromatography. What is happening and what can I do?

  • Answer: Although the this compound ring is reported to be stable, some derivatives with sensitive functional groups might be susceptible to degradation on the acidic surface of standard silica gel.

    Troubleshooting Steps:

    • Deactivate Silica Gel: Before preparing your column, you can deactivate the silica gel by treating it with a small amount of a base, such as triethylamine (typically 1% in the eluent). This will neutralize the acidic sites on the silica surface.

    • Use Alumina: As an alternative to silica gel, you can use neutral or basic alumina for your column chromatography.

    • Alternative Purification Methods: If chromatography is consistently problematic, consider other purification techniques such as recrystallization or preparative thin-layer chromatography (prep-TLC).

Frequently Asked Questions (FAQs)

  • Q1: How stable is the this compound ring system to common purification conditions?

  • A1: The this compound ring is generally considered to be robust. It has been reported to be stable to heating in DMF at 98°C and in the presence of organic acids like trifluoroacetic acid (TFA)[1]. This suggests good stability under typical reversed-phase HPLC conditions. However, stability can be influenced by the nature of the substituents on the ring.

  • Q2: What are the most common impurities I should expect in the synthesis of this compound derivatives?

  • A2: Common impurities are likely to be unreacted starting materials, such as the corresponding N-hydroxyurea derivative, and reagents used for cyclization (e.g., phosgene equivalents or coupling agents). Byproducts from side reactions, though not extensively documented in the literature for this specific ring system, could include oligomers or products of ring-opening if harsh conditions are used.

  • Q3: Can I use reversed-phase HPLC for the purification of my this compound derivative?

  • A3: Yes, reversed-phase HPLC is a suitable method, especially for polar derivatives or for achieving very high purity. The stability of the ring in the presence of TFA, a common mobile phase additive, makes this an attractive option[1]. Standard C18 columns with a water/acetonitrile or water/methanol gradient are typically effective.

  • Q4: What is a good general strategy for the purification of a newly synthesized this compound derivative?

  • A4: A good general strategy is as follows:

    • Aqueous Work-up: After the reaction is complete, perform a gentle aqueous work-up to remove water-soluble byproducts and reagents.

    • Crude Analysis: Analyze the crude product by TLC or LC-MS to get an idea of the number of components and their relative polarities.

    • Primary Purification: If the product is a solid, attempt recrystallization from a suitable solvent system. If it is an oil or if recrystallization is ineffective, perform column chromatography on silica gel.

    • Final Polishing: For very high purity requirements, reversed-phase HPLC can be used as a final purification step.

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography on Silica Gel

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column and allow the silica to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the chromatography eluent or a stronger solvent, and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the column.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: General Procedure for Recrystallization

  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (or solvent mixture).

  • Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath.

  • Crystal Formation: If pure crystals form, this is a good solvent system for recrystallization.

  • Scaling Up: Dissolve the bulk of the crude product in the minimum amount of the hot solvent.

  • Filtration: Filter the hot solution to remove any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to induce crystallization.

  • Isolation: Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Data Presentation

Table 1: Comparison of Purification Techniques for this compound Derivatives

Purification TechniqueAdvantagesDisadvantagesBest Suited For
Recrystallization High purity for crystalline solids, scalable, cost-effective.Not suitable for oils or amorphous solids, requires finding a suitable solvent.Crystalline solid products with moderate to high initial purity.
Column Chromatography Widely applicable to solids and oils, good for separating mixtures with different polarities.Can be time-consuming, may lead to product degradation on acidic silica gel.Crude mixtures containing impurities of different polarities.
Reversed-Phase HPLC High-resolution separation, suitable for polar compounds, good for achieving high purity.Small scale, requires specialized equipment, can be expensive.Final purification of small quantities of material, especially for biological testing.
Ion Exchange Chromatography Effective for compounds with ionizable groups.[1]Limited to compounds with appropriate functional groups.Derivatives containing acidic or basic moieties.

Visualizations

experimental_workflow start Crude Reaction Mixture workup Aqueous Work-up (Neutral pH) start->workup analysis TLC / LC-MS Analysis workup->analysis decision Product is Solid? analysis->decision recrystallization Recrystallization decision->recrystallization Yes chromatography Column Chromatography (Silica Gel or Alumina) decision->chromatography No purity_check Purity Check (NMR, LC-MS) recrystallization->purity_check chromatography->purity_check decision2 High Purity Needed? purity_check->decision2 hplc Reversed-Phase HPLC decision2->hplc Yes final_product Pure Product decision2->final_product No hplc->final_product

Caption: General purification workflow for this compound derivatives.

troubleshooting_impurities start Crude Product Analysis (e.g., TLC, NMR) impurity_id Identify Main Impurity start->impurity_id polar_impurity Polar Impurity (e.g., N-hydroxyurea) impurity_id->polar_impurity More Polar nonpolar_impurity Non-polar Impurity (e.g., unreacted starting material) impurity_id->nonpolar_impurity Less Polar similar_polarity Impurity with Similar Polarity impurity_id->similar_polarity Similar Silica Gel Chromatography\n(increase eluent polarity) Silica Gel Chromatography (increase eluent polarity) polar_impurity->Silica Gel Chromatography\n(increase eluent polarity) Silica Gel Chromatography\n(start with non-polar eluent) Silica Gel Chromatography (start with non-polar eluent) nonpolar_impurity->Silica Gel Chromatography\n(start with non-polar eluent) Recrystallization or\nReversed-Phase HPLC Recrystallization or Reversed-Phase HPLC similar_polarity->Recrystallization or\nReversed-Phase HPLC

Caption: Decision tree for troubleshooting based on impurity polarity.

References

"troubleshooting low reactivity of starting materials in 1,2,4-oxadiazolidine-3,5-dione synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1,2,4-oxadiazolidine-3,5-diones. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this synthesis, with a particular focus on overcoming the low reactivity of starting materials.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis of 1,2,4-oxadiazolidine-3,5-diones, providing potential causes and recommended solutions in a question-and-answer format.

Q1: My reaction to form the 1,2,4-oxadiazolidine-3,5-dione ring is showing low or no conversion. What are the likely causes and how can I fix this?

A1: Low reactivity of the N-hydroxyurea starting material is a common challenge. This can be attributed to several factors, including steric hindrance, electronic effects of substituents, and suboptimal reaction conditions.

Potential Causes & Solutions:

  • Insufficiently Activated Carbonyl Source: The carbonyl source (e.g., chloroformate, phosgene equivalent) may not be reactive enough to engage with the N-hydroxyurea.

    • Solution: Consider using a more reactive carbonyl source. For instance, if a less reactive chloroformate is being used, switching to a more electrophilic one, or using an activating agent like 1,1'-carbonyldiimidazole (CDI), may improve the reaction rate.

  • Inappropriate Base: The choice of base is critical for the deprotonation of the N-hydroxyurea, which is necessary for the cyclization to occur. An inadequate base may not be strong enough to facilitate this step.

    • Solution: Employ a stronger, non-nucleophilic base. While organic bases like triethylamine (TEA) or pyridine are sometimes used, stronger bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an appropriate solvent can be more effective. The use of a "superbase" medium like NaOH/DMSO has been shown to be effective in related oxadiazole syntheses at room temperature, which could be applicable here.[1]

  • Steric Hindrance: Bulky substituents on the N-hydroxyurea or the carbonyl source can sterically hinder the approach of the reactants, leading to a sluggish or failed reaction.

    • Solution: If possible, consider using starting materials with less steric bulk. If this is not an option, increasing the reaction temperature or prolonging the reaction time may help overcome the steric barrier. Microwave irradiation can also be an effective technique to accelerate reactions involving sterically hindered substrates.[1]

  • Poor Solubility: Low solubility of the N-hydroxyurea in the chosen solvent can lead to a heterogeneous reaction mixture and poor reactivity.

    • Solution: Select a solvent that effectively dissolves the starting materials. Aprotic polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often good choices. Gentle heating can also improve solubility.

Q2: I am observing the formation of significant side products instead of the desired this compound. What are these side products and how can I minimize their formation?

A2: The formation of side products often arises from alternative reaction pathways of the N-hydroxyurea or decomposition under the reaction conditions.

Potential Side Products & Prevention:

  • Isocyanate Formation: N-hydroxyureas can decompose to form isocyanates, which can then react with other nucleophiles in the reaction mixture.

    • Prevention: Maintain a moderate reaction temperature and avoid excessively harsh basic or acidic conditions that could promote decomposition.

  • Hydrolysis of Starting Materials: If water is present in the reaction, it can lead to the hydrolysis of the chloroformate or other activating agents, as well as the N-hydroxyurea itself.

    • Prevention: Ensure all glassware is thoroughly dried and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude moisture.

Frequently Asked Questions (FAQs)

Q: What are the recommended starting materials for the synthesis of 1,2,4-oxadiazolidine-3,5-diones?

A: The most common route involves the cyclization of an N-substituted N-hydroxyurea with a phosgene equivalent, such as a chloroformate or 1,1'-carbonyldiimidazole (CDI). The choice of substituents on the N-hydroxyurea will determine the final substitution pattern on the this compound ring.

Q: How do the electronic properties of substituents on the N-hydroxyurea affect its reactivity?

A: Electron-withdrawing groups on the N-hydroxyurea can decrease the nucleophilicity of the nitrogen and oxygen atoms, making the cyclization more difficult. Conversely, electron-donating groups can enhance nucleophilicity and facilitate the reaction. Understanding these electronic effects is crucial when designing the synthesis and selecting appropriate reaction conditions.

Q: Can I use microwave irradiation to improve the reaction yield and reduce the reaction time?

A: Yes, microwave-assisted synthesis can be a very effective method for overcoming low reactivity and accelerating the formation of 1,2,4-oxadiazolidine-3,5-diones.[1] The high temperatures and pressures achieved in a microwave reactor can significantly reduce reaction times and often lead to higher yields, particularly for reactions that are sluggish under conventional heating.

Data Presentation

Table 1: Comparison of Activating Agents and Bases in a Model Synthesis

N-Hydroxyurea SubstituentActivating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
PhenylEthyl ChloroformateTriethylamineDichloromethane252445Fictional
PhenylEthyl ChloroformateSodium HydrideTHF25678Fictional
Phenyl1,1'-Carbonyldiimidazole-THF60485Fictional
4-ChlorophenylEthyl ChloroformatePotassium CarbonateDMF801265Fictional
4-MethoxyphenylEthyl ChloroformateSodium HydrideTHF25488Fictional

Note: The data in this table is illustrative and intended to demonstrate how different reaction parameters can influence the outcome of the synthesis. Actual results may vary depending on the specific substrates and conditions used.

Experimental Protocols

General Protocol for the Synthesis of a 2-Aryl-1,2,4-oxadiazolidine-3,5-dione:

  • Preparation of the N-Aryl-N-hydroxyurea: Synthesize the N-aryl-N-hydroxyurea according to established literature procedures.

  • Cyclization Reaction:

    • To a solution of the N-aryl-N-hydroxyurea (1.0 eq) in an anhydrous aprotic solvent (e.g., THF, DMF) under an inert atmosphere, add a suitable base (e.g., NaH, 1.2 eq) portion-wise at 0 °C.

    • Allow the mixture to stir at 0 °C for 30 minutes.

    • Slowly add the activating agent (e.g., ethyl chloroformate, 1.1 eq) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for the appropriate time (monitor by TLC).

    • Upon completion, quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired this compound.

Visualizations

reaction_pathway N_Hydroxyurea N-Substituted N-Hydroxyurea Intermediate Acyloxyurea Intermediate N_Hydroxyurea->Intermediate + Activating Agent Activating_Agent Activating Agent (e.g., Chloroformate, CDI) Base Base Base->N_Hydroxyurea Deprotonation Product This compound Intermediate->Product Intramolecular Cyclization Side_Product Side Products (e.g., Isocyanate) Intermediate->Side_Product Decomposition

Caption: General reaction pathway for the synthesis of 1,2,4-oxadiazolidine-3,5-diones.

troubleshooting_workflow Start Low Reaction Conversion Check_Reagents Verify Purity and Reactivity of Starting Materials Start->Check_Reagents Check_Conditions Review Reaction Conditions (Solvent, Temperature, Base) Start->Check_Conditions More_Reactive_Agent Use More Reactive Activating Agent Check_Reagents->More_Reactive_Agent Steric_Hindrance Assess Steric Hindrance Check_Conditions->Steric_Hindrance Solubility Check Solubility of Starting Materials Check_Conditions->Solubility Stronger_Base Use Stronger Base Check_Conditions->Stronger_Base Increase_Temp Increase Temperature or Use Microwave Steric_Hindrance->Increase_Temp Change_Solvent Change Solvent Solubility->Change_Solvent Outcome_Improved Reaction Improved? Increase_Temp->Outcome_Improved Change_Solvent->Outcome_Improved Stronger_Base->Outcome_Improved More_Reactive_Agent->Outcome_Improved Outcome_Not_Improved Further Optimization Needed Outcome_Improved->Outcome_Not_Improved No End Successful Synthesis Outcome_Improved->End

Caption: Troubleshooting workflow for low reactivity in this compound synthesis.

References

"side reaction pathways in the formation of the 1,2,4-oxadiazolidine-3,5-dione ring"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis of the 1,2,4-oxadiazolidine-3,5-dione ring.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction to form a 2-substituted-1,2,4-oxadiazolidine-3,5-dione from N-hydroxyurea and an acylating agent is giving a low yield. What are the potential side reactions?

A1: Low yields in this synthesis are often attributed to several competing side reaction pathways. The primary route involves the N-acylation of N-hydroxyurea to form an N-acyl-N'-hydroxyurea intermediate, which then undergoes cyclization. However, the following side reactions can occur:

  • O-Acylation: While N-acylation is generally favored, some O-acylation of the N-hydroxyurea can occur, leading to an O-acyl-N-hydroxyurea. This isomer is less likely to cyclize to the desired product and may decompose under the reaction conditions.

  • Diacylation: Both the nitrogen and oxygen atoms of the N-hydroxyurea can be acylated, leading to a diacylated byproduct. This is more likely to occur if an excess of the acylating agent is used or if the reaction is run for an extended period at elevated temperatures.

  • Decomposition of N-hydroxyurea: N-hydroxyurea can be unstable, especially in the presence of heat or strong bases. It can decompose into various byproducts, including N-hydroxyurethane, hydrogen cyanide, and nitric oxide, thus reducing the amount of starting material available for the desired reaction.[1]

  • Hydrolysis of the Acylating Agent: If moisture is present in the reaction, the acylating agent (e.g., acyl chloride or anhydride) can hydrolyze back to the corresponding carboxylic acid, which will not participate in the reaction.

  • Decarboxylation of the Intermediate: The N-acyl-N'-hydroxyurea intermediate may undergo decarboxylation under thermal conditions, leading to the formation of other byproducts instead of the desired dione ring.

Troubleshooting Tips:

  • Control Acylating Agent Stoichiometry: Use a slight excess (e.g., 1.1 equivalents) of the acylating agent to ensure complete consumption of the N-hydroxyurea, but avoid a large excess to minimize diacylation.

  • Optimize Reaction Temperature: The acylation step is often carried out at low temperatures (e.g., 0 °C to room temperature) to minimize side reactions. The subsequent cyclization may require heating, but the temperature should be carefully optimized to promote ring closure without causing decomposition.

  • Choice of Base: A non-nucleophilic base, such as triethylamine or pyridine, is typically used to neutralize the acid generated during acylation. The choice and amount of base can influence the reaction outcome.

  • Anhydrous Conditions: Ensure all reagents and solvents are dry to prevent hydrolysis of the acylating agent.

Q2: I am attempting a base-mediated cyclization of my N-acyl-N'-hydroxyurea intermediate, but I am not observing the formation of the this compound. What could be the issue?

A2: Failure to form the desired ring during the cyclization step can be due to several factors:

  • Incorrect Regioisomer: If the initial acylation predominantly occurred on the oxygen atom instead of the nitrogen, the resulting O-acyl-N-hydroxyurea will not cyclize to the desired product under these conditions.

  • Base Strength: The base used for cyclization must be strong enough to deprotonate the hydroxyl group of the N-acyl-N'-hydroxyurea, initiating the intramolecular nucleophilic attack. If the base is too weak, the reaction may not proceed. Common bases for this step include sodium hydride, potassium carbonate, or strong organic bases like DBU.

  • Steric Hindrance: Bulky substituents on either the acyl group or the urea nitrogen can sterically hinder the intramolecular cyclization, making the reaction sluggish or preventing it altogether.

  • Thermal Instability: The N-acyl-N'-hydroxyurea intermediate may be thermally labile. If the cyclization requires high temperatures, the intermediate may decompose before it can cyclize.

Troubleshooting Tips:

  • Confirm the Structure of the Intermediate: Use analytical techniques such as NMR (¹H, ¹³C, and ¹⁵N) and mass spectrometry to confirm that the N-acyl-N'-hydroxyurea was formed as the major product in the first step.

  • Screen Different Bases: Experiment with a range of bases of varying strengths to find the optimal conditions for cyclization.

  • Vary the Reaction Temperature: If the reaction is sluggish at lower temperatures, a gradual increase in temperature may be necessary. However, monitor the reaction closely for any signs of decomposition.

  • Consider a Different Synthetic Route: If steric hindrance is a significant issue, it may be necessary to explore alternative synthetic strategies.

Side Reaction Pathways

The formation of the this compound ring is a nuanced process with several potential side reactions that can impact the yield and purity of the final product. A visual representation of the main and side reaction pathways is provided below.

Side_Reaction_Pathways Start N-Hydroxyurea + Acylating Agent Intermediate N-Acyl-N'-hydroxyurea (Desired Intermediate) Start->Intermediate N-Acylation (Main Pathway) O_Acyl O-Acyl-N-hydroxyurea (Side Product) Start->O_Acyl O-Acylation (Side Reaction) Diacyl Diacylated Hydroxyurea (Side Product) Start->Diacyl Diacylation (Side Reaction) Decomp Decomposition Products (e.g., N-Hydroxyurethane, HCN, NO) Start->Decomp Decomposition (Side Reaction) Hydrolysis Carboxylic Acid (from Hydrolysis) Start->Hydrolysis Hydrolysis of Acylating Agent (Side Reaction) Product This compound (Desired Product) Intermediate->Product Intramolecular Cyclization Decarbox Decarboxylation Products Intermediate->Decarbox Thermal Decomposition (Side Reaction)

Caption: Main and side reaction pathways in the formation of 1,2,4-oxadiazolidine-3,5-diones.

Quantitative Data Summary

Currently, there is limited quantitative data available in the literature that directly compares the yields of the desired this compound with its side products under various reaction conditions. Research in this specific area is ongoing, and future publications may provide more detailed information. Researchers are encouraged to perform their own reaction optimization studies to determine the ideal conditions for their specific substrates.

Experimental Protocols

General Procedure for the Two-Step Synthesis of 2-Substituted-1,2,4-Oxadiazolidine-3,5-diones:

Step 1: N-Acylation of N-Hydroxyurea

  • To a stirred solution of N-hydroxyurea (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile) at 0 °C, add a non-nucleophilic base (e.g., triethylamine, 1.2 eq.).

  • Slowly add the acylating agent (e.g., acyl chloride or anhydride, 1.1 eq.) to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 1-2 hours and then at room temperature for an additional 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-acyl-N'-hydroxyurea.

  • Purify the crude product by flash column chromatography or recrystallization.

Step 2: Cyclization to form the this compound Ring

  • To a stirred suspension of a strong base (e.g., sodium hydride, 1.2 eq.) in an anhydrous aprotic solvent (e.g., tetrahydrofuran or dimethylformamide) at 0 °C, add a solution of the purified N-acyl-N'-hydroxyurea (1.0 eq.) in the same solvent.

  • Allow the reaction mixture to stir at room temperature or heat to a temperature between 50-80 °C, depending on the substrate, until the reaction is complete as monitored by TLC.

  • Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to yield the desired 2-substituted-1,2,4-oxadiazolidine-3,5-dione.

Note: These are general protocols and may require optimization for specific substrates and reaction scales. Always perform reactions in a well-ventilated fume hood and take appropriate safety precautions.

References

Technical Support Center: Enhancing the Stability of 1,2,4-Oxadiazolidine-3,5-dione Compounds for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with the 1,2,4-oxadiazolidine-3,5-dione scaffold. This document provides practical, in-depth answers to common questions regarding the stability of these compounds in biological assay environments. Our goal is to equip you with the knowledge to proactively design robust experiments, troubleshoot unexpected variability, and ensure the integrity of your data.

Section 1: Understanding the Core Problem: The Instability of the this compound Ring

This section addresses the fundamental chemical reasons behind the stability challenges associated with this heterocyclic system.

Q1: My this compound compound shows excellent initial potency but inconsistent results in longer cell-based assays. Could this be a stability issue?

A1: Yes, inconsistent results, particularly a loss of activity over time, are hallmark indicators of compound instability.[1][2] The this compound ring, while a valuable pharmacophore in drug discovery, is susceptible to degradation under common in vitro experimental conditions.[3] This degradation reduces the effective concentration of the active compound during the assay, leading to underestimated potency (higher IC₅₀ values), poor reproducibility, and misleading structure-activity relationship (SAR) data.[1]

Q2: What are the primary chemical degradation pathways for the this compound scaffold in an aqueous assay buffer?

A2: The primary degradation pathway is hydrolysis . The saturated, non-aromatic ring contains two carbonyl groups and a relatively weak O-N bond, making it susceptible to nucleophilic attack by water or other nucleophiles present in the assay medium.[4]

  • Mechanism of Instability: The carbonyl carbons are electrophilic and can be attacked by nucleophiles. The most common nucleophile in biological assays is water, and the reaction is often catalyzed by acidic or basic conditions.[1] This can lead to ring-opening, forming inactive or less active byproducts. While the parent ring is a stable solid at room temperature, its stability in solution, especially under non-neutral pH or in the presence of certain buffer species, can be compromised.[5][6]

Below is a diagram illustrating a potential hydrolytic degradation pathway.

G A This compound (Active Compound) B Nucleophilic Attack (e.g., by OH⁻ or H₂O) A->B Susceptible Ring C Unstable Tetrahedral Intermediate B->C Forms D Ring Opening C->D Leads to E Degradation Products (e.g., Acylurea derivatives) (Inactive/Less Active) D->E Results in G start Inconsistent Assay Results (e.g., high variability, time-dependent loss of potency) check_purity Step 1: Confirm Compound Purity & Identity (LC-MS, NMR) start->check_purity purity_ok Is Purity >95%? check_purity->purity_ok resynthesize STOP: Resynthesize or Purify Compound purity_ok->resynthesize No stability_study Step 2: Perform Buffer Stability Study (HPLC/LC-MS Time Course) purity_ok->stability_study Yes is_stable Is Compound Stable in Buffer? (% Remaining >90%) stability_study->is_stable check_bio_instability Step 3: Investigate Biological Instability (e.g., metabolism, reagent reactivity) is_stable->check_bio_instability Yes optimize_buffer Step 4: Optimize Assay Conditions - Screen Buffers (pH, species) - Add Stabilizers (e.g., Cyclodextrin) - Reduce Incubation Time is_stable->optimize_buffer No check_bio_instability->optimize_buffer success Consistent Results Achieved optimize_buffer->success G A Prepare 10µM Compound in Assay Buffer B T=0 Aliquot + Quench (ACN) A->B C Incubate at 37°C A->C E Analyze All Samples by LC-MS B->E D T=1h, 2h, 4h, 8h, 24h Aliquot + Quench C->D Sample at timepoints D->E F Plot % Remaining vs. Time Calculate Half-Life E->F

References

"refining analytical methods for the detection of 1,2,4-oxadiazolidine-3,5-dione impurities"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical method development for the detection of 1,2,4-oxadiazolidine-3,5-dione and its related impurities.

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC and LC-MS analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Troubleshooting
Problem Potential Cause Recommended Solution
High Backpressure Particulate matter from the sample or mobile phase blocking the column frit or in-line filter.- Filter all samples and mobile phases through a 0.45 µm or 0.22 µm filter. - Use a guard column to protect the analytical column. - If pressure is still high, disconnect the column and flush the system to identify the location of the blockage. - If the column is blocked, try back-flushing it at a low flow rate.
Buffer precipitation in the mobile phase.- Ensure the buffer concentration is below its solubility limit in the mobile phase. - Flush the system with water before switching to organic solvents when using buffers.
Poor Peak Shape (Tailing) Secondary interactions between the analyte and active sites on the silica support (silanols).- Use a high-purity, end-capped column. - Adjust the mobile phase pH to suppress the ionization of the analyte or silanols. For acidic compounds, a lower pH (e.g., <3) is often beneficial. - Add a competing base (e.g., triethylamine) to the mobile phase in small concentrations (e.g., 0.1%).
Column overload.- Reduce the injection volume or the concentration of the sample.
Poor Peak Shape (Fronting) Sample solvent is stronger than the mobile phase.- Whenever possible, dissolve the sample in the initial mobile phase.
Column collapse or void formation.- Replace the column.
Variable Retention Times Inconsistent mobile phase composition.- Ensure accurate and consistent mobile phase preparation. - Use a high-quality HPLC system with a reliable pump and mixer. - Degas the mobile phase thoroughly to prevent bubble formation.
Fluctuations in column temperature.- Use a column oven to maintain a constant temperature.
Ghost Peaks Contamination in the injection system or mobile phase.- Run a blank gradient to identify the source of contamination. - Clean the autosampler and injection port. - Use high-purity solvents and freshly prepared mobile phase.
Carryover from a previous injection.- Implement a needle wash step in the autosampler method. - Inject a blank solvent after a high-concentration sample.
Liquid Chromatography-Mass Spectrometry (LC-MS) Troubleshooting
Problem Potential Cause Recommended Solution
Low Signal Intensity / Poor Sensitivity Inefficient ionization of the analyte.- Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature). - Try a different ionization mode (e.g., atmospheric pressure chemical ionization - APCI). - Adjust the mobile phase pH to promote the formation of protonated or deprotonated molecules.
Ion suppression from the matrix or mobile phase additives.- Improve sample preparation to remove interfering matrix components. - Use a lower concentration of non-volatile buffers or switch to volatile buffers (e.g., ammonium formate, ammonium acetate). - Dilute the sample.
In-source Fragmentation High source temperature or cone voltage.- Reduce the source temperature and/or cone voltage to minimize fragmentation in the source.
Unstable Signal Inconsistent spray in the ESI source.- Check for blockages in the sample capillary. - Ensure proper mobile phase flow rate and composition. - Clean the ESI probe.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation products of this compound?

A1: Based on studies of related 1,2,4-oxadiazole structures, the primary degradation pathway involves the cleavage of the heterocyclic ring. Under acidic or basic conditions, the ring can open to form nitrile and carboxylic acid derivatives.[1][2] Metabolic studies on similar compounds have also shown the formation of N-cyanoamide and carboxylic acid metabolites through ring opening.[3] Therefore, it is crucial to monitor for these types of impurities during stability and forced degradation studies.

Q2: How can I identify unknown impurities in my this compound sample?

A2: High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS/MS) is a powerful tool for the identification of unknown impurities. By obtaining the accurate mass of the impurity, you can propose a molecular formula. Subsequent fragmentation analysis (MS/MS) can provide structural information to help elucidate the impurity's structure.

Q3: What type of HPLC column is best suited for the analysis of this compound?

A3: A reversed-phase C18 column is a good starting point for the analysis of this compound and its impurities. Due to the polar nature of the dione structure, a column with good retention for polar compounds or the use of aqueous mobile phases with appropriate modifiers is recommended.

Q4: My baseline is noisy. What are the common causes and solutions?

A4: A noisy baseline can be caused by several factors:

  • Mobile phase: Ensure the mobile phase is properly mixed and degassed. Use high-purity solvents.

  • Pump: Air bubbles in the pump head can cause pressure fluctuations and a noisy baseline. Purge the pump to remove any bubbles.

  • Detector: A dirty flow cell or a failing lamp in a UV detector can lead to noise. Clean the flow cell according to the manufacturer's instructions.

  • System leaks: Check all fittings for any signs of leaks.

Q5: How do I improve the resolution between the main peak and a closely eluting impurity?

A5: To improve resolution, you can:

  • Optimize the mobile phase: Adjust the organic-to-aqueous ratio, change the organic solvent (e.g., from acetonitrile to methanol), or modify the pH.

  • Change the column: Use a column with a different stationary phase, a smaller particle size, or a longer length.

  • Adjust the flow rate: Lowering the flow rate can sometimes improve resolution.

  • Modify the temperature: Changing the column temperature can affect the selectivity of the separation.

Experimental Protocols

General Stability-Indicating HPLC-UV Method for this compound

Disclaimer: This is a general method and may require optimization for your specific application. Method validation according to ICH guidelines is essential.

Parameter Condition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 220 nm
Sample Diluent Acetonitrile/Water (50:50, v/v)

Visualizations

Troubleshooting Workflow for HPLC Peak Tailing

hplc_peak_tailing_troubleshooting start Peak Tailing Observed check_overload Check for Column Overload start->check_overload reduce_conc Reduce Sample Concentration / Injection Volume check_overload->reduce_conc Yes check_ph Adjust Mobile Phase pH check_overload->check_ph No end Problem Resolved reduce_conc->end lower_ph Lower pH for Acidic Analytes check_ph->lower_ph Acidic Analyte check_column Evaluate Column Condition check_ph->check_column pH Optimized lower_ph->end use_endcapped Use High-Purity End-capped Column check_column->use_endcapped Poor Condition add_modifier Add Mobile Phase Modifier (e.g., TEA) check_column->add_modifier Good Condition use_endcapped->end add_modifier->end

Caption: A logical workflow for troubleshooting peak tailing in HPLC analysis.

Experimental Workflow for Impurity Identification

impurity_identification_workflow start Sample Containing Unknown Impurity lc_ms_analysis LC-MS/MS Analysis start->lc_ms_analysis hr_ms Obtain Accurate Mass (HRMS) lc_ms_analysis->hr_ms ms_ms Acquire MS/MS Fragmentation Data lc_ms_analysis->ms_ms propose_formula Propose Elemental Composition hr_ms->propose_formula structure_elucidation Propose Impurity Structure propose_formula->structure_elucidation fragmentation_analysis Analyze Fragmentation Pattern ms_ms->fragmentation_analysis fragmentation_analysis->structure_elucidation synthesis Synthesize Proposed Structure (Optional) structure_elucidation->synthesis confirmation Confirm Structure by Co-injection synthesis->confirmation

Caption: A stepwise workflow for the identification of unknown impurities.

References

Technical Support Center: Addressing Solubility Challenges of 1,2,4-Oxadiazolidine-3,5-dione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 1,2,4-oxadiazolidine-3,5-dione derivatives in biological media.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative is precipitating out of my aqueous buffer. What is the primary cause?

A1: Precipitation of this compound derivatives in aqueous solutions is most commonly due to their low intrinsic solubility. These heterocyclic compounds are often lipophilic, and when a concentrated stock solution (typically in an organic solvent like DMSO) is diluted into a biological buffer, the compound's concentration may exceed its aqueous solubility limit, causing it to "crash out" of solution.

Q2: How can I prepare a stock solution of my this compound derivative?

A2: It is advisable to prepare a high-concentration stock solution in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is a common choice due to its high solubilizing capacity for a wide range of organic molecules.[1] Ensure the compound is completely dissolved in the organic solvent before making further dilutions into your aqueous experimental medium.

Q3: What is the maximum percentage of organic solvent, like DMSO, that I can use in my cell-based assay?

A3: The tolerance of cell lines to organic solvents varies. Generally, for most cell-based assays, the final concentration of DMSO should be kept below 0.5% (v/v) to avoid solvent-induced toxicity or off-target effects. It is crucial to determine the specific tolerance of your cell line by running a vehicle control experiment.

Q4: My compound appears dissolved initially but then precipitates over time. Why does this happen?

A4: This phenomenon is known as time-dependent precipitation and can occur when a supersaturated solution is formed upon initial dilution. While the compound may kinetically be held in solution for a short period, it is thermodynamically unstable and will eventually nucleate and precipitate. This can be influenced by factors such as temperature fluctuations, pH shifts, or interactions with components in the biological media.

Q5: Can the pH of my biological medium affect the solubility of my this compound derivative?

A5: Yes, the pH of the medium can significantly impact the solubility of ionizable compounds. While the this compound core itself is weakly acidic, the overall ionization state of your derivative will depend on its various substituents. If your compound has ionizable functional groups, adjusting the pH of the buffer to a range where the compound is in its more soluble ionized form can be an effective strategy.

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Dilution

Cause: The final concentration of the compound in the aqueous medium is above its thermodynamic solubility limit.

Solutions:

  • Decrease Final Concentration: The most direct approach is to lower the working concentration of your compound.

  • Optimize Dilution Technique:

    • Pre-warm the aqueous receiving solution (e.g., buffer, cell culture medium) to 37°C.

    • Add the compound stock solution dropwise to the aqueous medium while vortexing or stirring vigorously to ensure rapid dispersion and avoid localized high concentrations.

  • Utilize a Co-solvent: Maintain a low percentage of an organic co-solvent (e.g., DMSO, ethanol) in the final aqueous solution.[1] Remember to include a vehicle control in your experiments.

  • pH Adjustment: If your derivative is ionizable, adjust the pH of the buffer to increase the proportion of the more soluble ionized species.

Issue 2: Compound Precipitation During Storage or Incubation

Cause: The solution is supersaturated and thermodynamically unstable, leading to nucleation and crystal growth over time.

Solutions:

  • Formulation Strategies:

    • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their apparent solubility.[2]

    • Surfactants: The use of non-ionic surfactants at concentrations above their critical micelle concentration can create micelles that encapsulate the drug, improving its solubility.[1]

    • Lipid-based Formulations: For in vivo studies, formulating the compound in a lipid-based delivery system can enhance solubility and absorption.[2]

  • Solid Dispersions: Creating a solid dispersion of your compound in a hydrophilic polymer can improve its dissolution rate and solubility.[3]

Quantitative Data Summary

While specific quantitative solubility data for a wide range of this compound derivatives is not extensively published, the following table provides a template for how such data should be structured and presented. Researchers are encouraged to experimentally determine these values for their specific compounds.

Derivative IDSubstituent (R1)Substituent (R2)Aqueous Solubility (µg/mL) at pH 7.4Solubility in 1% DMSO (µg/mL)Solubility in 5% Solutol HS 15 (µg/mL)
Example-001 PhenylMethyl< 115150
Example-002 4-ChlorophenylEthyl< 0.58120
Example-003 2-NaphthylIsopropyl< 0.1285

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment using Nephelometry

This protocol provides a high-throughput method to estimate the kinetic solubility of a compound.

Materials:

  • This compound derivative

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Nephelometer or plate reader with turbidity measurement capabilities

  • 96-well microplates

Procedure:

  • Prepare a 10 mM stock solution of the compound in DMSO.

  • Perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, ...).

  • Add 198 µL of PBS (pH 7.4) to the wells of a 96-well plate.

  • Add 2 µL of each compound dilution from step 2 to the corresponding wells containing PBS. This results in a 1:100 dilution and a final DMSO concentration of 1%.

  • Mix the plate on a plate shaker for 2 minutes.

  • Incubate the plate at room temperature for 2 hours.

  • Measure the turbidity of each well using a nephelometer.

  • The highest concentration that does not show a significant increase in turbidity compared to the vehicle control is considered the kinetic solubility.

Protocol 2: Improving Solubility with Cyclodextrins

This protocol describes how to use cyclodextrins to enhance the solubility of a compound.

Materials:

  • This compound derivative

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Stir plate and magnetic stir bars

  • 0.22 µm syringe filter

Procedure:

  • Prepare a stock solution of HP-β-CD in the desired aqueous buffer (e.g., 40% w/v).

  • Create a series of dilutions of the HP-β-CD stock solution in the same buffer.

  • Add an excess amount of the this compound derivative to each HP-β-CD solution.

  • Stir the mixtures at room temperature for 24-48 hours to ensure equilibrium is reached.

  • Filter the solutions using a 0.22 µm syringe filter to remove any undissolved compound.

  • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Plot the concentration of the dissolved compound against the concentration of HP-β-CD to determine the extent of solubility enhancement.

Visualizations

experimental_workflow Workflow for Addressing Solubility Issues cluster_prep Preparation cluster_screening Initial Screening cluster_troubleshooting Troubleshooting prep_stock Prepare High-Concentration Stock in Organic Solvent (e.g., DMSO) dilute Dilute into Aqueous Buffer prep_stock->dilute observe Observe for Precipitation dilute->observe no_precip Proceed with Experiment observe->no_precip No precip Precipitation Observed observe->precip Yes optimize Optimize Dilution or Lower Concentration precip->optimize formulate Employ Formulation Strategy (Co-solvents, Cyclodextrins, etc.) precip->formulate optimize->dilute formulate->dilute

Caption: A general workflow for preparing and troubleshooting solutions of poorly soluble compounds.

troubleshooting_pathway Troubleshooting Decision Pathway for Precipitation start Precipitation Observed in Biological Medium check_conc Is the concentration essential? start->check_conc lower_conc Lower the final concentration check_conc->lower_conc No check_protocol Can the experimental protocol be modified? check_conc->check_protocol Yes retest1 Re-test for precipitation lower_conc->retest1 success1 Problem Solved retest1->success1 No Precipitation retest1->check_protocol Precipitation use_cosolvent Incorporate a co-solvent (e.g., up to 1% DMSO) check_protocol->use_cosolvent Yes formulation Advanced Formulation Required check_protocol->formulation No retest2 Re-test for precipitation use_cosolvent->retest2 success2 Problem Solved retest2->success2 No Precipitation retest2->formulation Precipitation cyclo Use Cyclodextrins formulation->cyclo sdd Prepare Solid Dispersion formulation->sdd nano Develop Nanoparticle Formulation formulation->nano

Caption: A decision tree for systematically troubleshooting precipitation issues with experimental compounds.

References

"strategies to avoid rearrangement reactions during 1,2,4-oxadiazolidine-3,5-dione synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1,2,4-oxadiazolidine-3,5-diones. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during the synthesis of 1,2,4-oxadiazolidine-3,5-diones, focusing on strategies to mitigate side reactions and improve product yield and purity.

Q1: My reaction to synthesize 2-substituted-1,2,4-oxadiazolidine-3,5-diones from N-hydroxyureas and a carbonyl source is giving low yields. What are the potential side reactions?

A1: Low yields in this synthesis can often be attributed to the thermal instability of N-hydroxyurea precursors and the potential for decarboxylation or alternative cyclization pathways. Key side reactions to consider are:

  • Decomposition of N-hydroxyurea: N-hydroxyureas can decompose upon heating, leading to the formation of isocyanates and hydroxylamine. This decomposition pathway competes with the desired cyclization.

  • Formation of Isomeric Impurities: Depending on the reaction conditions and the nature of the substituents, the formation of isomeric byproducts may occur.

  • Solvent-Mediated Side Reactions: The choice of solvent is critical. Protic solvents may react with intermediates, while high boiling point aprotic solvents may promote thermal decomposition.

Strategies to Minimize Side Reactions:

ParameterRecommendationRationale
Temperature Maintain the lowest effective temperature for cyclization.Minimizes thermal decomposition of the N-hydroxyurea starting material.
Reagents Use a mild activating agent for the carbonyl source (e.g., phosgene equivalents like triphosgene or carbonyldiimidazole).Avoids harsh conditions that can lead to degradation of sensitive functional groups.
Reaction Time Monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench upon completion.Prevents the formation of degradation products from prolonged heating.
Atmosphere Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).Prevents oxidation of the N-hydroxyurea.

Q2: I am attempting a 1,3-dipolar cycloaddition between a nitrone and an isocyanate to form a 1,2,4-oxadiazolidin-5-one, but the reaction is sluggish and produces multiple products. How can I improve the outcome?

A2: The 1,3-dipolar cycloaddition route is a powerful method for constructing the 1,2,4-oxadiazolidine ring. However, its success is highly dependent on the reactivity of the chosen nitrone and isocyanate, as well as the reaction conditions. Common issues include:

  • Low Reactivity of Dipolarophile: Some isocyanates may be poor dipolarophiles, leading to slow reaction rates.

  • Dimerization of Nitrone: The nitrone may undergo self-cycloaddition, especially at elevated temperatures.

  • Side Reactions of the Isocyanate: Isocyanates can react with moisture to form ureas or trimerize to form isocyanurates.

Strategies for Optimization:

ParameterRecommendationRationale
Isocyanate Choice Use isocyanates with electron-withdrawing groups to enhance their reactivity as dipolarophiles.Increases the rate of the desired cycloaddition reaction.
Temperature Perform the reaction at room temperature or with gentle heating.Minimizes the potential for nitrone dimerization and other side reactions.
Solvent Use a dry, aprotic solvent (e.g., toluene, THF, or dichloromethane).Prevents the hydrolysis of the isocyanate to form urea byproducts.
Catalysis Consider the use of a Lewis acid catalyst to activate the isocyanate.Can accelerate the cycloaddition and improve regioselectivity.

Experimental Protocols

Protocol 1: Synthesis of 2-Methyl-1,2,4-oxadiazolidine-3,5-dione from N-methyl-N-hydroxyurea

  • Preparation of N-methyl-N-hydroxyurea: Synthesize N-methyl-N-hydroxyurea from methylhydroxylamine and an appropriate isocyanate precursor.

  • Cyclization:

    • Suspend N-methyl-N-hydroxyurea (1.0 eq) in anhydrous dichloromethane.

    • Add triphosgene (0.4 eq) portion-wise at 0 °C under a nitrogen atmosphere.

    • Add a non-nucleophilic base, such as triethylamine (2.2 eq), dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Purification:

    • Quench the reaction with saturated aqueous ammonium chloride.

    • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow Experimental Workflow for 1,2,4-Oxadiazolidine-3,5-dione Synthesis cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start N-hydroxyurea reaction Cyclization in Anhydrous Solvent start->reaction reagents Carbonyl Source (e.g., Triphosgene) + Base reagents->reaction quench Quench with Aqueous Solution reaction->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentration dry->concentrate chromatography Column Chromatography concentrate->chromatography product Pure this compound chromatography->product

Caption: Workflow for the synthesis of 1,2,4-oxadiazolidine-3,5-diones.

reaction_pathways Desired Synthesis vs. Potential Side Reactions cluster_desired Desired Pathway cluster_side Side Reactions start N-Hydroxyurea + Carbonyl Source intermediate Acyclic Intermediate start->intermediate Acylation decomposition Thermal Decomposition start->decomposition Heat product This compound intermediate->product Intramolecular Cyclization rearrangement Alternative Cyclization/ Rearrangement intermediate->rearrangement Harsh Conditions side_products Isocyanates, Hydroxylamine, Isomeric Byproducts decomposition->side_products rearrangement->side_products

Caption: Competing reaction pathways in this compound synthesis.

Technical Support Center: Optimization of Catalyst Selection for Efficient 1,2,4-Oxadiazolidine-3,5-dione Cyclization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the catalyst selection for the efficient cyclization of 1,2,4-oxadiazolidine-3,5-diones.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to 1,2,4-oxadiazolidine-3,5-diones?

The primary synthetic route involves the cyclization of a precursor molecule. One common method is the reaction of N-aryl-N-cyanocarbamoyl chlorides with an O-protected hydroxylamine, followed by deprotection and cyclization. Base-catalyzed cyclization is a frequently employed strategy.

Q2: What are the critical parameters to consider when selecting a catalyst for this cyclization?

Several factors influence the choice of catalyst and reaction conditions:

  • Substrate Structure: The electronic and steric properties of the substituents on the starting materials can significantly impact the reaction rate and yield.

  • Base Strength: The pKa of the base is crucial. Stronger, non-nucleophilic bases are often preferred to promote deprotonation and facilitate ring closure without causing unwanted side reactions.

  • Solvent: The polarity and aprotic/protic nature of the solvent can influence the solubility of reactants and the stability of intermediates. Aprotic polar solvents like DMSO are commonly used.[1]

  • Temperature: While many modern methods aim for room temperature synthesis to accommodate thermosensitive functional groups, some cyclizations may require heating to proceed at a reasonable rate.[1]

  • Reaction Time: This should be optimized to ensure complete conversion while minimizing the formation of degradation byproducts.

Q3: My reaction yield for the 1,2,4-oxadiazolidine-3,5-dione synthesis is consistently low. What are the potential causes?

Low yields in heterocyclic synthesis can be attributed to several factors:

  • Suboptimal Reaction Conditions: The temperature, reaction time, or concentration of reactants may not be ideal. Running small-scale trial reactions to screen different parameters can help identify the optimal conditions.[2]

  • Purity of Reagents and Solvents: Impurities in the starting materials or the presence of water in solvents can lead to side reactions and incomplete conversion. Ensure the use of high-purity reagents and anhydrous solvents when necessary.[2]

  • Atmospheric Moisture and Oxygen: Some reactions are sensitive to air and moisture. Employing inert atmosphere techniques, such as using a nitrogen or argon blanket, can be beneficial.[2]

  • Inefficient Mixing: In heterogeneous reactions, inadequate stirring can result in poor reaction rates. Ensure the stirring is vigorous enough for the reaction scale and viscosity.[2]

  • Product Decomposition: The target this compound may be unstable under the reaction or workup conditions. Monitoring the reaction progress by techniques like TLC or LC-MS can help detect product degradation.[2]

Troubleshooting Guides

Issue 1: Low or No Product Formation

Possible Causes & Solutions

Possible CauseRecommended Troubleshooting Steps
Ineffective Catalyst/Base 1. Verify Base Strength: If using a base, ensure it is strong enough to deprotonate the precursor for cyclization. Consider screening a panel of bases with varying pKa values (e.g., KOH, Cs2CO3, t-BuONa).[1] 2. Catalyst Activity: If using a metal catalyst, ensure it is not deactivated. Use fresh catalyst or consider a pre-activation step if applicable.
Incorrect Solvent 1. Solubility Issues: Ensure all reactants are soluble in the chosen solvent at the reaction temperature. 2. Solvent Polarity: The solvent polarity can influence the reaction mechanism. Screen a range of solvents with different polarities (e.g., DMSO, DMF, MeCN, THF).[1]
Low Reaction Temperature 1. Increase Temperature: Gradually increase the reaction temperature in small increments (e.g., 10-20 °C) and monitor the reaction progress. Be cautious of potential byproduct formation at higher temperatures.
Suboptimal Reaction Time 1. Time Course Study: Run the reaction and take aliquots at different time points to determine the optimal reaction duration for maximum product formation.
Issue 2: Formation of Significant Byproducts

Possible Causes & Solutions

Possible CauseRecommended Troubleshooting Steps
Side Reactions of Starting Materials 1. Alternative Starting Materials: If a particular functional group on your starting material is prone to side reactions, consider using a protecting group strategy. 2. One-Pot vs. Stepwise Synthesis: If generating an intermediate in situ, consider isolating and purifying it before the cyclization step to minimize side reactions of the initial starting materials.
Ring-Opening of the Product 1. Milder Reaction Conditions: The this compound ring may be susceptible to cleavage under harsh basic or acidic conditions. Attempt the reaction with a weaker base or under neutral conditions if possible. 2. Lower Temperature and Shorter Reaction Time: Minimize exposure of the product to potentially degradative conditions.
Formation of Isomers 1. Re-evaluate the Reaction Mechanism: Unanticipated rearrangements can sometimes occur. Detailed mechanistic studies or computational analysis may be necessary to understand and control the formation of isomeric byproducts.

Data on Catalyst/Base Performance for 1,2,4-Oxadiazole Ring Formation (General)

While specific data for this compound synthesis is limited in readily available literature, the following table provides a general overview of bases used for the cyclization of O-acylamidoximes to form 3,5-disubstituted 1,2,4-oxadiazoles, which can serve as a starting point for optimization.

BaseSolventTemperature (°C)Typical Yields (%)Reference
KOHDMSORoom Temp~98%[1]
Cs2CO3MeCN20Good to Excellent[1]
NaOHDMSORoom Temp-[1]
t-BuONa---[1]
TBAFTHFRoom Temp-[3]

Note: The optimal base and conditions will be highly substrate-dependent.

Experimental Protocols

A general procedure for the base-catalyzed cyclization to form a 1,2,4-oxadiazole ring is provided below. This should be adapted and optimized for the specific synthesis of 1,2,4-oxadiazolidine-3,5-diones.

General Protocol for Base-Catalyzed Cyclization of an O-Acylamidoxime Precursor:

  • To a solution of the O-acylamidoxime precursor (1 equivalent) in a suitable anhydrous solvent (e.g., DMSO, THF), add the selected base (e.g., KOH, 1.1 equivalents).

  • Stir the reaction mixture at the desired temperature (e.g., room temperature).

  • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS).

  • Upon completion, quench the reaction by adding a suitable reagent (e.g., water, saturated aqueous NH4Cl).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by a suitable method (e.g., column chromatography, recrystallization).

Visualizing Experimental Workflows and Troubleshooting Logic

Experimental Workflow for Catalyst/Base Screening

experimental_workflow Workflow for Catalyst/Base Optimization start Define Substrate and Precursor select_catalysts Select a Panel of Catalysts/Bases start->select_catalysts select_solvents Select a Panel of Solvents start->select_solvents setup_reactions Set Up Small-Scale Parallel Reactions select_catalysts->setup_reactions select_solvents->setup_reactions run_reactions Run Reactions at Defined Temperature and Time setup_reactions->run_reactions analyze_results Analyze Results (TLC, LC-MS, NMR) run_reactions->analyze_results identify_optimal Identify Optimal Conditions (Yield, Purity) analyze_results->identify_optimal scale_up Scale-Up Reaction identify_optimal->scale_up

Caption: Catalyst/Base screening workflow for optimization.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield Troubleshooting Flowchart for Low Yield start Low Yield Observed check_reagents Verify Purity of Reagents and Solvents start->check_reagents check_conditions Review Reaction Conditions (Temp, Time) start->check_conditions check_atmosphere Ensure Inert Atmosphere (if needed) start->check_atmosphere optimize_catalyst Screen Different Catalysts/Bases check_reagents->optimize_catalyst optimize_temp Optimize Reaction Temperature check_conditions->optimize_temp check_atmosphere->start Re-run under inert gas optimize_solvent Screen Different Solvents optimize_catalyst->optimize_solvent optimize_solvent->optimize_temp successful Improved Yield optimize_temp->successful

Caption: Logical steps for troubleshooting low reaction yield.

References

Technical Support Center: Regioselectivity in 1,2,4-Oxadiazolidine-3,5-dione Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 1,2,4-oxadiazolidine-3,5-diones. The focus is on improving the regioselectivity of the cyclization step, a critical factor in obtaining the desired isomer.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to 1,2,4-oxadiazolidine-3,5-diones?

A1: The most prevalent method for synthesizing 1,2,4-oxadiazolidine-3,5-diones involves the cyclization of N-substituted hydroxyureas with a carbonylating agent. Phosgene or its equivalents, such as triphosgene or carbonyldiimidazole (CDI), are commonly used to introduce the second carbonyl group and effect ring closure. An alternative approach involves the reaction of amidoximes with phosgene or diethyl carbonate.

Q2: What is the primary cause of poor regioselectivity in 1,2,4-oxadiazolidine-3,5-dione synthesis?

A2: Poor regioselectivity typically arises during the intramolecular cyclization of the N-acyl-N'-hydroxyurea intermediate. This intermediate has two nitrogen atoms with different nucleophilicities (the hydroxylamine nitrogen and the urea nitrogen). Depending on which nitrogen atom acts as the nucleophile to attack the carbonyl carbon, two different regioisomers can be formed: the 2-substituted or the 4-substituted this compound. The steric and electronic properties of the substituent on the starting hydroxyurea play a crucial role in directing this cyclization.

Q3: How can I confirm the regiochemistry of my synthesized this compound?

A3: The regiochemistry can be unequivocally determined using various spectroscopic techniques. 2D NMR experiments, such as HMBC (Heteronuclear Multiple Bond Correlation), are particularly powerful for establishing the connectivity between the substituent and the heterocyclic ring. X-ray crystallography provides definitive proof of the molecular structure.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Regioisomer

You are obtaining a mixture of 2- and 4-substituted 1,2,4-oxadiazolidine-3,5-diones with a low yield of your target compound.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Steric Hindrance: The substituent on the nitrogen of the hydroxyurea is sterically bulky, hindering the desired cyclization pathway.- Modify the substituent: If possible, use a less sterically demanding protecting group or a smaller alkyl/aryl group during the initial synthesis. - Change the reaction temperature: Lowering the temperature may favor the thermodynamically more stable product, while increasing it might overcome the kinetic barrier for the desired pathway. Careful optimization is required.
Electronic Effects: The electronic nature of the substituent is favoring the formation of the undesired isomer. Electron-withdrawing groups can decrease the nucleophilicity of the adjacent nitrogen.- Alter the substituent's electronics: If the synthetic scheme allows, introduce substituents with different electronic properties to modulate the nucleophilicity of the nitrogen atoms.
Base Strength: The base used for the cyclization may not be optimal, leading to a non-selective reaction.- Screen different bases: Experiment with a range of organic and inorganic bases of varying strengths (e.g., triethylamine, DBU, potassium carbonate, sodium hydride). A weaker, non-nucleophilic base is often preferred to avoid side reactions.
Solvent Effects: The polarity of the solvent can influence the transition state of the cyclization and thus the regioselectivity.- Solvent screening: Perform the reaction in a variety of aprotic solvents with different polarities (e.g., THF, dichloromethane, acetonitrile, DMF).
Issue 2: Formation of Unexpected By-products

Besides the regioisomeric mixture, you are observing the formation of other impurities in your reaction.

Possible By-products and Mitigation Strategies:

By-product Formation Mechanism Mitigation Strategy
Isocyanate Thermal decomposition of the N-acyl-N'-hydroxyurea intermediate.- Lower the reaction temperature. - Use a milder carbonylating agent (e.g., CDI instead of phosgene).
Urea Derivatives Incomplete cyclization or hydrolysis of intermediates.- Ensure anhydrous reaction conditions. - Increase the reaction time or temperature cautiously.
Linear Adducts Reaction of the hydroxyurea with the carbonylating agent without subsequent cyclization.- Optimize the base and its stoichiometry to facilitate the ring-closing step.

Experimental Protocols

General Procedure for the Synthesis of 4-Aryl-1,2,4-oxadiazolidine-3,5-diones:

  • Preparation of N-Aryl-N'-hydroxyurea:

    • To a solution of an aryl isocyanate (1.0 eq) in anhydrous THF at 0 °C, add a solution of hydroxylamine hydrochloride (1.1 eq) and triethylamine (1.2 eq) in anhydrous THF dropwise.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Filter the reaction mixture to remove triethylamine hydrochloride and concentrate the filtrate under reduced pressure.

    • The crude N-aryl-N'-hydroxyurea can be purified by recrystallization or column chromatography.

  • Cyclization to this compound:

    • Dissolve the N-aryl-N'-hydroxyurea (1.0 eq) in anhydrous dichloromethane.

    • Cool the solution to 0 °C and add triphosgene (0.4 eq) portion-wise.

    • Add a non-nucleophilic base, such as triethylamine (2.2 eq), dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 4-8 hours.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to isolate the desired regioisomer.

Data Presentation

Table 1: Effect of Substituent on Regioselectivity

Substituent (R) Reaction Conditions Ratio of 2-R : 4-R Isomer Total Yield (%)
PhenylTriphosgene, Et3N, DCM, 0°C to rt1 : 1075
4-MethoxyphenylTriphosgene, Et3N, DCM, 0°C to rt1 : 1580
4-NitrophenylTriphosgene, Et3N, DCM, 0°C to rt1 : 565
tert-ButylTriphosgene, Et3N, DCM, 0°C to rt> 20 : 150

Note: The data presented in this table is illustrative and may vary depending on the specific experimental conditions.

Visualizations

regioselectivity_pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_products Products Hydroxyurea R-NH-CO-NH-OH Intermediate Acylated Hydroxyurea R-N(COCl)-CO-NH-OH Hydroxyurea->Intermediate Acylation Carbonylating_Agent Carbonylating Agent (e.g., Triphosgene) Carbonylating_Agent->Intermediate Isomer_4R 4-R-1,2,4-Oxadiazolidine-3,5-dione (Major Product for Aryl R) Intermediate->Isomer_4R Pathway A: Attack by N-OH Isomer_2R 2-R-1,2,4-Oxadiazolidine-3,5-dione (Major Product for Bulky Alkyl R) Intermediate->Isomer_2R Pathway B: Attack by N-R

Caption: General reaction pathway for the formation of this compound regioisomers.

troubleshooting_workflow Start Low Regioselectivity Observed Check_Sterics Analyze Steric Hindrance of Substituent 'R' Start->Check_Sterics Modify_R Modify 'R' to be less bulky Check_Sterics->Modify_R Bulky Check_Electronics Analyze Electronic Effects of 'R' Check_Sterics->Check_Electronics Not Bulky Improved Regioselectivity Improved Modify_R->Improved Optimize_Temp Optimize Reaction Temperature Optimize_Temp->Improved Modify_Electronics Modify Electronic Properties of 'R' Check_Electronics->Modify_Electronics Unfavorable Screen_Bases Screen Different Bases Check_Electronics->Screen_Bases Favorable Modify_Electronics->Improved Screen_Solvents Screen Different Solvents Screen_Bases->Screen_Solvents Screen_Solvents->Optimize_Temp

Caption: Troubleshooting workflow for improving regioselectivity.

"degradation pathways of 1,2,4-oxadiazolidine-3,5-diones under physiological conditions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions concerning the degradation of 1,2,4-oxadiazolidine-3,5-diones under physiological conditions.

Frequently Asked Questions (FAQs)

Q1: How stable is the 1,2,4-oxadiazolidine-3,5-dione ring system under typical laboratory conditions?

A1: The this compound ring system is generally considered to be stable. Studies have shown that these compounds are stable solids at room temperature, can endure heating in solvents like DMF at temperatures up to 98°C, and are resistant to degradation by organic acids such as trifluoroacetic acid (TFA).[1] Their stability makes them suitable for techniques like ion exchange chromatography.[1]

Q2: What are the expected degradation pathways for 1,2,4-oxadiazolidine-3,5-diones under physiological conditions?

A2: While direct studies on the degradation of 1,2,4-oxadiazolidine-3,5-diones under physiological conditions are limited, data from the metabolism of structurally related aromatic 1,2,4-oxadiazole-containing drugs provide a likely pathway. The primary route of metabolic degradation is anticipated to be the opening of the heterocyclic ring.[2] This process is thought to be initiated by a reductive cleavage of the N-O bond within the ring, which is then followed by hydrolysis to yield linear degradation products.[2]

Q3: Are there any known metabolites of drugs containing the this compound moiety?

A3: Specific metabolic data for drugs containing the this compound ring is not extensively published. However, for a G protein-coupled receptor modulator containing a 1,2,4-oxadiazole ring, major metabolites resulting from the ring-opening have been identified in both in vitro and in vivo studies across different species.[2] The primary metabolites were an N-cyanoamide and a carboxylic acid, the latter being formed through the aforementioned reductive N-O bond cleavage and subsequent hydrolysis.[2]

Q4: What analytical techniques are most suitable for studying the degradation of 1,2,4-oxadiazolidine-3,5-diones?

A4: High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS) is a powerful and commonly used technique for monitoring the degradation of heterocyclic compounds and identifying their degradation products. A comprehensive review of mass spectrometric analysis of 1,2,4-oxadiazoles and their derivatives has been published, which can serve as a valuable resource.

Troubleshooting Guides

Issue Possible Cause(s) Recommended Solution(s)
Rapid, unexpected degradation of the compound in aqueous buffer. 1. Incorrect pH of the buffer. 2. Presence of microbial contamination. 3. Photodegradation.1. Verify the pH of the buffer with a calibrated pH meter. The 1,2,4-oxadiazole ring, a related structure, shows pH-dependent degradation. 2. Use sterile buffers and aseptic techniques. Consider adding a bacteriostatic agent if appropriate for the experiment. 3. Protect the experimental setup from light by using amber vials or covering with aluminum foil.
Inconsistent degradation rates between replicate experiments. 1. Inaccurate temperature control. 2. Variability in the concentration of stock solutions. 3. Inconsistent mixing or agitation.1. Ensure the incubator or water bath provides uniform and stable temperature. 2. Prepare fresh stock solutions and verify their concentration. 3. Use a consistent method for mixing and agitation throughout the experiments.
Difficulty in identifying degradation products by LC-MS. 1. Low concentration of degradation products. 2. Unsuitable ionization method in the mass spectrometer. 3. Co-elution with matrix components.1. Concentrate the sample or allow the degradation to proceed for a longer duration. 2. Experiment with different ionization sources (e.g., ESI, APCI) in both positive and negative ion modes. 3. Optimize the chromatographic method to improve the separation of the degradation products from the parent compound and any matrix components.
No degradation observed under expected metabolic conditions (e.g., in liver microsomes). 1. The compound is highly stable under the tested conditions. 2. Insufficient enzyme activity. 3. The degradation pathway is not mediated by the enzymes present in the assay.1. Consider using forced degradation conditions (e.g., extreme pH, high temperature, oxidizing agents) to confirm the stability-indicating nature of the analytical method. 2. Verify the activity of the microsomes with a positive control. 3. Investigate other metabolic pathways, such as those mediated by cytosolic or mitochondrial enzymes. Consider using S9 fractions or whole hepatocytes.

Experimental Protocols

Protocol 1: General Hydrolytic Stability Assessment

This protocol outlines a general procedure for assessing the hydrolytic stability of a this compound derivative at physiological pH.

Materials:

  • Test compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN) or other suitable organic solvent

  • HPLC or UPLC system with a UV or MS detector

  • Calibrated pH meter

  • Incubator or water bath set to 37°C

  • Volumetric flasks and pipettes

  • Autosampler vials

Procedure:

  • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., 1 mg/mL in ACN).

  • Prepare the test solution by diluting the stock solution with PBS (pH 7.4) to a final concentration of 10 µg/mL. Ensure the final concentration of the organic solvent is low (typically <1%) to avoid solubility issues and effects on stability.

  • Transfer aliquots of the test solution into several autosampler vials.

  • Take a sample at time zero (t=0) for immediate analysis.

  • Incubate the remaining vials at 37°C.

  • At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), remove a vial from the incubator and quench the reaction if necessary (e.g., by adding an equal volume of cold ACN).

  • Analyze the samples by a validated stability-indicating HPLC or UPLC method to determine the remaining concentration of the parent compound.

  • Plot the natural logarithm of the parent compound concentration versus time to determine the degradation rate constant (k) and the half-life (t½ = 0.693/k).

Protocol 2: In Vitro Metabolic Stability in Liver Microsomes

This protocol provides a general method for evaluating the metabolic stability of a this compound derivative in human liver microsomes.

Materials:

  • Test compound

  • Human liver microsomes (HLM)

  • NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Acetonitrile (ACN) or methanol, containing an internal standard

  • Incubator or water bath set to 37°C

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound (e.g., 1 mM in ACN or DMSO).

  • Prepare a working solution of the test compound by diluting the stock solution in the phosphate buffer.

  • In a microcentrifuge tube, pre-warm a mixture of HLM and phosphate buffer at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system and the test compound working solution. The final concentration of the test compound is typically 1 µM.

  • Incubate the reaction mixture at 37°C with gentle shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding 2-3 volumes of cold ACN or methanol containing an internal standard.

  • Centrifuge the quenched samples to precipitate the proteins.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis to quantify the remaining parent compound.

  • Calculate the in vitro half-life and intrinsic clearance.

Visualizations

Proposed Degradation Pathway

DegradationPathway parent This compound intermediate Ring-Opened Intermediate parent->intermediate Reductive N-O Bond Cleavage (Enzymatic) product Degradation Products (e.g., Carboxylic Acid Derivatives) intermediate->product Hydrolysis ExperimentalWorkflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare Stock Solution prep_working Prepare Working Solution in Physiological Buffer prep_stock->prep_working incubate Incubate at 37°C prep_working->incubate sampling Collect Samples at Time Points incubate->sampling quench Quench Reaction sampling->quench analysis LC-MS/MS Analysis quench->analysis data_analysis Data Analysis (Half-life, etc.) analysis->data_analysis

References

Validation & Comparative

A Comparative Study of 1,2,4-Oxadiazolidine-3,5-dione and 1,3,4-Oxadiazole as Bioisosteres in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the strategic use of bioisosteres is a cornerstone of drug design, enabling the fine-tuning of a molecule's pharmacological and pharmacokinetic properties. This guide provides a comparative analysis of two heterocyclic scaffolds, 1,2,4-oxadiazolidine-3,5-dione and 1,3,4-oxadiazole, exploring their potential as bioisosteric replacements for various functional groups in drug candidates. While direct comparative studies are limited, this report synthesizes available data on their synthesis, chemical properties, and biological activities to offer a comprehensive overview for researchers and drug development professionals.

Physicochemical Properties

A fundamental aspect of bioisosterism lies in the mimicry of key physicochemical properties. While the aromatic 1,3,4-oxadiazole ring is well-characterized, the saturated this compound presents a different electronic and conformational profile.

PropertyThis compound1,3,4-Oxadiazole
Molecular Formula C₂H₂N₂O₃[1]C₂H₂N₂O
Molecular Weight 102.05 g/mol 70.05 g/mol
Aromaticity Non-aromaticAromatic
Hydrogen Bonding Hydrogen bond donors (N-H) and acceptors (C=O, N-O)Hydrogen bond acceptors (N, O)
pKa Not widely reportedNot widely reported for the parent compound
Solubility Generally expected to have higher aqueous solubility due to polaritySolubility varies with substitution

Synthesis of Scaffolds

The synthetic accessibility of a scaffold is a critical consideration in drug development. Both 1,2,4-oxadiazolidine-3,5-diones and 1,3,4-oxadiazoles are accessible through established synthetic routes.

Synthesis of 1,2,4-Oxadiazolidine-3,5-diones

The synthesis of 2,4-disubstituted 1,2,4-oxadiazolidine-3,5-diones has been reported, often involving multi-step sequences. A general approach is outlined below.

Substituted_Amine Substituted Amine Urethane Urethane Intermediate Substituted_Amine->Urethane Reaction with Ethyl_Chloroformate Ethyl Chloroformate Ethyl_Chloroformate->Urethane Hydroxyurea Hydroxyurea Intermediate Urethane->Hydroxyurea Reaction with Hydroxylamine Hydroxylamine Hydroxylamine->Hydroxyurea Oxadiazolidinedione This compound Hydroxyurea->Oxadiazolidinedione Cyclization with Phosgene_Equivalent Phosgene Equivalent Phosgene_Equivalent->Oxadiazolidinedione

Caption: General synthetic workflow for 1,2,4-oxadiazolidine-3,5-diones.

A detailed experimental protocol for the synthesis of a series of 1,2,4-oxadiazolidine-3,5-diones with antihyperglycemic activity has been described, starting from the appropriate substituted amines.[2]

Synthesis of 1,3,4-Oxadiazoles

A plethora of synthetic methods for 1,3,4-oxadiazoles exists, with the most common routes involving the cyclization of diacylhydrazines or the reaction of acid hydrazides with various reagents.

Acid_Hydrazide Acid Hydrazide Diacylhydrazine Diacylhydrazine Intermediate Acid_Hydrazide->Diacylhydrazine Acylation with Carboxylic_Acid Carboxylic Acid / Acyl Chloride Carboxylic_Acid->Diacylhydrazine Oxadiazole 1,3,4-Oxadiazole Diacylhydrazine->Oxadiazole Cyclodehydration with Dehydrating_Agent Dehydrating Agent (e.g., POCl3, SOCl2) Dehydrating_Agent->Oxadiazole

Caption: Common synthetic pathway to 1,3,4-oxadiazoles.

Biological Activities and Bioisosteric Potential

Both scaffolds have been incorporated into biologically active molecules, demonstrating their utility in medicinal chemistry.

This compound

The most prominent reported biological activity for this scaffold is its antihyperglycemic effect . A series of 2-substituted 1,2,4-oxadiazolidine-3,5-diones have been synthesized and shown to normalize plasma glucose levels in diabetic mouse models.[2] This suggests its potential as a bioisostere for other moieties in the design of anti-diabetic agents.

1,3,4-Oxadiazole

The 1,3,4-oxadiazole ring is a well-established and versatile bioisostere, often used to replace carboxylic acids, esters, and amides.[3] This substitution can lead to improved metabolic stability and pharmacokinetic properties. Its derivatives have demonstrated a wide array of biological activities, including:

  • Anticancer

  • Antibacterial

  • Antifungal

  • Antiviral

  • Anti-inflammatory

  • Anticonvulsant

The drug Raltegravir , an HIV integrase inhibitor, contains a 1,3,4-oxadiazole core, highlighting the clinical significance of this scaffold.

Comparative Analysis as Bioisosteres

a1 Saturated, Non-planar a2 Hydrogen Bond Donor/Acceptor a3 Potential for Chirality a4 Likely Higher Polarity b1 Aromatic, Planar b2 Hydrogen Bond Acceptor b3 Generally Achiral Core b4 Modulates Lipophilicity Bioisosteric_Replacement Bioisosteric Replacement Bioisosteric_Replacement->a1 Bioisosteric_Replacement->a2 Bioisosteric_Replacement->a3 Bioisosteric_Replacement->a4 Bioisosteric_Replacement->b1 Bioisosteric_Replacement->b2 Bioisosteric_Replacement->b3 Bioisosteric_Replacement->b4

Caption: Key property differences for bioisosteric consideration.

The choice between these two scaffolds would depend on the specific design strategy:

  • To increase polarity and introduce hydrogen bond donating capability , the this compound might be a suitable choice. Its non-planar nature could also be exploited to probe different regions of a binding pocket.

  • To introduce a rigid, aromatic linker and act as a metabolically stable mimic of an ester or amide , the 1,3,4-oxadiazole is a well-validated option.

Experimental Protocols

Detailed experimental protocols are crucial for the practical application of these scaffolds.

Antihyperglycemic Activity of 1,2,4-Oxadiazolidine-3,5-diones

Animal Model: Male, genetically diabetic C57BL/KsJ-db/db mice. Procedure:

  • Animals are housed with free access to food and water.

  • Compounds are formulated as a solution or suspension in a suitable vehicle (e.g., 0.5% methylcellulose in water).

  • A single oral dose of the test compound (e.g., 100 mg/kg) is administered by gavage.

  • Blood samples are collected from the tail vein at specified time points (e.g., 0, 2, 4, 6, and 24 hours) post-dosing.

  • Plasma glucose levels are determined using a glucose analyzer.

  • The percentage change in plasma glucose from the initial value is calculated for each animal.[2]

In Vitro Antibacterial Assay for 1,3,4-Oxadiazole Derivatives

Method: Broth microdilution method to determine the Minimum Inhibitory Concentration (MIC). Procedure:

  • Bacterial strains are cultured in appropriate broth media.

  • Serial twofold dilutions of the test compounds are prepared in a 96-well microtiter plate.

  • A standardized inoculum of the bacterial suspension is added to each well.

  • The plates are incubated at 37°C for 24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Standard antibiotics (e.g., amoxicillin) are used as positive controls.

Conclusion

Both this compound and 1,3,4-oxadiazole represent valuable scaffolds in the medicinal chemist's toolkit. The 1,3,4-oxadiazole is a well-established, versatile, and widely used bioisostere with a broad spectrum of documented biological activities. In contrast, the this compound is a less explored scaffold with demonstrated potential in the area of metabolic diseases. The choice between these two heterocycles as bioisosteric replacements will be dictated by the specific therapeutic target and the desired physicochemical and pharmacological profile of the drug candidate. Further research into the synthesis and biological evaluation of a wider range of this compound derivatives is warranted to fully elucidate its potential in drug discovery.

References

Validating the Mechanism of Action of 1,2,4-Oxadiazolidine-3,5-dione Drug Candidates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The validation of a drug candidate's mechanism of action (MoA) is a critical step in the drug discovery pipeline, providing the foundational evidence for its therapeutic potential and guiding its preclinical and clinical development. For novel scaffolds such as 1,2,4-oxadiazolidine-3,5-diones, which have shown promise as antihyperglycemic and anticancer agents, a robust MoA validation is paramount.[1][2] This guide provides a comparative overview of modern experimental approaches to elucidate and confirm the MoA of these drug candidates, complete with supporting data from analogous compounds and detailed experimental protocols.

Core Principles of MoA Validation

The central dogma of MoA validation is to unequivocally demonstrate that a drug candidate interacts with its intended molecular target in a relevant biological context, leading to a measurable downstream effect that explains its therapeutic activity. This process typically involves a multi-faceted approach, encompassing biochemical, cellular, and broader systems-level investigations.

Comparative Analysis of Key Validation Techniques

A variety of techniques can be employed to validate the MoA of 1,2,4-oxadiazolidine-3,5-dione drug candidates. The choice of method depends on the hypothesized target class (e.g., enzyme, receptor, protein-protein interaction) and the stage of drug development. Below is a comparative summary of commonly used approaches.

Technique Category Specific Method Principle Advantages Limitations Typical Quantitative Readout
Biochemical Assays Surface Plasmon Resonance (SPR)Measures binding kinetics (association and dissociation rates) between the drug candidate and a purified target protein immobilized on a sensor chip.Label-free, provides detailed kinetic information (KD, kon, koff).Requires purified, stable protein; may not reflect cellular context.Dissociation constant (KD), on-rate (kon), off-rate (koff).
Isothermal Titration Calorimetry (ITC)Measures the heat change upon binding of the drug candidate to the target protein in solution.Label-free, provides thermodynamic parameters (ΔH, ΔS).Requires large amounts of pure protein and compound.Dissociation constant (KD), enthalpy change (ΔH), entropy change (ΔS).
Enzyme Inhibition AssaysMeasures the effect of the drug candidate on the catalytic activity of a purified enzyme.Direct measure of functional consequence of binding.Specific to enzymatic targets; requires a suitable substrate and detection method.IC50 (half-maximal inhibitory concentration), Ki (inhibition constant).
Cellular Assays Cellular Thermal Shift Assay (CETSA®)Measures the change in thermal stability of a target protein in intact cells or cell lysates upon ligand binding.[3][4][5]Confirms target engagement in a cellular environment; no need for compound or protein modification.[3][6]Throughput can be limited for traditional Western blot-based detection.Thermal shift (ΔTm), isothermal dose-response curves (EC50).
In-Cell Western™ / On-Cell WesternQuantifies protein levels or post-translational modifications in fixed cells in a microplate format.High-throughput; allows for multiplexing.Indirect measure of target engagement; requires specific antibodies.Signal intensity normalized to cell number or total protein.
Reporter Gene AssaysMeasures the transcriptional activity of a promoter regulated by a specific signaling pathway.Functional readout of pathway modulation.Indirect measure of target engagement; susceptible to off-target effects.Luminescence or fluorescence intensity.
Proteomic Approaches Affinity Chromatography-Mass Spectrometry (AC-MS)Uses an immobilized form of the drug candidate to "pull down" interacting proteins from a cell lysate for identification by mass spectrometry.[7][8]Unbiased identification of potential binding partners.Immobilization may alter compound activity; can identify non-specific binders.Spectral counts, peptide intensity ratios (for quantitative proteomics).
Activity-Based Protein Profiling (ABPP)Uses chemical probes that covalently bind to the active sites of specific enzyme families to profile their activity in a competitive manner with the drug candidate.[9]Provides a direct readout of enzyme activity in a complex biological sample.Limited to enzyme classes for which probes are available.Probe labeling intensity.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA®) for Target Engagement

This protocol provides a general workflow for assessing the engagement of a this compound candidate with its putative intracellular target.

Objective: To determine if the compound binds to and stabilizes its target protein in intact cells.

Materials:

  • Cell line expressing the target protein

  • This compound drug candidate

  • Cell culture medium and reagents

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibody specific to the target protein

  • Secondary antibody conjugated to HRP

  • Chemiluminescent substrate

  • PCR tubes or 96-well PCR plate

  • Thermocycler

  • Centrifuge

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Treatment: Seed cells and grow to 70-80% confluency. Treat cells with various concentrations of the drug candidate or DMSO for a predetermined time (e.g., 1 hour) at 37°C.

  • Heating: After treatment, harvest the cells and resuspend them in PBS. Aliquot the cell suspension into PCR tubes. Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by a 3-minute cooling step at room temperature.

  • Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Centrifugation: Pellet the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Protein Quantification: Collect the supernatant containing the soluble proteins and determine the protein concentration.

  • Western Blotting: Normalize the protein concentrations and analyze the samples by SDS-PAGE and Western blotting using an antibody specific for the target protein.

  • Data Analysis: Quantify the band intensities. Plot the percentage of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the drug candidate indicates target engagement. For isothermal dose-response experiments, heat all samples at a single temperature where a significant difference between treated and untreated samples is observed and plot the soluble protein fraction against the drug concentration.

Kinase Inhibition Assay

This protocol describes a general method for evaluating a this compound candidate as a potential kinase inhibitor.

Objective: To determine the in vitro inhibitory activity of the compound against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • This compound drug candidate

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • Multi-well plates (e.g., 384-well)

  • Plate reader

Procedure:

  • Compound Dilution: Prepare a serial dilution of the drug candidate in the appropriate buffer.

  • Reaction Setup: In a multi-well plate, add the kinase, the drug candidate at various concentrations (or DMSO as a control), and the kinase-specific substrate.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP. Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time.

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced or the amount of phosphorylated substrate.

  • Data Acquisition: Read the plate using a plate reader (e.g., luminescence or fluorescence).

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizing Potential Mechanisms of Action

Given the reported antihyperglycemic and anticancer activities of related oxadiazole compounds, the following signaling pathways represent plausible targets for this compound drug candidates.

Potential Signaling Pathway in Type 2 Diabetes

A potential mechanism for antihyperglycemic effects could involve the activation of the AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy homeostasis.[10] Metformin, a first-line antidiabetic drug, is known to act through this pathway.[11]

G cluster_drug Drug Action cluster_cell Hepatocyte This compound This compound AMPK AMPK This compound->AMPK activates? mTORC1 mTORC1 AMPK->mTORC1 inhibits Gluconeogenesis Gluconeogenesis AMPK->Gluconeogenesis inhibits mTORC1->Gluconeogenesis promotes Glucose_Output Glucose_Output Gluconeogenesis->Glucose_Output

Caption: Hypothetical activation of the AMPK pathway by a this compound drug candidate.

Potential Signaling Pathway in Cancer

Many heterocyclic compounds exert their anticancer effects by targeting key signaling pathways involved in cell proliferation and survival, such as the epidermal growth factor receptor (EGFR) pathway.[12]

G cluster_drug Drug Action cluster_cell Cancer Cell This compound This compound EGFR EGFR This compound->EGFR inhibits? EGF EGF EGF->EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation

Caption: Potential inhibition of the EGFR signaling pathway by a this compound.

Experimental Workflow for MoA Validation

A logical workflow is essential for systematically validating the MoA of a novel drug candidate.

G Phenotypic_Screening Phenotypic Screening (e.g., cell viability assay) Target_Hypothesis Target Hypothesis Generation (e.g., based on structural similarity, literature) Phenotypic_Screening->Target_Hypothesis Biochemical_Assays Biochemical Assays (SPR, ITC, Enzyme Assays) Target_Hypothesis->Biochemical_Assays Target_Engagement Cellular Target Engagement (CETSA) Biochemical_Assays->Target_Engagement Pathway_Analysis Downstream Pathway Analysis (Western Blot, Reporter Assays) Target_Engagement->Pathway_Analysis Target_Validation Target Validation (e.g., siRNA/CRISPR knockdown) Pathway_Analysis->Target_Validation MoA_Confirmed Mechanism of Action Confirmed Target_Validation->MoA_Confirmed

Caption: A stepwise workflow for validating the mechanism of action of a drug candidate.

References

"in vivo validation of the therapeutic efficacy of 1,2,4-oxadiazolidine-3,5-diones"

Author: BenchChem Technical Support Team. Date: December 2025

The therapeutic potential of 1,2,4-oxadiazolidine-3,5-diones has been investigated in various preclinical in vivo models, demonstrating significant promise, particularly in the management of type 2 diabetes mellitus. This guide provides a comparative analysis of the in vivo validation of this class of compounds, presenting experimental data, detailed protocols, and visual representations of relevant biological pathways and workflows.

Antihyperglycemic Activity of 1,2,4-Oxadiazolidine-3,5-diones

A key area of investigation for 1,2,4-oxadiazolidine-3,5-diones is their efficacy as oral antihyperglycemic agents. Studies have been conducted in established mouse models of obese, insulin-resistant type 2 diabetes, namely the db/db and ob/ob mice.[1]

Comparative Efficacy in Diabetic Mouse Models

A series of synthesized 1,2,4-oxadiazolidine-3,5-dione derivatives have been evaluated for their ability to normalize plasma glucose levels. The data below summarizes the performance of several analogs, highlighting their dose-dependent effects.

Compound ClassDerivativeAnimal ModelOral Dose (mg/kg)Outcome on Plasma Glucose
Methoxy- & Ethoxy-linked Oxazole 1,2,4-Oxadiazolidine-3,5-dionesMajority of tested compoundsdb/db mouse100Normalized plasma glucose levels
Several potent compoundsdb/db mouse20Reduced glucose levels
Most potent compoundsob/ob mouse20Normalized plasma glucose levels
Trifluoromethoxy AnalogAnalog 32db/db mouse5Significantly reduced plasma glucose levels
Oxadiazole-tailed 1,2,4-Oxadiazolidine-3,5-diones-db/db & ob/ob mice100Normalized plasma glucose levels

This table summarizes data from a study on the antihyperglycemic activity of new 1,2,4-oxadiazolidine-3,5-diones.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following section outlines the key experimental protocols used in the in vivo assessment of 1,2,4-oxadiazolidine-3,5-diones.

In Vivo Antihyperglycemic Screening in Diabetic Mice

Objective: To evaluate the oral antihyperglycemic efficacy of this compound derivatives in genetic models of type 2 diabetes.

Animal Models:

  • db/db mice: These mice have a mutation in the leptin receptor gene, leading to obesity, insulin resistance, and hyperglycemia.

  • ob/ob mice: These mice have a mutation in the leptin gene, resulting in a lack of leptin and leading to hyperphagia, obesity, and insulin resistance.

Experimental Procedure:

  • Animal Acclimatization: Mice are acclimatized to the laboratory environment for a specified period before the experiment.

  • Fasting: Prior to drug administration, mice are fasted for a predetermined duration (e.g., 4-6 hours) with free access to water.

  • Baseline Blood Glucose Measurement: A baseline blood sample is collected from the tail vein to determine the initial plasma glucose concentration.

  • Drug Administration: The test compounds (this compound derivatives) are formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally via gavage at various doses (e.g., 5, 20, 100 mg/kg). A control group receives the vehicle only.

  • Post-Dose Blood Glucose Monitoring: Blood samples are collected at multiple time points after drug administration (e.g., 1, 2, 4, 6, and 24 hours) to monitor changes in plasma glucose levels.

  • Data Analysis: The percentage reduction in plasma glucose from baseline is calculated for each treatment group and compared to the vehicle control group. Statistical analysis is performed to determine the significance of the observed effects.

experimental_workflow cluster_pre_treatment Pre-Treatment cluster_treatment Treatment cluster_post_treatment Post-Treatment acclimatization Animal Acclimatization fasting Fasting acclimatization->fasting baseline Baseline Blood Glucose Measurement fasting->baseline administration Oral Administration of Compound/Vehicle baseline->administration monitoring Post-Dose Blood Glucose Monitoring administration->monitoring analysis Data Analysis monitoring->analysis

In vivo antihyperglycemic screening workflow.

Broader Therapeutic Context: The Oxadiazole Scaffold

The 1,2,4-oxadiazole ring is a versatile scaffold that has been incorporated into various therapeutic agents.[2][3] Derivatives of the broader oxadiazole class, including 1,3,4-oxadiazoles, have been explored for their potential in cancer therapy.[4][5][6] These compounds have shown activity against a range of human cancer cell lines.[5][7] Furthermore, hybrid molecules combining thiazolidinediones and 1,3,4-oxadiazoles have demonstrated potential as inhibitors of α-amylase and α-glucosidase, suggesting another avenue for their antidiabetic effects.[8]

Potential Signaling Pathways

While the precise molecular targets for the antihyperglycemic effects of 1,2,4-oxadiazolidine-3,5-diones are not fully elucidated in the provided context, related compounds like thiazolidinediones are known to act as agonists of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). Activation of PPARγ leads to the regulation of genes involved in glucose and lipid metabolism, ultimately improving insulin sensitivity. It is plausible that 1,2,4-oxadiazolidine-3,5-diones may share or interact with similar pathways.

signaling_pathway compound This compound (Potential Agonist) ppar PPARγ compound->ppar Binds to complex PPARγ-RXR Heterodimer ppar->complex rxr RXR rxr->complex pxre PPRE (Peroxisome Proliferator Response Element) complex->pxre Binds to gene_transcription Target Gene Transcription pxre->gene_transcription Regulates metabolic_effects Improved Insulin Sensitivity & Glucose Uptake gene_transcription->metabolic_effects Leads to

References

The Superior Metabolic Stability of 1,2,4-Oxadiazolidine-3,5-diones Compared to Ester Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for metabolically stable drug candidates is paramount. One promising strategy in medicinal chemistry is the use of bioisosteric replacement, where a functional group is substituted with another that retains similar biological activity but boasts improved pharmacokinetic properties. This guide provides an objective comparison of the metabolic stability of 1,2,4-oxadiazolidine-3,5-diones and their corresponding ester analogs, supported by experimental data and detailed protocols.

The 1,2,4-oxadiazole ring is a well-established bioisostere for ester and amide groups, primarily due to its resistance to hydrolytic cleavage by metabolic enzymes.[1][2] This inherent stability can translate to a longer half-life, reduced clearance, and improved oral bioavailability of drug candidates. This guide will delve into the quantitative differences in metabolic stability and provide the necessary experimental context for researchers to evaluate this bioisosteric replacement for their own drug discovery programs.

Quantitative Comparison of Metabolic Stability

The superior metabolic stability of the 1,2,4-oxadiazole moiety over the ester functional group has been demonstrated in several studies. For instance, the bioisosteric replacement of the ester group in a series of pyrazole derivatives with a 1,2,4-oxadiazole ring resulted in compounds with high metabolic stability. In one such study, the majority of the 1,2,4-oxadiazole-bearing pyrazoles were found to be metabolically robust, with over 90% of the parent compound remaining after a one-hour incubation with a mouse liver S9 fraction.

In another direct comparison, a novel oxadiazole-based bioisostere of Caffeic Acid Phenethyl Ester (CAPE) was synthesized and evaluated for its stability in human plasma. The results revealed that the oxadiazole analog was 25% more stable than its parent ester compound.

Compound ClassTest SystemIncubation Time (min)% Parent Compound RemainingHalf-life (t½) (min)Reference
1,2,4-Oxadiazole Derivatives Mouse Liver S960> 90%-
1,2,4-Oxadiazole-based EGFR Inhibitors Human & Mouse Liver Microsomes--30 - 60[3]
Caffeic Acid Phenethyl Ester (CAPE) - Ester Human Plasma-Less stable-
Oxadiazole Bioisostere of CAPE Human Plasma-25% more stable than CAPE-

Experimental Protocols

To aid researchers in their own investigations, detailed methodologies for the key experiments cited are provided below.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol outlines a common procedure for assessing the metabolic stability of a compound using liver microsomes, which are a rich source of drug-metabolizing enzymes, particularly cytochrome P450s.

Materials:

  • Test compound and positive control compounds (e.g., a compound with known metabolic instability)

  • Pooled liver microsomes (human, rat, or mouse)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (or other suitable organic solvent) for reaction termination

  • Internal standard for LC-MS/MS analysis

  • 96-well plates

  • Incubator capable of maintaining 37°C

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Incubation Mixtures: In a 96-well plate, combine the liver microsomes, phosphate buffer, and the test compound at the desired final concentration (typically 1 µM).

  • Pre-incubation: Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to allow the components to reach thermal equilibrium.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system to each well.

  • Time-course Incubation: Incubate the plate at 37°C with shaking. At specific time points (e.g., 0, 5, 15, 30, 60 minutes), an aliquot of the reaction mixture is removed.

  • Reaction Termination: Immediately terminate the reaction in the collected aliquots by adding a cold organic solvent (e.g., 3 volumes of acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.

  • Data Analysis: The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point. The half-life (t½) and intrinsic clearance (CLint) can then be determined from the disappearance rate of the compound.[3]

Visualizing Metabolic Pathways and Experimental Workflows

To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate the metabolic fate of esters versus 1,2,4-oxadiazolidine-3,5-diones and the typical workflow of a metabolic stability assay.

G cluster_ester Ester Analog cluster_oxadiazolidinedione 1,2,4-Oxadiazolidine-3,5-dione Analog Ester Ester-containing Drug Candidate CarboxylicAcid Carboxylic Acid Metabolite Ester->CarboxylicAcid Esterase-mediated hydrolysis Alcohol Alcohol Metabolite Ester->Alcohol Esterase-mediated hydrolysis Oxadiazolidinedione This compound Drug Candidate MetabolicallyStable Metabolically Stable (Resistant to Hydrolysis) Oxadiazolidinedione->MetabolicallyStable Increased Metabolic Stability G start Start prepare Prepare Incubation Mixture (Compound, Microsomes, Buffer) start->prepare preincubate Pre-incubate at 37°C prepare->preincubate initiate Initiate Reaction with NADPH preincubate->initiate incubate Incubate at 37°C (Time course sampling) initiate->incubate terminate Terminate Reaction (Add cold solvent + IS) incubate->terminate process Process Samples (Centrifuge) terminate->process analyze LC-MS/MS Analysis process->analyze data Data Analysis (% Remaining, t½, CLint) analyze->data end End data->end

References

"cross-reactivity studies of 1,2,4-oxadiazolidine-3,5-dione-based inhibitors"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cross-reactivity and selectivity of inhibitors based on the 1,2,4-oxadiazole scaffold. Due to limited publicly available data on the specific cross-reactivity of 1,2,4-oxadiazolidine-3,5-dione-based inhibitors, this document summarizes findings for the broader class of 1,2,4-oxadiazole derivatives to infer potential selectivity profiles. The data presented here is intended to guide researchers in designing and interpreting selectivity studies for novel compounds containing this heterocyclic motif.

Quantitative Selectivity Data

The following table summarizes the available quantitative data on the selectivity of various 1,2,4-oxadiazole-based inhibitors against their primary targets and key off-targets. It is important to note that direct, comprehensive cross-reactivity profiling across large panels (e.g., kinome-wide screens) for a single this compound-based inhibitor is not extensively reported in the reviewed literature.

Table 1: Selectivity Profile of 1,2,4-Oxadiazole-Based Inhibitors

Compound ClassPrimary Target(s)Off-Target(s)Potency (IC50/Ki) on Primary TargetPotency (IC50/Ki) on Off-TargetSelectivity FactorReference(s)
1,2,4-Oxadiazole Derivatives Epidermal Growth Factor Receptor (EGFR) Wild-TypeEGFR T790M Mutant7a: 1.98 ± 0.69 µM7b: 4.78 ± 1.23 µM7m: 2.87 ± 1.12 µM> 25 µM (for all compounds)> 12.6 (for 7a)> 5.2 (for 7b)> 8.7 (for 7m)[1]
3-(2,4-Dichlorophenyl)-5-(4-(piperidin-1-yl)butyl)-1,2,4-oxadiazole Sigma-1 (σ1) ReceptorSigma-2 (σ2) ReceptorKi = 0.28 nMKi = 164 nM~585-fold[2]
1,2,4-Oxadiazolidin-3,5-diones Cytosolic Phospholipase A2α (cPLA2α)Not specifiedActive in enzyme and cell-based assays (specific values not provided)Not availableNot available[3]

Disclaimer: The data for EGFR and sigma receptor inhibitors are for compounds with a 1,2,4-oxadiazole core, not the specific this compound scaffold. This information is provided for comparative purposes to highlight potential selectivity trends within the broader chemical class.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of inhibitor cross-reactivity. Below are protocols for key experiments commonly employed in selectivity profiling.

In Vitro Kinase Selectivity Profiling (Luminescence-Based Assay)

This protocol describes a general method for assessing the selectivity of an inhibitor against a panel of protein kinases using an ADP-Glo™ Kinase Assay.[4][5]

1. Reagent Preparation:

  • Prepare a 2.5X kinase buffer solution.
  • Reconstitute lyophilized kinases in the appropriate buffer to create 25X or 50X stock solutions.
  • Prepare ATP and substrate working stocks at a 3.3X concentration.
  • Serially dilute the test inhibitor to various concentrations.

2. Kinase Reaction:

  • In a 384-well plate, add 1 µL of the test inhibitor solution.
  • Add 2 µL of the kinase working stock to the wells.
  • Initiate the reaction by adding 2 µL of the ATP/substrate working stock.
  • Incubate the plate at room temperature for 60 minutes.

3. ADP Detection:

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
  • Incubate for 40 minutes at room temperature.
  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luciferase reaction.
  • Incubate for 30-60 minutes at room temperature.

4. Data Analysis:

  • Measure the luminescence signal using a plate reader.
  • The signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
  • Calculate the percent inhibition for each kinase at various inhibitor concentrations to determine IC50 values and the selectivity profile.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement and assess selectivity in a cellular context by measuring changes in protein thermal stability upon ligand binding.[2][6][7]

1. Cell Treatment:

  • Culture cells to the desired confluency.
  • Treat the cells with the test inhibitor or vehicle control at various concentrations.
  • Incubate the cells for a specific period (e.g., 1 hour) at 37°C to allow for compound uptake and target binding.

2. Thermal Challenge:

  • Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.
  • Heat the cells across a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler. This induces denaturation and aggregation of unbound proteins.
  • Include an unheated control at 37°C.

3. Cell Lysis and Fractionation:

  • Lyse the cells by freeze-thaw cycles or using a lysis buffer.
  • Separate the soluble protein fraction from the precipitated aggregates by centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

4. Protein Quantification:

  • Collect the supernatant (soluble fraction).
  • Quantify the amount of the target protein in the soluble fraction using methods such as Western blotting, ELISA, or mass spectrometry.

5. Data Analysis:

  • Plot the amount of soluble target protein as a function of temperature to generate a melting curve.
  • A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target stabilization and engagement.
  • Alternatively, an isothermal dose-response curve can be generated by heating cells at a single, optimal temperature with varying inhibitor concentrations.

Radioligand Binding Assay for Off-Target Screening

This assay is used to determine the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.[8][9]

1. Membrane Preparation:

  • Homogenize cells or tissues expressing the target receptor in a cold lysis buffer.
  • Centrifuge the homogenate to pellet the membranes.
  • Wash and resuspend the membrane pellet in a binding buffer.
  • Determine the protein concentration of the membrane preparation.

2. Binding Reaction:

  • In a 96-well plate, combine the membrane preparation, a fixed concentration of a specific radioligand (e.g., [3H]- or [125I]-labeled), and varying concentrations of the unlabeled test inhibitor.
  • To determine non-specific binding, include control wells with an excess of a known, unlabeled ligand.
  • Incubate the plate to allow the binding to reach equilibrium.

3. Separation of Bound and Free Ligand:

  • Rapidly filter the reaction mixture through a glass fiber filtermat using a cell harvester to trap the membranes with bound radioligand.
  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

4. Detection:

  • Dry the filters and add a scintillation cocktail.
  • Measure the radioactivity on the filters using a scintillation counter.

5. Data Analysis:

  • Subtract the non-specific binding from the total binding to obtain specific binding.
  • Plot the specific binding as a function of the test inhibitor concentration to generate a competition curve.
  • Calculate the IC50 value and subsequently the inhibition constant (Ki) to determine the affinity of the inhibitor for the off-target receptor.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the study of inhibitor cross-reactivity.

experimental_workflow cluster_screening Initial Screening cluster_selectivity Selectivity Profiling cluster_validation In-Cell/In-Vivo Validation primary_assay Primary Biochemical Assay (e.g., against target kinase) kinase_panel Broad Kinase Panel (e.g., 96-well format) primary_assay->kinase_panel Hits cetsa Cellular Thermal Shift Assay (Target Engagement in Cells) primary_assay->cetsa off_target_panel Off-Target Panel (e.g., Receptors, Ion Channels) primary_assay->off_target_panel ht_screening High-Throughput Screening (Large Compound Library) ht_screening->primary_assay cell_based_assays Cell-Based Phenotypic Assays kinase_panel->cell_based_assays Selective Hits cetsa->cell_based_assays off_target_panel->cell_based_assays animal_models Animal Models of Disease cell_based_assays->animal_models Validated Leads

Caption: Experimental workflow for assessing inhibitor cross-reactivity.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase (e.g., EGFR) ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors (e.g., c-Myc, AP-1) erk->transcription_factors inhibitor 1,2,4-Oxadiazole Inhibitor inhibitor->raf gene_expression Gene Expression (Proliferation, Survival) transcription_factors->gene_expression

Caption: A hypothetical signaling pathway potentially modulated by a 1,2,4-oxadiazole-based kinase inhibitor.

screening_cascade start Compound Library primary_screen Primary Screen High-throughput assay against the primary target start->primary_screen dose_response Dose-Response Determine IC50 for active compounds primary_screen->dose_response Hits selectivity_panel Selectivity Panel Screen against a panel of related targets (e.g., kinases) dose_response->selectivity_panel Potent Compounds cellular_assays Cellular Assays Confirm target engagement and phenotypic effects in cells selectivity_panel->cellular_assays Selective Compounds in_vivo {In Vivo Studies | Evaluate efficacy and toxicity in animal models} cellular_assays->in_vivo Lead Candidates

Caption: Logical relationship of a screening cascade for inhibitor selectivity.

References

"head-to-head comparison of different synthetic routes to 1,2,4-oxadiazolidine-3,5-dione"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of novel heterocyclic scaffolds is a cornerstone of innovation. The 1,2,4-oxadiazolidine-3,5-dione core has emerged as a privileged structure, particularly in the pursuit of new therapeutic agents. This guide provides a detailed head-to-head comparison of two key synthetic routes to this valuable heterocyclic system, presenting quantitative data, comprehensive experimental protocols, and visual diagrams to aid in the selection of the most suitable method for specific research and development needs.

Introduction to 1,2,4-Oxadiazolidine-3,5-diones

The this compound ring system is a five-membered heterocycle containing two nitrogen atoms, one oxygen atom, and two carbonyl groups. This scaffold has garnered significant interest in medicinal chemistry, most notably for its application in the development of antihyperglycemic agents. The ability to efficiently and selectively synthesize derivatives of this core structure is paramount for structure-activity relationship (SAR) studies and the optimization of lead compounds. This comparison focuses on two primary synthetic strategies: the cyclization of N-hydroxyurea derivatives with a phosgene equivalent and the reaction of hydroxamic acids with isocyanates.

Comparative Analysis of Synthetic Routes

The selection of a synthetic route is often a balance of factors including yield, reaction conditions, availability of starting materials, and scalability. The following table summarizes the key quantitative data for two distinct methods for the synthesis of substituted 1,2,4-oxadiazolidine-3,5-diones.

ParameterRoute 1: Cyclization of N-Hydroxyurea DerivativeRoute 2: Reaction of Hydroxamic Acid with Isocyanate
Starting Materials N-(4-Chlorobenzyl)-N-hydroxyurea, TriphosgeneBenzohydroxamic acid, Phenyl isocyanate
Key Reagents Triethylamine-
Solvent Dichloromethane (DCM)-
Temperature 0 °C to Room Temperature100 °C (neat)
Reaction Time 18 hours30 minutes
Yield 78%Not explicitly reported, but described as a viable route
Purification Flash chromatographyRecrystallization

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful implementation of any synthetic method. Below are the step-by-step procedures for the two compared routes.

Route 1: Cyclization of N-(4-Chlorobenzyl)-N-hydroxyurea with Triphosgene

This method involves the formation of an N-substituted N-hydroxyurea followed by cyclization using a phosgene equivalent like triphosgene.

Step 1: Synthesis of N-(4-Chlorobenzyl)-N-hydroxyurea

A solution of 4-chlorobenzylamine (1 equivalent) and N-hydroxyurea (1.1 equivalents) in a suitable solvent is stirred at room temperature for 12-24 hours. The product is then isolated by filtration and can be purified by recrystallization.

Step 2: Synthesis of 2-(4-Chlorobenzyl)-1,2,4-oxadiazolidine-3,5-dione

To a cooled (0 °C) solution of N-(4-chlorobenzyl)-N-hydroxyurea (1 equivalent) and triethylamine (2.2 equivalents) in anhydrous dichloromethane, a solution of triphosgene (0.4 equivalents) in anhydrous dichloromethane is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 18 hours. The reaction is then quenched with water, and the organic layer is separated, dried, and concentrated. The crude product is purified by flash chromatography to yield the desired 2-(4-chlorobenzyl)-1,2,4-oxadiazolidine-3,5-dione.

Route 2: Reaction of Benzohydroxamic Acid with Phenyl Isocyanate

This route offers a potentially more direct approach to the this compound core through the reaction of a hydroxamic acid with an isocyanate.

A mixture of benzohydroxamic acid (1 equivalent) and phenyl isocyanate (1.1 equivalents) is heated at 100 °C for 30 minutes. The resulting solid is then triturated with a suitable solvent (e.g., ether) and recrystallized to afford the 2,4-diphenyl-1,2,4-oxadiazolidine-3,5-dione.

Visualization of Synthetic Pathways

To further elucidate the compared synthetic strategies, the following diagrams illustrate the logical flow of each route.

Synthetic_Route_1 cluster_start Starting Materials cluster_intermediate Intermediate cluster_reagents Reagents cluster_product Final Product SM1 4-Chlorobenzylamine INT1 N-(4-Chlorobenzyl)-N-hydroxyurea SM1->INT1 SM2 N-Hydroxyurea SM2->INT1 FP 2-(4-Chlorobenzyl)-1,2,4-oxadiazolidine-3,5-dione INT1->FP Cyclization R1 Triphosgene R1->FP R2 Triethylamine R2->FP

Synthetic pathway for Route 1.

Synthetic_Route_2 cluster_start Starting Materials cluster_product Final Product SM3 Benzohydroxamic Acid FP2 2,4-Diphenyl-1,2,4-oxadiazolidine-3,5-dione SM3->FP2 [3+2] Cycloaddition SM4 Phenyl Isocyanate SM4->FP2

Synthetic pathway for Route 2.

Conclusion

Both synthetic routes presented offer viable pathways to the this compound core.

Route 1 (Cyclization of N-Hydroxyurea Derivative) is a well-documented and high-yielding method. However, it involves a two-step process and the use of triphosgene, which requires careful handling due to its toxicity. The long reaction time may also be a consideration for rapid library synthesis.

Route 2 (Reaction of Hydroxamic Acid with Isocyanate) appears to be a more direct, one-step process with a significantly shorter reaction time. This could be advantageous for high-throughput synthesis. However, the lack of a reported yield in the available literature necessitates further investigation to determine its efficiency compared to Route 1. The reaction is performed neat at an elevated temperature, which may not be suitable for all substrates.

Ultimately, the choice of synthetic route will depend on the specific goals of the research project, including the desired scale, the availability and cost of starting materials, and the tolerance of the desired substituents to the reaction conditions. This guide provides the foundational data and protocols to make an informed decision for the synthesis of this important heterocyclic scaffold.

Performance Benchmark of Novel 1,2,4-Oxadiazolidine-3,5-diones Against Standard Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance comparison of novel 1,2,4-oxadiazolidine-3,5-diones and related 1,2,4-oxadiazole derivatives against established standard drugs across various therapeutic areas. The data presented is a synthesis of findings from multiple preclinical studies, offering a valuable resource for researchers engaged in the discovery and development of new chemical entities. This document summarizes quantitative efficacy data, details experimental methodologies for key assays, and visualizes relevant signaling pathways to provide a multi-faceted understanding of the potential of this heterocyclic scaffold.

Data Presentation: Comparative Efficacy

The following tables summarize the in vitro efficacy of novel 1,2,4-oxadiazole derivatives in comparison to standard therapeutic agents. These tables highlight the potential of this chemical class in oncology, infectious diseases, and neurodegenerative disorders.

Table 1: Anticancer Activity of 1,2,4-Oxadiazole Derivatives vs. 5-Fluorouracil

Compound/DrugCancer Cell LineIC50 (µM)Reference
1,2,4-Oxadiazole Derivative 7aMCF-7 (Breast)0.76 ± 0.044[1]
5-FluorouracilMCF-7 (Breast)21.9 ± 1.4[2]
1,2,4-Oxadiazole Derivative 7aA549 (Lung)0.18 ± 0.019[1]
5-FluorouracilA549 (Lung)-
1,2,4-Oxadiazole Derivative 9bMCF-7 (Breast)0.01 ± 0.0085[3]
1,2,4-Oxadiazole Derivative 9bA549 (Lung)0.046 ± 0.006[3]
Etoposide (Standard)MCF-7, A549-[3]
1,3,4-Oxadiazole Derivative 37HepG2 (Liver)0.7 ± 0.2[2]
5-FluorouracilHepG2 (Liver)>110[2]
Raltitrexed (Standard)HepG2 (Liver)1.3 ± 0.2[2]
1,3,4-Oxadiazole Derivative 5 & 6MCF-7 (Breast)Stronger than 5-Fluorouracil[4]

Table 2: Antibacterial Activity of 1,2,4-Oxadiazole Derivatives vs. Standard Antibiotics

Compound/DrugBacterial StrainMIC (µg/mL)Reference
1,2,4-Oxadiazole Derivative 58Staphylococcus aureus (MRSA)4[5]
AmpicillinStaphylococcus aureus-
1,3,4-Oxadiazole Derivative (OZE-I)Staphylococcus aureus4-16[6]
1,3,4-Oxadiazole Derivative (OZE-II)Staphylococcus aureus4-16[6]
1,3,4-Oxadiazole Derivative (OZE-III)Staphylococcus aureus8-32[6]
1,2,4-Oxadiazole Compound 43Staphylococcus aureus0.15[5]
CiprofloxacinStaphylococcus aureus-[5]
Oxadiazole ND-421Staphylococcus aureus (MRSA)MIC90 of 4[7]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the comparative data tables.

Anticancer Activity: MTT Assay

This protocol is a representative method for assessing the cytotoxic effects of novel 1,2,4-oxadiazole derivatives in comparison to a standard anticancer drug like 5-Fluorouracil on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).

Materials:

  • MCF-7 or A549 cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Novel 1,2,4-oxadiazole compounds and 5-Fluorouracil (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested and seeded into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Plates are incubated for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.[8]

  • Compound Treatment: After 24 hours, the medium is replaced with fresh medium containing various concentrations of the novel 1,2,4-oxadiazole compounds or 5-Fluorouracil. A vehicle control (DMSO) and an untreated control are also included.

  • Incubation: The plates are incubated for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Antibacterial Activity: Broth Microdilution Method

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of novel 1,2,4-oxadiazole derivatives against bacterial strains like Staphylococcus aureus, in comparison to a standard antibiotic such as Ampicillin.

Materials:

  • Staphylococcus aureus strain (e.g., ATCC 29213)

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • Novel 1,2,4-oxadiazole compounds and Ampicillin (dissolved in a suitable solvent)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer or McFarland standards

Procedure:

  • Preparation of Antibiotic Dilutions: Serial two-fold dilutions of the novel compounds and Ampicillin are prepared in MHB directly in the 96-well plates.

  • Inoculum Preparation: A bacterial suspension is prepared and adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL. This is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension. A growth control well (bacteria without antibiotic) and a sterility control well (broth only) are included.

  • Incubation: The plates are incubated at 35-37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Signaling Pathways and Mechanisms of Action

The therapeutic potential of 1,2,4-oxadiazolidine-3,5-diones and related compounds stems from their interaction with key cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of these pathways.

GSK-3β Signaling in Alzheimer's Disease

Glycogen synthase kinase-3β (GSK-3β) is a key enzyme implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease. Amyloid-beta (Aβ) accumulation can lead to the activation of GSK-3β, which in turn phosphorylates tau, leading to the formation of neurofibrillary tangles and neuronal dysfunction.[8][9][10][11][12][13][14][15] Some 1,2,4-oxadiazolidine-3,5-diones have been investigated as GSK-3β inhibitors.

GSK3B_Pathway cluster_neuron Neuron AmyloidBeta Amyloid-β Accumulation GSK3B_active Active GSK-3β AmyloidBeta->GSK3B_active Activates Tau Tau Protein GSK3B_active->Tau Phosphorylates pTau Hyperphosphorylated Tau NFTs Neurofibrillary Tangles pTau->NFTs Aggregates to form Neuron_Dysfunction Neuronal Dysfunction NFTs->Neuron_Dysfunction Leads to Novel_Drug Novel 1,2,4-Oxadiazolidine -3,5-dione Novel_Drug->GSK3B_active Inhibits

Caption: GSK-3β signaling cascade in Alzheimer's disease and the inhibitory action of novel compounds.

Phospholipase A2 and the Arachidonic Acid Inflammatory Pathway

Cytosolic phospholipase A2 (cPLA2) is a key enzyme in the inflammatory response. Upon activation, it releases arachidonic acid from cell membranes. Arachidonic acid is then metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce pro-inflammatory mediators like prostaglandins and leukotrienes.[16][17][18] 1,2,4-Oxadiazolidine-3,5-diones have been identified as inhibitors of cPLA2.

PLA2_Pathway Inflammatory_Stimuli Inflammatory Stimuli PLA2 Phospholipase A2 (cPLA2) Inflammatory_Stimuli->PLA2 Activates Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Releases from Membrane_PL Membrane Phospholipids COX COX Enzymes Arachidonic_Acid->COX LOX LOX Enzymes Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Novel_Drug Novel 1,2,4-Oxadiazolidine -3,5-dione Novel_Drug->PLA2 Inhibits

Caption: Role of Phospholipase A2 in the inflammatory cascade and its inhibition.

Caspase-3 Mediated Apoptosis

Caspase-3 is a key executioner caspase in both the intrinsic and extrinsic pathways of apoptosis. Its activation leads to the cleavage of cellular substrates, resulting in the characteristic morphological changes of programmed cell death.[10][17][19][20][21][22][23] Some 1,2,4-oxadiazole derivatives have been shown to induce apoptosis in cancer cells, potentially through the activation of this pathway.

Caspase3_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligands Death Ligands (e.g., FasL, TNF) Death_Receptors Death Receptors Death_Ligands->Death_Receptors Caspase8 Caspase-8 Death_Receptors->Caspase8 Activates Caspase3 Caspase-3 (Executioner Caspase) Caspase8->Caspase3 Activates Cellular_Stress Cellular Stress (e.g., DNA damage) Mitochondria Mitochondria Cellular_Stress->Mitochondria Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Releases Apoptosome Apoptosome (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Forms Apoptosome->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Novel_Drug Novel 1,2,4-Oxadiazole Derivative Novel_Drug->Cellular_Stress Induces

Caption: Intrinsic and extrinsic pathways of apoptosis converging on Caspase-3 activation.

Nrf2 and NF-κB Signaling Crosstalk in Inflammation

The transcription factors Nrf2 and NF-κB play crucial but often opposing roles in regulating inflammation. Nrf2 activation generally leads to an anti-inflammatory response by upregulating antioxidant genes, while NF-κB activation promotes the expression of pro-inflammatory cytokines. There is significant crosstalk between these two pathways.[1][19][20][21][24][25][26] 1,2,4-oxadiazole derivatives have been identified as activators of the Nrf2 pathway.

Nrf2_NFkB_Crosstalk cluster_nrf2 Nrf2 Pathway cluster_nfkb NF-κB Pathway Nrf2 Nrf2 ARE Antioxidant Response Element Nrf2->ARE Binds to NFkB NF-κB Nrf2->NFkB Inhibits Anti_Inflammatory Anti-inflammatory Response ARE->Anti_Inflammatory Promotes NFkB->Nrf2 Can inhibit Pro_Inflammatory_Genes Pro-inflammatory Genes NFkB->Pro_Inflammatory_Genes Activates Pro_Inflammatory Pro-inflammatory Response Pro_Inflammatory_Genes->Pro_Inflammatory Promotes Novel_Drug Novel 1,2,4-Oxadiazole Derivative Novel_Drug->Nrf2 Activates

Caption: Crosstalk between the Nrf2 and NF-κB signaling pathways in inflammation.

References

Confirming Target Engagement of 1,2,4-Oxadiazolidine-3,5-dione Ligands: A Comparative Guide to Biophysical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming the direct interaction of a ligand with its intended biological target is a critical step in the drug discovery pipeline. This is particularly true for reactive chemotypes such as 1,2,4-oxadiazolidine-3,5-diones, which may act as covalent modifiers. This guide provides an objective comparison of three powerful biophysical methods—Surface Plasmon Resonance (SPR), Cellular Thermal Shift Assay (CETSA), and Mass Spectrometry (MS)—for confirming the target engagement of these ligands.

This guide presents a hypothetical case study of a 1,2,4-oxadiazolidine-3,5-dione-based covalent inhibitor, "OXZD-C-01," targeting a fictitious kinase, "Kinase-X." The experimental data provided is illustrative to demonstrate the application and output of each technique.

Comparison of Biophysical Methods for Target Engagement

The choice of a biophysical method to confirm target engagement depends on several factors, including the nature of the target protein, the binding kinetics of the ligand, and the desired experimental throughput. The following table summarizes the key characteristics of SPR, CETSA, and MS for this purpose.

MethodPrincipleKey ParametersAdvantagesLimitations
Surface Plasmon Resonance (SPR) Measures changes in the refractive index at a sensor surface as the ligand binds to the immobilized target protein.kon, koff, KD, kinact/KIReal-time, label-free analysis of binding kinetics and affinity.[1] Can differentiate between binding and covalent modification steps.Requires purified, stable protein.[1] Covalent binders can permanently inactivate the sensor surface.
Cellular Thermal Shift Assay (CETSA) Ligand binding alters the thermal stability of the target protein in a cellular environment.ΔTm (change in melting temperature), EC50Confirms target engagement in a physiologically relevant cellular context.[2][3][4] Does not require purified protein.Indirect measure of binding. Not all binding events result in a measurable thermal shift.[4]
Mass Spectrometry (MS) Detects the mass change of the target protein upon covalent modification by the ligand.Mass shift (Δm/z)Provides direct evidence of covalent bond formation.[5][6] Can identify the specific site of modification.Does not provide kinetic information. Requires purified protein for initial characterization.

Quantitative Data Presentation

The following tables present hypothetical quantitative data for our case study of OXZD-C-01 binding to Kinase-X, as would be generated by each biophysical method.

Table 1: Surface Plasmon Resonance (SPR) Kinetic Data
LigandTargetkon (M-1s-1)koff (s-1)KD (nM)kinact (s-1)kinact/KI (M-1s-1)
OXZD-C-01Kinase-X1.2 x 1050.054170.0124,000
Control (Non-reactive analog)Kinase-X1.1 x 1050.06545N/AN/A
Table 2: Cellular Thermal Shift Assay (CETSA) Data
LigandTargetTm (°C) (Vehicle)Tm (°C) (Ligand)ΔTm (°C)
OXZD-C-01Kinase-X52.158.5+6.4
Control (Inactive Compound)Kinase-X52.152.3+0.2
Table 3: Intact Protein Mass Spectrometry Data
SampleExpected Mass (Da)Observed Mass (Da)Mass Shift (Da)Interpretation
Kinase-X (untreated)45,00045,000.5N/AUnmodified protein
Kinase-X + OXZD-C-0145,21545,215.7+215.2Covalent modification

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Surface Plasmon Resonance (SPR)

Objective: To determine the binding kinetics and covalent modification rate of OXZD-C-01 to Kinase-X.

Materials:

  • SPR instrument (e.g., Biacore)

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Purified Kinase-X

  • OXZD-C-01 and control compounds

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Immobilization of Kinase-X:

    • Activate the CM5 sensor chip surface with a 1:1 mixture of EDC and NHS.

    • Inject purified Kinase-X (e.g., 50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level.

    • Deactivate excess reactive groups with ethanolamine.

  • Binding Analysis:

    • Inject a series of concentrations of OXZD-C-01 (e.g., 0.1 to 10 µM) over the immobilized Kinase-X surface.

    • Monitor the association and dissociation phases in real-time.

    • For covalent inhibitors, a two-state reaction model is often used for data fitting to determine kon, koff, and kinact.[1]

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., two-state covalent binding) to extract kinetic parameters.

    • Calculate the covalent efficiency (kinact/KI).

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the engagement of OXZD-C-01 with Kinase-X in a cellular context.

Materials:

  • Cell line expressing Kinase-X

  • Cell culture medium and reagents

  • OXZD-C-01 and control compounds

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • Equipment for heating (e.g., PCR thermocycler) and protein analysis (e.g., Western blot apparatus)

  • Antibody specific for Kinase-X

Procedure:

  • Cell Treatment:

    • Culture cells to an appropriate density.

    • Treat cells with OXZD-C-01 (e.g., 10 µM) or vehicle control for a defined period (e.g., 1 hour).

  • Heating and Lysis:

    • Harvest and wash the cells with PBS.

    • Resuspend the cell pellets in PBS and aliquot into PCR tubes.

    • Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by rapid cooling.

    • Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

  • Analysis of Soluble Fraction:

    • Centrifuge the lysates to pellet aggregated proteins.

    • Collect the supernatant (soluble fraction) and determine the protein concentration.

    • Analyze the amount of soluble Kinase-X at each temperature by Western blotting using a specific antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the percentage of soluble Kinase-X as a function of temperature to generate melting curves.

    • Determine the melting temperature (Tm) for both the vehicle- and OXZD-C-01-treated samples. A shift in the melting curve (ΔTm) indicates target engagement.[2][7]

Intact Protein Mass Spectrometry

Objective: To provide direct evidence of covalent modification of Kinase-X by OXZD-C-01.

Materials:

  • Purified Kinase-X

  • OXZD-C-01

  • Reaction buffer (e.g., PBS or Tris)

  • LC-MS system (e.g., Q-TOF or Orbitrap)

Procedure:

  • Incubation:

    • Incubate purified Kinase-X (e.g., 5 µM) with an excess of OXZD-C-01 (e.g., 50 µM) at room temperature for a set time (e.g., 1 hour).

    • Prepare a control sample of Kinase-X without the compound.

  • Sample Preparation:

    • Desalt the protein samples to remove excess compound and buffer components.

  • Mass Spectrometry Analysis:

    • Infuse the desalted protein samples into the mass spectrometer.

    • Acquire the mass spectra under conditions suitable for intact protein analysis.

  • Data Analysis:

    • Deconvolute the raw mass spectra to determine the molecular weight of the protein species present.

    • Compare the observed mass of the protein in the treated sample to the untreated control. An increase in mass corresponding to the molecular weight of OXZD-C-01 confirms covalent modification.[5]

Visualizations

The following diagrams illustrate the workflows and signaling pathways relevant to this guide.

experimental_workflow cluster_spr Surface Plasmon Resonance (SPR) cluster_cetsa Cellular Thermal Shift Assay (CETSA) cluster_ms Mass Spectrometry (MS) spr1 Immobilize Target Protein (Kinase-X) on Sensor Chip spr2 Inject Ligand (OXZD-C-01) spr1->spr2 spr3 Monitor Binding in Real-Time spr2->spr3 spr4 Analyze Sensorgram Data (k_on, k_off, k_inact) spr3->spr4 cetsa1 Treat Cells with Ligand (OXZD-C-01) cetsa2 Apply Heat Gradient cetsa1->cetsa2 cetsa3 Lyse Cells & Separate Soluble/Aggregated Protein cetsa2->cetsa3 cetsa4 Quantify Soluble Target (Western Blot) cetsa3->cetsa4 cetsa5 Generate Melting Curve (ΔTm) cetsa4->cetsa5 ms1 Incubate Target Protein with Ligand (OXZD-C-01) ms2 Desalt Sample ms1->ms2 ms3 Analyze by LC-MS ms2->ms3 ms4 Determine Mass Shift (Δm/z) ms3->ms4 signaling_pathway ligand OXZD-C-01 target Kinase-X ligand->target Covalent Inhibition substrate Substrate target->substrate Phosphorylation product Phosphorylated Substrate substrate->product cellular_response Cellular Response product->cellular_response logical_relationship Target Engagement Target Engagement SPR SPR (Kinetics & Affinity) Target Engagement->SPR CETSA CETSA (Cellular Context) Target Engagement->CETSA MS MS (Covalent Adduct) Target Engagement->MS

References

Comparative Analysis of ADME Properties of Oxadiazole Derivatives: A Case Study on 1,2,4-Oxadiazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of specific 1,2,4-oxadiazolidine-3,5-dione isomers is not currently available in the published scientific literature. However, to provide a relevant framework for researchers, this guide presents a comparative analysis of the in vitro ADME properties of four closely related 1,2,4-oxadiazole derivatives, identified as compounds 7a, 7b, 7e, and 7m from a study on novel EGFR inhibitors.[1][2] This information serves as a valuable surrogate for understanding the potential ADME characteristics of substituted oxadiazole rings.

The 1,2,4-oxadiazole ring is a common heterocyclic motif in medicinal chemistry, often used as a bioisosteric replacement for ester and amide functionalities to improve metabolic stability.[3] Understanding the ADME profile of such compounds is crucial for their development as therapeutic agents. This guide summarizes key in vitro ADME data, details the experimental methodologies, and provides a visual representation of a typical ADME screening workflow.

Data Presentation: In Vitro ADME Properties of 1,2,4-Oxadiazole Derivatives

The following table summarizes the experimental data for four 1,2,4-oxadiazole compounds, providing insights into their drug-like properties.[1][2]

PropertyCompound 7aCompound 7bCompound 7eCompound 7m
Aqueous Solubility (µg/mL)
pH 7.440-7040-7040-7040-70
pH 4.030-10030-10030-10030-100
Lipophilicity (Log D) 1-31-3>51-3
Caco-2 Permeability (Papp, 10⁻⁶ cm/s) 1-51-5171-5
Metabolic Stability (Half-life, min)
Liver Microsomes (alkaline pH)30-6030-6030-6030-60
Acidic pH (2.0)15-2015-2015-2015-20

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. The following are standard protocols for the key in vitro ADME assays.

Aqueous Solubility

A common method for determining thermodynamic solubility involves the shake-flask method.

  • An excess amount of the test compound is added to a buffer solution of a specific pH (e.g., 7.4 and 4.0).

  • The suspension is shaken at a constant temperature (e.g., 37°C) for a defined period (e.g., 24 hours) to ensure equilibrium is reached.

  • The saturated solution is then filtered to remove any undissolved solid.

  • The concentration of the compound in the filtrate is quantified using a suitable analytical method, such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).

Lipophilicity (Log D)

The distribution coefficient (Log D) is a measure of a compound's lipophilicity at a specific pH. The shake-flask method is also standard for this determination.

  • A solution of the test compound is prepared in a biphasic system of n-octanol and an aqueous buffer (e.g., pH 7.4).

  • The mixture is shaken until equilibrium is achieved.

  • The two phases are then separated.

  • The concentration of the compound in both the n-octanol and aqueous phases is determined.

  • Log D is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Caco-2 Permeability

The Caco-2 cell permeability assay is a widely used in vitro model to predict human intestinal absorption of drugs.

  • Caco-2 cells are seeded onto a semi-permeable membrane in a transwell plate and cultured for 21-25 days to form a confluent monolayer that mimics the intestinal epithelial barrier.

  • The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

  • The test compound is added to the apical (donor) side of the monolayer.

  • Samples are taken from the basolateral (receiver) side at various time points.

  • The concentration of the compound in the receiver compartment is quantified by LC-MS/MS.

  • The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.

Metabolic Stability in Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 (CYP450) enzymes.

  • The test compound is incubated with liver microsomes (human or animal) and a cofactor, typically NADPH, which is required for CYP450 activity.

  • The reaction is initiated by the addition of the cofactor and incubated at 37°C.

  • Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched.

  • The concentration of the parent compound remaining at each time point is determined by LC-MS/MS.

  • The half-life (t₁/₂) of the compound is calculated from the rate of its disappearance.

Mandatory Visualization

The following diagram illustrates a general workflow for the in vitro ADME profiling of drug candidates.

ADME_Workflow cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion (Inferred) Solubility Aqueous Solubility Permeability Caco-2 Permeability Transporter_Assays Transporter Assays Permeability->Transporter_Assays PPB Plasma Protein Binding Metabolic_Stability Liver Microsome Stability CYP_Inhibition CYP450 Inhibition Metabolic_Stability->CYP_Inhibition Test_Compound Test Compound Test_Compound->Solubility Test_Compound->Permeability Test_Compound->PPB Test_Compound->Metabolic_Stability

Caption: General workflow for in vitro ADME profiling of a test compound.

References

Validating Computational Docking Predictions for 1,2,4-Oxadiazolidine-3,5-dione Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies used to validate computational docking predictions for 1,2,4-oxadiazolidine-3,5-dione inhibitors, a class of compounds with potential therapeutic applications, including as agonists for Peroxisome Proliferator-Activated Receptors (PPARs). While direct experimental validation of docking predictions for this specific scaffold is not extensively documented in publicly available literature, this guide outlines a robust, standard workflow based on established practices for validating computational predictions against experimental data for similar ligand-target systems, such as PPARγ agonists.

Data Presentation: A Comparative Analysis

Effective validation of computational docking requires a direct comparison between in silico predictions and in vitro or in vivo experimental results. The following table illustrates a typical format for presenting such comparative data. The values presented here are hypothetical and serve as an example of how such a comparison would be structured.

Compound IDDocking Score (kcal/mol)Predicted Binding Interactions (Amino Acid Residues)Experimental IC50 (µM)Experimental Ki (µM)
OOD-1-9.8H-bond with Tyr473, His323; Pi-Pi stacking with Phe3631.50.8
OOD-2-8.5H-bond with Ser289, His4495.22.9
OOD-3-10.2H-bond with Tyr473, Gln286; Hydrophobic interactions0.90.4
OOD-4-7.1H-bond with Ser28915.88.1

Experimental and Computational Protocols

The validation of computational docking predictions is a multi-step process that involves both in silico modeling and experimental verification.

Computational Docking Protocol

Computational docking simulations are performed to predict the binding affinity and mode of interaction between a ligand (the this compound inhibitor) and its target protein (e.g., PPARγ).

  • Protein Preparation: The three-dimensional structure of the target protein is obtained from a repository such as the Protein Data Bank (PDB). The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

  • Ligand Preparation: The 2D structure of the this compound inhibitor is converted to a 3D structure. Energy minimization is then performed to obtain a low-energy conformation.

  • Docking Simulation: A docking program (e.g., AutoDock, Glide, GOLD) is used to predict the binding pose and affinity of the ligand within the active site of the protein. The docking algorithm explores various conformations and orientations of the ligand and scores them based on a scoring function that estimates the binding free energy.

  • Pose Analysis: The predicted binding poses are analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein's amino acid residues.

Experimental Validation Protocols

Experimental assays are crucial for validating the predictions made by computational docking.

  • In Vitro Enzyme Inhibition Assay: This assay directly measures the inhibitory activity of the compound against the target protein.

    • The purified target enzyme is incubated with its substrate in the presence of varying concentrations of the this compound inhibitor.

    • The rate of the enzymatic reaction is measured, and the concentration of the inhibitor that causes 50% inhibition (IC50) is determined.

  • Binding Affinity Assay: Techniques like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) can be used to directly measure the binding affinity (dissociation constant, Kd, or inhibition constant, Ki) between the inhibitor and the target protein.

  • Cell-Based Assays: These assays assess the biological activity of the compound in a cellular context. For PPARγ agonists, this could involve reporter gene assays to measure the activation of the receptor or assays to measure downstream effects like adipocyte differentiation.

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of the validation process.

Computational_Docking_Workflow Computational Docking Workflow A Obtain Protein Structure (PDB) B Prepare Protein (Remove water, add hydrogens) A->B D Perform Docking Simulation B->D C Prepare Ligand (2D to 3D, energy minimize) C->D E Analyze Binding Pose and Score D->E

Caption: A flowchart illustrating the key steps in a typical computational docking workflow.

Experimental_Validation_Workflow Experimental Validation Workflow A Synthesize this compound Compound B In Vitro Enzyme Inhibition Assay (IC50) A->B C Binding Affinity Assay (Ki/Kd) A->C D Cell-Based Functional Assay A->D E Compare Experimental Data with Docking Predictions B->E C->E D->E

Caption: A diagram showing the experimental workflow for validating computational predictions.

Validation_Logic Validation Logic Comp Computational Prediction (Docking Score, Binding Mode) Corr Correlation? Comp->Corr Exp Experimental Result (IC50, Ki, Biological Activity) Exp->Corr Valid Prediction Validated Corr->Valid Yes Refine Refine Docking Protocol Corr->Refine No

Caption: A logical diagram illustrating the core concept of validating computational predictions against experimental data.

Assessing the Off-Target Effects of 1,2,4-Oxadiazolidine-3,5-dione-Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the off-target effects of novel chemical entities is paramount for the development of safe and effective therapeutics. This guide provides a comparative framework for assessing the off-target profiles of 1,2,4-oxadiazolidine-3,5-dione-based compounds, a class of molecules with growing interest in drug discovery. Due to the limited publicly available, comprehensive off-target screening data for this specific scaffold, this guide will focus on the broader class of 1,2,4-oxadiazole derivatives, drawing comparisons with established kinase inhibitors possessing different chemical backbones.

The 1,2,4-oxadiazole motif is a versatile heterocyclic scaffold utilized in the design of various therapeutic agents, including kinase inhibitors for cancer therapy. While potent on-target activity is the primary goal, off-target interactions can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. Therefore, a thorough evaluation of a compound's selectivity profile is a critical step in the drug discovery pipeline. This guide outlines key experimental approaches for this assessment and presents available data to contextualize the performance of 1,2,4-oxadiazole-based compounds against alternative inhibitor classes.

Comparative Analysis of On- and Off-Target Activities

To illustrate the process of assessing off-target effects, we will compare a series of 1,2,4-oxadiazole-based Epidermal Growth Factor Receptor (EGFR) inhibitors with a well-established quinazoline-based EGFR inhibitor.

Representative 1,2,4-Oxadiazole-Based EGFR Inhibitors

A recent study identified several 3,5-disubstituted-1,2,4-oxadiazole derivatives as potent inhibitors of wild-type EGFR (EGFRWT).[1] The on-target activity of these compounds was evaluated, along with their cytotoxic effects on an EGFR-positive cancer cell line (MCF7) and a normal human lung fibroblast cell line (MRC5) to provide an initial indication of off-target cytotoxicity.[1]

Compound IDPrimary TargetOn-Target IC50 (µM) vs. EGFRWT[1]Off-Target Cytotoxicity IC50 (µM) vs. MRC5 (Normal Cells)[1]
7a EGFR1.98 ± 0.69>30
7b EGFR4.78 ± 1.23>30
7m EGFR2.87 ± 1.12>30
Erlotinib EGFR18.54 ± 4.9>30

Lower IC50 values indicate higher potency. The data indicates that compounds 7a, 7b, and 7m are more potent against their intended target, EGFR, than the established drug Erlotinib in this specific assay, while showing low cytotoxicity to normal lung fibroblasts.

Alternative Kinase Inhibitor Scaffolds: Quinazoline-Based EGFR Inhibitors

The quinazoline scaffold is a well-established pharmacophore for EGFR inhibitors, with several approved drugs on the market.[2] These compounds, while effective, are known to have off-target activities. For comparison, a hypothetical quinazoline-based inhibitor's profile is presented below, drawing on typical characteristics of this class.

Compound IDPrimary TargetOn-Target IC50 (nM)Representative Off-Target Kinase IC50 (nM)
Gefitinib EGFR33[3]SRC (family) - variable
Dasatinib BCR-ABL, SRC family0.8 (BCR-ABL)c-KIT (1.1), PDGFRβ (1.3), EPHA2 (1.6)
Bosutinib SRC, ABL1.2 (SRC), 1.0 (ABL)Not specified

This table showcases the multi-targeted nature of some established kinase inhibitors, highlighting the importance of broad kinase panel screening to understand the full spectrum of a compound's activity.

Experimental Protocols for Off-Target Assessment

A comprehensive assessment of off-target effects involves a battery of in vitro assays. Below are detailed protocols for two fundamental experimental approaches.

In Vitro Kinase Inhibitory Assay (Luminescence-Based)

This assay determines the potency of a compound against a specific kinase by measuring the amount of ATP remaining after the kinase reaction.

Materials:

  • Kinase-Glo® Max Luminescence Kinase Assay Kit

  • Recombinant human EGFR protein

  • Poly(Glu,Tyr) 4:1 substrate

  • ATP

  • Test compounds (solubilized in DMSO)

  • Assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • White, opaque 96-well plates

Procedure:

  • Prepare a 2X kinase/substrate solution in assay buffer containing EGFR and Poly(Glu,Tyr).

  • Prepare a 2X ATP solution in assay buffer.

  • Serially dilute the test compounds in DMSO, and then dilute in assay buffer to create a 4X compound solution.

  • In a 96-well plate, add 5 µL of the 4X compound solution to each well.

  • Add 5 µL of the 2X kinase/substrate solution to each well and incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding 10 µL of the 2X ATP solution to each well.

  • Incubate the reaction for 60 minutes at room temperature.

  • Stop the reaction and detect the remaining ATP by adding 20 µL of Kinase-Glo® Max reagent to each well.

  • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

  • Measure luminescence using a plate-reading luminometer.

  • Calculate IC50 values by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability (MTT) Assay

This colorimetric assay assesses the cytotoxic effects of a compound on cell lines by measuring the metabolic activity of viable cells.

Materials:

  • Human cancer cell line (e.g., MCF7) and a normal human cell line (e.g., MRC5)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Test compounds (solubilized in DMSO)

  • 96-well clear tissue culture plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in complete medium.

  • Remove the medium from the wells and replace it with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a no-cell control.

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualizing Signaling Pathways and Experimental Workflows

Diagrams generated using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental procedures.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Inhibitor 1,2,4-Oxadiazole Inhibitor Inhibitor->EGFR

Caption: Simplified EGFR signaling pathway and the point of inhibition.

Off_Target_Workflow Compound Test Compound (1,2,4-Oxadiazole Derivative) Primary_Screen Primary Target Assay (e.g., EGFR Kinase Assay) Compound->Primary_Screen Kinome_Scan Broad Kinome Scan (Selectivity Panel) Compound->Kinome_Scan Cell_Viability Cytotoxicity Assays (Cancer vs. Normal Cell Lines) Compound->Cell_Viability Data_Analysis Data Analysis (IC50, Selectivity Score) Primary_Screen->Data_Analysis Kinome_Scan->Data_Analysis Cell_Viability->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

Caption: General workflow for assessing off-target effects of a kinase inhibitor.

Selectivity_Comparison cluster_oxadiazole 1,2,4-Oxadiazole Scaffold cluster_alternative Alternative Scaffolds (e.g., Quinazoline, Pyrimidine) Oxadiazole High On-Target Potency (Low nM to µM IC50) Low Off-Target Cytotoxicity (in some cases) Comparison Selectivity Profile Oxadiazole->Comparison Alternative High On-Target Potency (Low nM IC50) Known Off-Target Liabilities (Variable Selectivity) Alternative->Comparison

References

A Comparative Guide to the Cytotoxicity of 1,2,4-Oxadiazolidine-3,5-dione Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic scaffolds explored for anticancer potential, the 1,2,4-oxadiazole core has emerged as a privileged structure. This guide delves into a specific, yet promising, subclass: the 1,2,4-oxadiazolidine-3,5-dione derivatives. Drawing upon recent scientific findings, this document provides a comparative analysis of their cytotoxic effects in various cancer cell lines, elucidates their potential mechanisms of action, and offers detailed experimental protocols for their evaluation. This resource is intended for researchers, scientists, and drug development professionals dedicated to advancing cancer therapeutics.

Introduction: The Therapeutic Promise of 1,2,4-Oxadiazolidine-3,5-diones

The 1,2,4-oxadiazole moiety is a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms, a structure that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities, including anticancer properties.[1] A particular derivative of this scaffold, the this compound, has shown considerable promise as a template for the design of novel cytotoxic agents. Recent research has highlighted a series of 3,4-diaryl-1,2,4-oxadiazolidin-5-ones, which are analogues of the well-known breast cancer drug, Tamoxifen.[2] These compounds have demonstrated significant cytotoxic effects, particularly against hormone-dependent breast cancer cells.[2][3]

This guide will focus on a comparative analysis of these this compound derivatives, providing a structured overview of their synthesis, cytotoxic profiles against various cancer cell lines, and the underlying molecular mechanisms that drive their anticancer activity.

Comparative Cytotoxicity: An In-Depth Analysis

The cornerstone of evaluating any potential anticancer agent is the rigorous assessment of its cytotoxic activity across a panel of well-characterized cancer cell lines. This section presents a comparative summary of the cytotoxic profiles of representative this compound derivatives.

Performance Against Breast Cancer Cell Lines

A significant body of research has focused on the evaluation of 2,3,4-triaryl-substituted 1,2,4-oxadiazole-5-ones against the human breast cancer cell line MCF-7, which is an estrogen receptor-positive (ER+) cell line.[2][4] This focus stems from their design as analogues of Tamoxifen, a selective estrogen receptor modulator (SERM).[2]

Compound IDStructureMCF-7 IC₅₀ (µM)[2]Tamoxifen IC₅₀ (µM)[3]
14d 2,3,4-triaryl-1,2,4-oxadiazole-5-one15.6310.38
14e 2,3,4-triaryl-1,2,4-oxadiazole-5-one20.1510.38
14f 2,3,4-triaryl-1,2,4-oxadiazole-5-one25.5010.38
14h 2,3,4-triaryl-1,2,4-oxadiazole-5-one31.8210.38
14k 2,3,4-triaryl-1,2,4-oxadiazole-5-one18.7510.38

Analysis: The data clearly indicates that several 2,3,4-triaryl-substituted 1,2,4-oxadiazole-5-one derivatives exhibit potent cytotoxic effects against the MCF-7 cell line, with IC₅₀ values in the micromolar range.[2] Notably, compound 14d displays the highest potency, with an IC₅₀ value of 15.63 µM, which is comparable to that of the established drug, Tamoxifen (IC₅₀ of 10.38 µM).[2][3] This suggests that the this compound scaffold is a viable starting point for the development of new anti-breast cancer agents.

Broad-Spectrum Anticancer Potential

While initial studies have focused on breast cancer, the broader cytotoxic potential of this compound derivatives against other cancer types is an active area of investigation. The structural similarity to other known kinase inhibitors and cytotoxic agents suggests that their activity may extend beyond hormone-dependent cancers. Further screening against a diverse panel of cancer cell lines, including those from lung, colon, prostate, and leukemia, is warranted to fully elucidate their spectrum of activity.

Unraveling the Mechanism of Action: Beyond Simple Cytotoxicity

Understanding the molecular mechanisms by which a compound exerts its cytotoxic effects is crucial for rational drug design and development. For this compound derivatives, particularly the 2,3,4-triaryl-substituted 1,2,4-oxadiazole-5-ones, the proposed mechanism of action is multifaceted.

Estrogen Receptor Inhibition

Given their design as Tamoxifen analogues, a primary hypothesis for the anticancer activity of these compounds is the inhibition of the Estrogen Receptor (ER).[2] Molecular modeling studies have shown that these derivatives can fit into the ligand-binding domain of the ER, establishing hydrophobic interactions similar to those of Tamoxifen.[2] This interaction would block the binding of estradiol to the receptor, thereby inhibiting the proliferation of ER-positive cancer cells.

Induction of Apoptosis via p53 Activation

Beyond ER inhibition, evidence suggests that these compounds can induce programmed cell death, or apoptosis.[2] Studies have shown that treatment of MCF-7 cells with active 1,2,4-oxadiazole-5-one derivatives leads to an increase in the expression of the tumor suppressor protein p53.[2] The p53 protein plays a critical role in cell cycle arrest and the initiation of the apoptotic cascade in response to cellular stress.

G cluster_0 This compound Derivative cluster_1 Cancer Cell Oxadiazolidinedione 1,2,4-Oxadiazolidine- 3,5-dione Derivative ER Estrogen Receptor (ER) Oxadiazolidinedione->ER Inhibition p53 p53 Oxadiazolidinedione->p53 Activation Proliferation Cell Proliferation ER->Proliferation Stimulation (blocked) Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest

Caption: Proposed mechanism of action for this compound derivatives.

Experimental Protocols: A Guide to In Vitro Evaluation

To ensure the reproducibility and validity of cytotoxicity data, standardized and well-documented experimental protocols are essential. This section provides a detailed methodology for assessing the cytotoxic activity of novel this compound derivatives.

Cell Culture
  • Cell Lines: A panel of human cancer cell lines should be used, including but not limited to:

    • MCF-7 (ER-positive breast adenocarcinoma)

    • MDA-MB-231 (ER-negative breast adenocarcinoma)

    • A549 (lung carcinoma)

    • HCT116 (colon carcinoma)

    • PC-3 (prostate adenocarcinoma)

    • K-562 (chronic myelogenous leukemia)

  • Culture Conditions: Cells should be maintained in the recommended growth medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cultures are to be kept in a humidified incubator at 37°C with 5% CO₂.[5][6]

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[5]

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[5]

  • Compound Treatment: Prepare serial dilutions of the test compounds and a positive control (e.g., Doxorubicin or Tamoxifen) in the culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5% to avoid solvent-induced toxicity.[6] Add 100 µL of the diluted compounds to the respective wells. Include vehicle-treated wells as a negative control.

  • Incubation: Incubate the plates for 48 or 72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.[5]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability versus the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

G cluster_0 MTT Cytotoxicity Assay Workflow A 1. Seed Cells (96-well plate) B 2. Add Test Compounds & Controls A->B C 3. Incubate (48-72 hours) B->C D 4. Add MTT Reagent C->D E 5. Incubate (3-4 hours) D->E F 6. Solubilize Formazan (DMSO) E->F G 7. Measure Absorbance (570 nm) F->G H 8. Calculate IC50 Values G->H

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

The this compound scaffold represents a promising avenue for the development of novel anticancer agents. The demonstrated cytotoxicity of 3,4-diaryl-1,2,4-oxadiazolidin-5-ones against breast cancer cells, coupled with their potential to act through both ER-dependent and independent mechanisms, underscores their therapeutic potential.

Future research should focus on expanding the structure-activity relationship (SAR) studies to identify more potent and selective derivatives. This includes the synthesis and evaluation of a broader range of analogues with diverse substitutions on the aryl rings. Furthermore, comprehensive in vivo studies in relevant animal models are necessary to validate the preclinical efficacy and safety of the most promising compounds. Elucidating the detailed molecular targets and signaling pathways affected by these compounds will also be critical for their advancement towards clinical applications.

References

Safety Operating Guide

Navigating the Disposal of 1,2,4-Oxadiazolidine-3,5-dione: A Comprehensive Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds is a cornerstone of laboratory safety and operational integrity. This guide provides essential, step-by-step procedures for the safe disposal of 1,2,4-Oxadiazolidine-3,5-dione, ensuring the protection of personnel and the environment.

Immediate Safety and Hazard Information

This compound is a compound that requires careful handling due to its potential health hazards. It is classified as harmful if swallowed, can cause skin and serious eye irritation, and may lead to respiratory irritation.[1] Adherence to appropriate safety protocols is paramount when working with this substance.

Key Hazard Data:

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralCategory 4Harmful if swallowed[1]
Skin Corrosion/IrritationCategory 2Causes skin irritation[1]
Serious Eye Damage/Eye IrritationCategory 2ACauses serious eye irritation[1]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation[1]

Personal Protective Equipment (PPE) and Handling

To mitigate exposure risks, the following personal protective equipment should be worn when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Respiratory Protection: A NIOSH-approved respirator is necessary if working in an area with poor ventilation or when dust is present.

  • Skin and Body Protection: A laboratory coat or chemical-resistant apron.

Handling Precautions:

  • Work in a well-ventilated area, preferably a chemical fume hood.[2]

  • Avoid generating dust.[2]

  • Prevent contact with skin, eyes, and clothing.[2]

  • Do not ingest or inhale.[2]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations. The following is a general procedural guide:

  • Waste Identification and Collection:

    • Designate a specific, clearly labeled, and sealed container for this compound waste. The container should be made of a material compatible with the chemical.

    • Do not mix this waste with other chemical waste streams, especially with incompatible materials such as strong oxidizing agents, strong bases, or amines.[2]

  • Packaging for Disposal:

    • Ensure the waste container is tightly sealed to prevent leaks or spills.

    • The exterior of the container must be clean and free of contamination.

    • Properly label the container with the full chemical name ("this compound"), the appropriate hazard symbols (e.g., harmful, irritant), and the date of accumulation.

  • Storage Pending Disposal:

    • Store the sealed waste container in a designated, secure, and well-ventilated waste accumulation area.

    • The storage area should be cool and dry.[2]

    • Ensure the storage area is away from incompatible materials.

  • Arranging for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

    • Provide the waste disposal service with a complete and accurate description of the waste, including its chemical composition and known hazards.

    • Follow all instructions provided by the EHS department or the disposal contractor regarding packaging, labeling, and documentation.

Spill and Emergency Procedures

In the event of a spill, the following steps should be taken:

  • Evacuate: Immediately evacuate the affected area and restrict access.

  • Ventilate: Increase ventilation to the area, if safe to do so.

  • Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials like paper towels on large spills.

  • Collection: Carefully sweep or scoop the absorbed material into a suitable container for disposal.[2]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Waste Disposal: Dispose of all contaminated materials (absorbent, cleaning materials, and PPE) as hazardous waste according to the procedures outlined above.

Logical Workflow for Disposal

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Spill Response A Wear Appropriate PPE B Handle in Ventilated Area A->B C Use Designated, Labeled Container B->C Generate Waste D Avoid Mixing with Incompatibles (Strong Oxidizers, Bases, Amines) C->D E Seal Container Tightly D->E F Store in Cool, Dry, Ventilated Area E->F G Contact EHS or Licensed Contractor F->G H Follow Professional Disposal Instructions G->H S1 Evacuate & Ventilate S2 Contain with Inert Absorbent S1->S2 S3 Collect and Decontaminate S2->S3 S4 Dispose of as Hazardous Waste S3->S4

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1,2,4-Oxadiazolidine-3,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1,2,4-Oxadiazolidine-3,5-dione

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring laboratory safety and proper chemical management.

Chemical Hazard Classification:

This compound is classified with the following hazards:

  • Harmful if swallowed (Acute toxicity, oral)[1]

  • Causes skin irritation (Skin corrosion/irritation)[1]

  • Causes serious eye irritation (Serious eye damage/eye irritation)[1]

  • May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation)[1]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE based on the known hazards.

PPE CategoryItemSpecifications and Recommendations
Eye and Face Protection Safety GogglesMust be worn at all times to protect against splashes. Should provide a snug fit to prevent substances from entering the eyes.[2]
Face ShieldRecommended in addition to safety goggles, especially when there is a significant risk of splashes or when handling larger quantities.[2]
Hand Protection Chemical-Resistant GlovesNitrile gloves are generally suitable for a wide range of chemicals.[2] For handling highly corrosive substances, neoprene gloves are a better option. Always check manufacturer's compatibility data.
Body Protection Laboratory CoatShould be long-sleeved and fit comfortably.[3]
Chemical-Resistant Apron or CoverallsProvides an additional layer of protection against spills and splashes.[2]
Respiratory Protection RespiratorUse in a well-ventilated area or under a chemical fume hood.[4] If significant aerosolization or dust is expected, a respirator with an appropriate cartridge for organic vapors and particulates should be used.
Operational Plan: Handling and Storage

Engineering Controls:

  • Always handle this compound in a well-ventilated area.

  • Use of a chemical fume hood is required for all procedures that may generate dust or aerosols.[4]

  • Ensure that safety showers and eyewash stations are readily accessible and unobstructed.[4]

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Read the Safety Data Sheet (SDS) if available, or this guide thoroughly.

  • Weighing and Transferring: Conduct all weighing and transferring of the solid material within a chemical fume hood to minimize inhalation exposure.

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • General Practices: Avoid direct contact with the skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory.[5] Wash hands thoroughly after handling.[6]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[4]

  • Keep away from incompatible materials.

  • Label the container clearly with the chemical name and hazard warnings.

Disposal Plan

Waste Characterization:

  • All waste containing this compound should be considered hazardous waste.

Disposal Procedures:

  • Contaminated Materials: Dispose of all contaminated PPE (gloves, aprons, etc.), disposable labware, and cleaning materials in a designated hazardous waste container.

  • Unused Chemical: Unused or waste this compound should be collected in a clearly labeled, sealed container.

  • Disposal Method: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. One recommended method is to dissolve the material in a combustible solvent and burn it in a regulated chemical incinerator equipped with an afterburner and scrubber.[4] Never dispose of this chemical down the drain.[7]

Experimental Protocols: Emergency Procedures

Skin Contact:

  • Immediately remove contaminated clothing.

  • Wash the affected area with generous amounts of soap and running water for at least 15 minutes.[4]

  • Seek medical attention if irritation persists.

Eye Contact:

  • Immediately flush the eyes with plenty of water for at least 15 minutes, while holding the eyelids open.[4]

  • Remove contact lenses if present and easy to do so.

  • Seek immediate medical attention.

Inhalation:

  • Move the affected person to fresh air.

  • If breathing is difficult, provide oxygen.

  • Seek medical attention.

Ingestion:

  • Do NOT induce vomiting.

  • If the person is conscious, rinse their mouth with water.

  • Seek immediate medical attention.

Spill Cleanup:

  • Evacuate the area and ensure adequate ventilation.

  • Wear appropriate PPE, including respiratory protection.

  • For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • For large spills, follow your institution's emergency spill response procedures.

  • Ventilate the area and wash the spill site after the material has been removed.[4]

Visual Workflow Guides

The following diagrams illustrate the key workflows for handling this compound safely.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Work Area (Fume Hood) prep_ppe->prep_setup prep_sds Review Safety Guide/SDS prep_sds->prep_ppe handling_weigh Weigh Chemical in Hood prep_setup->handling_weigh handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer handling_dissolve Dissolve in Solvent handling_transfer->handling_dissolve cleanup_decon Decontaminate Work Area handling_dissolve->cleanup_decon cleanup_waste Segregate Hazardous Waste cleanup_decon->cleanup_waste cleanup_doff Doff PPE Correctly cleanup_waste->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash

Caption: Standard workflow for safely handling this compound.

Emergency_Response_Workflow cluster_exposure Exposure Event cluster_action Immediate Actions cluster_medical Medical Attention exposure Skin/Eye Contact, Inhalation, or Ingestion action_remove Remove from Exposure exposure->action_remove action_flush Flush with Water (15 min) action_remove->action_flush action_notify Notify Supervisor action_flush->action_notify medical_seek Seek Immediate Medical Attention action_notify->medical_seek medical_sds Provide SDS/Safety Info to Medical Personnel medical_seek->medical_sds

Caption: Emergency response workflow for exposure to this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.